molecular formula C₆₂H₁₁₁N₁₁O₁₂ .xTFA B1153980 Iso Cyclosporin H TFA Salt

Iso Cyclosporin H TFA Salt

Cat. No.: B1153980
M. Wt: 1202.6111402
Attention: For research use only. Not for human or veterinary use.
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Description

Iso Cyclosporin H TFA Salt, also known as Iso Cyclosporin H TFA Salt, is a useful research compound. Its molecular formula is C₆₂H₁₁₁N₁₁O₁₂ .xTFA and its molecular weight is 1202.6111402. The purity is usually 95%.
BenchChem offers high-quality Iso Cyclosporin H TFA Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iso Cyclosporin H TFA Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₆₂H₁₁₁N₁₁O₁₂ .xTFA

Molecular Weight

1202.6111402

Synonyms

(2S,3R,4R,6E)-3-Hydroxy-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-D-valine 11→1)-Lactone TFA Salt;  10-(N-Methyl-

Origin of Product

United States

Foundational & Exploratory

Iso Cyclosporin H TFA salt chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Iso Cyclosporin H TFA Salt , a critical impurity and structural analog encountered in the development of cyclosporin-based therapeutics.[1][2] It details the chemical identity, the acid-catalyzed N-to-O acyl migration mechanism responsible for its formation, and the specific analytical signatures required for its identification.[1][2]

Structural Characterization, Formation Mechanism, and Analytical Profiling[1][2][3][4]

Executive Summary

Iso Cyclosporin H (Iso-CsH) is the acid-degradation product of Cyclosporin H (CsH) , a non-immunosuppressive diastereomer of Cyclosporin A (CsA).[1][2][3][4] While CsA contains L-N-methylvaline at position 11, CsH contains D-N-methylvaline .[1][2][4] The "Iso" designation refers to a structural rearrangement where the cyclic peptide backbone is interrupted by an N-to-O acyl shift at the MeBmt residue (position 1), converting the amide linkage into an ester (lactone) bond.[1][2][3][4]

The Trifluoroacetic Acid (TFA) salt form is the standard stable preparation of this compound for research and analytical purposes.[3][4] The TFA counterion stabilizes the secondary amine generated at the MeBmt residue during the rearrangement, improving solubility and preventing spontaneous reverse isomerization under neutral conditions.

Chemical Identity & Core Structure[1][2][5][6]
2.1 Nomenclature and Classification[2]
  • Common Name: Iso Cyclosporin H TFA Salt[2][4][5][6][7]

  • Parent Compound: Cyclosporin H (CAS: 83602-39-5)[1][2][4]

  • CAS Number (Free Base): 83602-43-1[1][2][3]

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 1202.61 Da (Free Base) + [114.02 Da

    
     stoichiometry of TFA][2][3][4][5]
    
  • Chemical Classification: Cyclic depsipeptide / Peptolide (contains an ester bond within the ring).[3][4]

2.2 Structural Distinctions

The structure of Iso-CsH differs from the therapeutic drug Cyclosporin A in two critical dimensions:

  • Epimerization (Stereochemistry): Position 11 is D-MeVal (unlike L-MeVal in CsA).[1][2][4] This stereochemical inversion at position 11 is the defining feature of the "H" series.

  • Rearrangement (Connectivity): The peptide bond between D-MeVal(11) and MeBmt(1) is severed.[2][3][4] The carbonyl of D-MeVal(11) is esterified to the

    
    -hydroxyl group of the MeBmt(1) side chain.[1][2][3] This generates a newly formed secondary amine on the MeBmt residue, which is protonated in the TFA salt form.
    
Mechanistic Formation: The N-to-O Acyl Shift

The formation of Iso-CsH is an acid-catalyzed isomerization.[1][2][4] In the presence of strong acids (like TFA or methanesulfonic acid), the carbonyl oxygen of the peptide bond between residues 11 and 1 is protonated.[3] The spatially proximal


-hydroxyl group of the MeBmt residue attacks this activated carbonyl, forming a tetrahedral hydroxyoxazolidine intermediate.[1][2] The intermediate collapses to cleave the C-N bond and form the C-O ester bond.

This process is reversible.[8] Under neutral or basic conditions (pH > 7), the free amine attacks the ester carbonyl, reverting the molecule back to the parent Cyclosporin H (O-to-N acyl shift).[1][2][3]

Visualization: N-to-O Rearrangement Pathway

The following diagram illustrates the transition from the parent Cyclosporin H to the Iso-CsH salt form.[1][2][4]

IsoCyclosporinMechanism CsH Cyclosporin H (Cyclic Amide Form) Residue 11: D-MeVal Inter Hydroxyoxazolidine Intermediate (Tetrahedral Transition) CsH->Inter Acid Catalysis (Protonation) Acid + H+ (TFA) IsoCsH Iso Cyclosporin H (Cyclic Ester/Lactone) Free Amine at MeBmt Inter->IsoCsH C-N Bond Cleavage C-O Bond Formation IsoCsH->CsH Basic pH (O->N Shift) Salt Iso Cyclosporin H TFA Salt (Protonated Amine) IsoCsH->Salt Stabilization w/ TFA

Figure 1: Mechanism of acid-catalyzed N-to-O acyl migration converting Cyclosporin H to Iso Cyclosporin H.[1][2][3][4]

Analytical Characterization & Protocols

Researchers must distinguish Iso-CsH from both its parent (CsH) and the therapeutic analog (CsA).[1][2][3] The TFA salt exhibits distinct chromatographic and spectroscopic behaviors.

4.1 Comparative Analytical Data
FeatureCyclosporin H (Parent)Iso Cyclosporin H (TFA Salt)
Bond Type (11-1) Amide (Peptide)Ester (Depsipeptide)
MeBmt Nitrogen Tertiary Amide (Methylated)Secondary Amine (Protonated)
HPLC Retention Late Eluting (Hydrophobic)Early Eluting (More Polar due to amine)
Solubility Lipophilic solvents (MeOH, ACN)Water/Organic mixtures, Polar solvents
Stability Stable at neutral pHUnstable at neutral pH (Reverts to CsH)
4.2 Experimental Protocol: Generation and Isolation

To generate Iso-CsH TFA salt for use as a reference standard:

  • Starting Material: Dissolve 100 mg of Cyclosporin H (purity >98%) in 5 mL of neat Trifluoroacetic Acid (TFA).

  • Reaction: Incubate at room temperature (

    
    ) for 4-6 hours.
    
    • Note: Reaction progress can be monitored by HPLC.[9][10] The "Iso" peak will appear significantly earlier than the parent peak.

  • Work-up: Evaporate the TFA under a stream of nitrogen or reduced pressure at

    
    .
    
  • Purification: Re-dissolve the residue in a minimum volume of acetonitrile. Precipitate by adding cold diethyl ether.

  • Storage: Store the resulting white powder at

    
     in a desiccator. Crucial:  Avoid moisture and basic buffers, which trigger reversion.[2]
    
4.3 Structural Connectivity Map

The following diagram details the specific connectivity changes at the reaction site (Residues 11 and 1).

Connectivity cluster_0 Parent: Cyclosporin H cluster_1 Product: Iso Cyclosporin H DMeVal_P D-MeVal (11) Carbonyl MeBmt_N_P MeBmt (1) Nitrogen DMeVal_P->MeBmt_N_P Peptide Bond (Amide) DMeVal_I D-MeVal (11) Carbonyl MeBmt_O_P MeBmt (1) Side Chain -OH MeBmt_O_I MeBmt (1) Side Chain Oxygen DMeVal_I->MeBmt_O_I Ester Bond (Lactone) MeBmt_N_I MeBmt (1) NH2+ (TFA Salt) MeBmt_N_I->MeBmt_O_I Disconnected from Carbonyl

Figure 2: Connectivity comparison showing the shift from Amide linkage (CsH) to Ester linkage (Iso-CsH).

References
  • BOC Sciences. Iso Cyclosporin H Trifluoroacetic Acid Salt - Product Description. Retrieved from ]">https://www.bocsci.com[2]

  • Jegorov, A., et al. (2000).[2][3][9] "Synthesis and Crystal Structure Determination of Cyclosporin H." Collection of Czechoslovak Chemical Communications, 65, 1317-1328.[1][2]

  • PubChem. Isocyclosporin H (CID 172866621).[3] National Library of Medicine.[4] Retrieved from ]">https://pubchem.ncbi.nlm.nih.gov[2]

  • Vaden, T. D., et al. (2024).[2][3] "Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation." Analytical Chemistry.

  • Simson Pharma. Iso Cyclosporin H Ditrifluoroacetate - Analytical Standard.[1][2] Retrieved from ]">https://www.simsonpharma.com[2]

Sources

Technical Whitepaper: Structural & Functional Divergence of Iso-Cyclosporin H vs. Cyclosporin A

[1][2]

Executive Summary

In the development of calcineurin inhibitors, distinguishing between the active pharmaceutical ingredient (API) and its structural isomers is critical for safety and efficacy. Cyclosporin A (CsA) is the bioactive, neutral cyclic undecapeptide used for immunosuppression. Iso-Cyclosporin H (Iso-CsH) is a specific, complex impurity that differs from CsA in two fundamental dimensions: stereochemical configuration (at residue 11) and backbone connectivity (peptidyl-prolyl isomerization to a depsipeptide).[1][]

While CsA forms a tight complex with Cyclophilin to inhibit calcineurin, Iso-Cyclosporin H is structurally precluded from this binding mode due to the disruption of the effector domain and the introduction of a basic amine functionality.

Molecular Architecture & Structural Comparison

The core difference lies in the integrity of the macrocyclic backbone and the stereochemistry of the 11th residue.

Structural Specifications[3][4][5]
FeatureCyclosporin A (CsA)Iso-Cyclosporin H (Iso-CsH)
CAS Number 59865-13-383602-43-1
Molecular Formula


Backbone Topology Homodetic Cyclic Peptide (All Amide)Heterodetic Cyclic Depsipeptide (Lactone)
Residue 11 L-MeVal (N-methyl-L-valine)D-MeVal (N-methyl-D-valine)
Residue 1 (MeBmt) Amide-linked to Res 11; Hydroxyl freeEster-linked to Res 11; Secondary Amine free
Acid/Base Character Neutral (Non-ionizable in physiologic pH)Basic (Secondary amine pKa ~6.[1][][3][4]9)
Bioactivity Potent Calcineurin InhibitorInactive / Potential FPR Antagonist
The "H" Factor: Stereochemical Inversion

The "H" designation in Cyclosporins refers to the epimer at position 11.

  • CsA: Contains L-MeVal at position 11.[1][][]

  • CsH: Contains D-MeVal at position 11.[1][]

  • Iso-CsH: Retains the D-MeVal configuration of its parent (CsH) but undergoes the "Iso" rearrangement.[1][]

This D-configuration at position 11 alters the backbone conformation, preventing the correct folding required for the "open" conformation seen in the Cyclophilin-bound state.[1][]

The "Iso" Transformation: N-to-O Acyl Migration

The transition from a standard Cyclosporin to an "Iso-Cyclosporin" involves a specific acid-catalyzed rearrangement.[1][]

  • Native State: In CsA, the carbonyl of residue 11 (MeVal) is bonded to the nitrogen of residue 1 (MeBmt).[6] The

    
    -hydroxyl group of MeBmt is free.[1][]
    
  • Rearrangement: Under acidic conditions (or specific enzymatic stress), the

    
    -hydroxyl oxygen of MeBmt attacks the carbonyl carbon of residue 11.
    
  • Result: The peptide bond is cleaved and replaced by an ester (lactone) linkage . The N-methyl amino group of MeBmt is released as a free secondary amine.[1][]

Mechanism Visualization

IsoMechanismcluster_legendChemical TransformationCsACyclosporin A (or H)(Cyclic Amide)TransitionTetrahedral Intermediate(Acid Catalyzed)CsA->TransitionProtonation of Amide+ OH AttackIsoCsIso-Cyclosporin(Cyclic Depsipeptide)Transition->IsoCsC-N Bond CleavageFormation of EsterIsoCs->CsApH > 7(Reversible)Key1Loss of BioactivityKey2Formation of Basic Amine

Figure 1: The reversible N-to-O acyl migration mechanism converting the amide backbone to the isopeptide (lactone) form.[1][6]

Mechanistic Implications on Bioactivity[1][11]

The structural deviation of Iso-CsH renders it pharmacologically distinct from CsA.[1][]

Loss of Cyclophilin Binding

CsA binds Cyclophilin (Cyp) via residues 1, 2, 9, 10, and 11. The "Iso" rearrangement fundamentally disrupts this:

  • Steric Clash: The macrocyclic ring expands (from 33-membered to 34-membered equivalent due to O-insertion), altering the spatial arrangement of the MeBmt side chain.[1][]

  • Loss of H-Bonding: The N-H of residue 1 is critical for intramolecular hydrogen bonding in the unbound state and intermolecular interactions in the bound state.[] In Iso-CsH, this Nitrogen becomes a protonated amine, repelling the hydrophobic pocket of Cyclophilin.[1]

Pharmacokinetics & Stability
  • Solubility: Unlike the highly lipophilic CsA, Iso-CsH is amphiphilic due to the ionizable amine.[1][] It is more soluble in acidic aqueous media.

  • Reversibility: The "Iso" form can revert to the parent Cyclosporin under neutral-to-basic conditions (

    
    ).[1][] This makes Iso-CsH a "transient" impurity that may appear high in acidic HPLC mobile phases but disappear in buffered formulations.[1][]
    

Analytical Differentiation

Distinguishing Iso-CsH from CsA and Iso-CsA requires specific analytical workflows.

Mass Spectrometry (LC-MS)

While CsA and Iso-CsH are isomers (MW 1202.6 Da), they fragment differently.[1][]

  • Ionization: Iso-CsH protonates much more readily (

    
    ) due to the free secondary amine.[1]
    
  • Fragmentation: In MS/MS, Iso-CsH typically shows a characteristic loss related to the labile ester linkage at the 1-11 junction, whereas CsA requires higher energy to break the cyclic amide backbone.[1][]

Chromatography (HPLC)[5]
  • Retention Time: On C18 columns, Iso-CsH typically elutes earlier than CsA due to the increased polarity of the free amine and the ester oxygen.[]

  • pH Sensitivity:

    • Low pH (TFA): Iso-CsH is protonated (cationic) and elutes significantly earlier.[1][]

    • High pH:[] Iso-CsH may revert to CsH on-column or elute closer to the neutral parent if stable.[1][]

NMR Spectroscopy[12][13]
  • H-Alpha Shift: The

    
    -proton of the residue involved in the ester bond shifts downfield (deshielded by the ester oxygen) compared to the amide form.[1][]
    
  • Residue 11 Methyls: The D-MeVal (Iso-CsH) methyl groups will show distinct chemical shifts compared to L-MeVal (CsA/Iso-CsA) due to the different magnetic environment created by the epimeric center.[1][]

Analytical Decision Tree

AnalysisFlowSampleUnknown Impurity(MW 1202.6)Step1Is it Basic?(Cation Exchange / pKa)Sample->Step1BranchNeutralNeutral(Cyclosporin A, H, D, etc.)Step1->BranchNeutralNoBranchBasicBasic(Iso-Cyclosporin)Step1->BranchBasicYesStep2Chiral Analysis / NMR(Residue 11 Config)BranchBasic->Step2ResultAL-MeVal detected:Iso-Cyclosporin AStep2->ResultAL-ConfigResultHD-MeVal detected:Iso-Cyclosporin HStep2->ResultHD-Config

Figure 2: Analytical workflow for distinguishing Iso-Cyclosporin H from other congeners.

Experimental Protocols

Protocol: Acid-Catalyzed Generation of Iso-Cyclosporin H

Objective: To synthesize Iso-CsH standard from Cyclosporin H for reference qualification.

  • Starting Material: Dissolve 100 mg of Cyclosporin H (Not CsA) in 10 mL of anhydrous Methanol.

  • Catalysis: Add methanesulfonic acid (MSA) to a final concentration of 0.1 M.

  • Incubation: Heat the solution to 50°C for 12–24 hours. Monitor via HPLC.[7]

  • Quenching: Cool to room temperature. Note: Do not neutralize with strong base immediately if isolation of the Iso-form is desired, as it may revert.[1][]

  • Isolation: Dilute with water (acidified to pH 3) and extract with Dichloromethane. The Iso-form remains in the aqueous phase (as salt) or organic phase depending on counter-ion.[1][]

    • Preferred: Use Prep-HPLC with 0.1% TFA to keep the amine protonated and stable.[1][]

Protocol: HPLC Separation

Objective: Separate CsA, CsH, and Iso-CsH.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Temperature: 60°C (High temperature minimizes peak broadening due to rotamers).

  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.05% TFA.[]

  • Gradient: 50% B to 100% B over 20 minutes.

  • Detection: UV at 210 nm.[]

  • Expected Order: Iso-CsH (Early) < Iso-CsA < CsA / CsH (Late).

References

  • PubChem. Isocyclosporin H (CID 172866621). National Library of Medicine.[8] [Link][1]

  • Oliyai, R., & Stella, V. J. (1992). Kinetics and mechanism of isomerization of cyclosporin A.[3] Pharmaceutical Research.[3] [Link]

  • Traber, R., et al. (1987). Cyclosporins: Structure-Activity Relationships.[1] Helvetica Chimica Acta. (Contextual grounding for D-MeVal substitution).

CAS 83602-43-1: Iso Cyclosporin H – Structural Properties, Degradation Mechanisms, and Advanced Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclosporines are a complex class of cyclic undecapeptides characterized by multiple N-methylated amino acids and the unique β-hydroxy-α-amino acid, MeBmt. While renowned for their pharmacological utility, their intricate macrocyclic structures make them highly susceptible to specific degradation pathways. Iso Cyclosporin H (CAS 83602-43-1) is a critical structural impurity of Cyclosporin H (an epimer of Cyclosporin A containing D-MeVal at position 11)[],[2].

As regulatory agencies (EMA, FDA, USP) enforce increasingly stringent thresholds for Active Pharmaceutical Ingredient (API) purity, tracking this impurity is paramount for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)[3]. This whitepaper provides a comprehensive technical guide on the physicochemical properties of Iso Cyclosporin H, the mechanistic causality of its formation, and a self-validating analytical workflow designed to overcome the severe artifactual challenges inherent in its quantification.

Chemical Identity and Physicochemical Properties

Iso Cyclosporin H is an O-linked depsipeptide formed via the rearrangement of the native N-linked macrocycle. Below is a consolidated summary of its quantitative and structural properties[],[2].

PropertyValue
CAS Registry Number 83602-43-1 (Free base)
Chemical Name 10-(N-Methyl-D-valine)isocyclosporin A / Iso Cyclosporin H
Molecular Formula C₆₂H₁₁₁N₁₁O₁₂
Molecular Weight 1202.61 g/mol
Structural Classification O-linked Depsipeptide (Rearranged cyclic undecapeptide)
Appearance White to off-white solid / powder
Solubility Soluble in DMSO, Methanol, Ethanol, DMF; Limited in water
Purity Standard ≥95% (HPLC)

Mechanistic Insights: The N→O Acyl Migration

The formation of Iso Cyclosporin H is not a random degradation event; it is a highly specific, acid-catalyzed N→O acyl migration [4].

In the native Cyclosporin H molecule, the peptide bond between D-MeVal¹¹ and MeBmt¹ is sterically strained. When exposed to an acidic microenvironment (pH < 2), the amide nitrogen is protonated. This triggers a nucleophilic attack by the spatially adjacent β-hydroxyl group of the MeBmt¹ side chain onto the carbonyl carbon of D-MeVal¹¹[5].

This reaction proceeds through a tetrahedral intermediate, ultimately resolving by opening the 33-membered macrocycle and reforming it as an O-linked depsipeptide (an ester bond replaces the amide bond). This structural shift completely abolishes the biological activity of the molecule, making its monitoring a critical stability-indicating parameter.

Mechanism CsH Cyclosporin H (Active N-linked Macrocycle) Acid Acidic Microenvironment (H+ Catalysis) CsH->Acid Protonation of Amide Nitrogen Intermediate Tetrahedral Intermediate (MeBmt1 β-OH attack) Acid->Intermediate Nucleophilic Attack IsoCsH Iso Cyclosporin H (Inactive O-linked Depsipeptide) Intermediate->IsoCsH Ring Opening & N→O Acyl Shift

Figure 1: Acid-catalyzed N→O acyl migration pathway converting Cyclosporin H to Iso Cyclosporin H.

Analytical Challenges: The Gas-Phase Isomerization Pitfall

Quantifying Iso Cyclosporin H presents a severe analytical trap for drug development scientists. The exact N→O acyl shift that occurs in acidic solutions can also occur in the gas phase within milliseconds during Electrospray Ionization (ESI)[5].

If an analyst monitors the standard singly protonated precursor ion [M+H]+ (m/z 1203.6), the energy within the mass spectrometer's source will artificially convert pure Cyclosporin H into Iso Cyclosporin H[5],[4]. This phenomenon leads to massive false positives, causing pristine API batches to fail QC specifications. A robust, self-validating protocol must actively suppress this gas-phase artifact.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute scientific integrity and trustworthiness in the quantification of Iso Cyclosporin H, the following protocol utilizes thermodynamic and mass-spectrometric controls to prevent artifactual isomerization.

Workflow Sample Sample Preparation (API + Impurities) HPLC UHPLC Separation (Heated Column 60°C) Sample->HPLC Injection ESI Electrospray Ionization (ESI+) HPLC->ESI Elution MS1 Precursor Selection Select [M+2H]2+ (m/z ~602) ESI->MS1 Ionization MS2 CID Fragmentation (Suppress Gas-Phase Shift) MS1->MS2 Isomer Isolation Data Quantification of Iso Cyclosporin H MS2->Data Fragment Analysis

Figure 2: LC-MS/MS workflow utilizing doubly protonated precursors to prevent gas-phase isomerization.

Step-by-Step Methodology

Step 1: Aprotic Sample Preparation

  • Action: Dissolve the Cyclosporine API sample in 100% LC-MS grade Methanol or Acetonitrile.

  • Causality: Cyclosporines are highly susceptible to hydrolytic rearrangement in aqueous acid[4]. Using an aprotic or purely organic solvent prevents the artificial generation of Iso Cyclosporin H during sample storage in the autosampler, ensuring the measured impurity profile reflects the true state of the bulk API.

Step 2: High-Temperature UHPLC Separation

  • Action: Utilize a C18 sub-2 µm column maintained strictly at 60°C . Use a gradient of Mobile Phase A (H₂O + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: Because Cyclosporines contain multiple N-methylated amino acids, they exist in solution as a mixture of slowly interconverting rotamers. At room temperature, this slow interconversion relative to the chromatographic timescale results in severe peak broadening. Elevating the column temperature to 60°C accelerates rotameric interconversion, coalescing the conformers into a single, sharp peak for accurate integration.

Step 3: Precursor Selection (The Self-Validating Step)

  • Action: Operate the mass spectrometer in positive ESI mode. Crucially, select the doubly protonated precursor ion [M+2H]2+ at m/z 602.3 for fragmentation, completely ignoring the singly protonated [M+H]+ at m/z 1203.6.

  • Causality: The [M+H]+ species undergoes rapid N→O acyl shift in the gas phase[5]. By selecting the doubly charged [M+2H]2+ ion, the extra proton structurally locks the peptide backbone, completely suppressing gas-phase isomerization. This guarantees that any Iso Cyclosporin H detected was genuinely present in the solution[4].

Step 4: Collision-Induced Dissociation (CID)

  • Action: Apply collision energy to fragment the [M+2H]2+ precursor and monitor the specific b₆-₅ series fragment ions.

  • Causality: The fragmentation patterns of the doubly charged ions provide unambiguous, distinct differentiation between the N-linked active macrocycle (Cyclosporin H) and the O-linked depsipeptide (Iso Cyclosporin H), finalizing the self-validating quantification loop[4].

References

  • National Center for Biotechnology Information (PubChem) - Isocyclosporin H (CID 172866621). Retrieved from:[Link]

  • Veeprho - Iso Cyclosporine Impurity H (CAS 83602-43-1) Reference Standards. Retrieved from:[Link]

  • Analytical Chemistry (ACS Publications) - Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation. Retrieved from:[Link]

  • International Journal of Peptide and Protein Research (via ResearchGate) - Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution. Retrieved from:[Link]

Sources

Unveiling the Biological and Analytical Utility of Iso Cyclosporin H Trifluoroacetate: A Structural and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cyclic peptide therapeutics, Cyclosporin A (CsA) is universally recognized for its potent immunosuppressive properties via calcineurin inhibition. However, its structural analog, Cyclosporin H (CsH) , presents a radically different pharmacological profile. CsH is a potent, selective antagonist of the Formyl Peptide Receptor 1 (FPR1) and completely lacks immunosuppressive activity [1].

During synthesis, formulation, or exposure to acidic environments, cyclosporins undergo a highly specific degradation pathway. Iso Cyclosporin H Trifluoroacetate is the product of this degradation—a structural isomer formed via an acid-catalyzed N→O acyl shift. While historically categorized merely as an "impurity," Iso Cyclosporin H has emerged as an indispensable analytical standard and a critical structural probe for structure-activity relationship (SAR) studies. This whitepaper dissects the chemical mechanics, biological relevance, and experimental workflows essential for leveraging Iso Cyclosporin H Trifluoroacetate in advanced drug development.

Structural Dynamics: The N→O Acyl Shift

The conversion of Cyclosporin H to Iso Cyclosporin H is not a random degradation but a highly predictable intramolecular rearrangement. Under acidic conditions, the peptide undergoes an N→O acyl shift between the specific amino acid residues (typically the MeVal-MeBmt pair in the cyclosporin backbone) [3].

This shift breaks the cyclic peptide ring and forms a linear intermediate, which immediately recyclizes into a distinct conformational isomer (the isocyclosporin). The resulting conformational change drastically alters the spatial presentation of the hydrophobic side chains.

Why the Trifluoroacetate (TFA) Salt? In analytical and biological research, Iso Cyclosporin H is almost exclusively utilized as a Trifluoroacetic Acid (TFA) salt [4]. The causality here is threefold:

  • Solubility: The TFA salt significantly enhances the aqueous solubility of the otherwise highly lipophilic peptide, enabling reliable dosing in in vitro cell culture assays.

  • Stability: The salt form stabilizes the isocyclosporin conformation, preventing spontaneous reversion to the parent CsH under neutral or slightly basic physiological conditions.

  • Chromatographic Resolution: In LC-MS workflows, TFA acts as an ion-pairing agent, suppressing residual silanol interactions on stationary phases and yielding sharp, quantifiable chromatographic peaks.

Isomerization_Pathway CsH Cyclosporin H (Active FPR1 Antagonist) Acid Acidic Environment (H+ / TFA) CsH->Acid Intermediate N→O Acyl Shift (Ring Opening) Acid->Intermediate IsoCsH Iso Cyclosporin H TFA (Stable Isomer / Probe) Intermediate->IsoCsH IsoCsH->CsH Base-Catalyzed Reversion

Fig 1: Chemical isomerization pathway of Cyclosporin H to Iso Cyclosporin H TFA.

Receptor Pharmacology: FPR1 and Beyond

Formyl Peptide Receptor 1 (FPR1) is a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils and macrophages. It mediates chemotaxis, degranulation, and superoxide production in response to bacterial formyl peptides like fMLF [2].

While CsH binds the FPR1 pocket with high affinity (


) to block fMLF-induced activation, Iso Cyclosporin H loses this primary affinity . The N→O shift disrupts the critical hydrogen-bonding network required to anchor the peptide within the FPR1 transmembrane domains. Consequently, Iso Cyclosporin H TFA serves as an ideal negative control  in immunological assays. If a cellular response is inhibited by CsH but remains unaffected by Iso CsH, researchers can definitively attribute the mechanism to FPR1 antagonism rather than non-specific lipid membrane disruption.

Interestingly, recent patent literature surrounding the related compound Iso Cyclosporin A has revealed unexpected off-target biological activities, such as potent antagonism of the TRPV3 ion channel [5]. This paradigm shift suggests that isocyclosporins, including Iso CsH, may harbor distinct, uncharacterized biological activities independent of their parent molecules, warranting rigorous high-throughput screening.

FPR1_Signaling fMLF fMLF (Agonist) FPR1 FPR1 Receptor fMLF->FPR1 G_Protein G-Protein Activation FPR1->G_Protein CsH Cyclosporin H (Potent Antagonist) CsH->FPR1 IsoCsH Iso Cyclosporin H TFA (Negative Control) IsoCsH->FPR1 Steric Clash / No Binding Calcium Calcium Mobilization G_Protein->Calcium Chemotaxis Neutrophil Chemotaxis G_Protein->Chemotaxis

Fig 2: Divergent modulation of the FPR1 signaling axis by CsH and Iso CsH TFA.

Quantitative Profiling

To contextualize the utility of Iso Cyclosporin H, it must be compared against its parent and related analogs. The following table synthesizes the structural targets and biological roles of these cyclic peptides.

CompoundPrimary TargetImmunosuppressive ActivityPrimary Biological / Analytical Role
Cyclosporin A (CsA) Cyclophilin / CalcineurinHighClinical immunosuppressant (organ transplant).
Cyclosporin H (CsH) Formyl Peptide Receptor 1 (FPR1)NonePotent FPR1 antagonist; viral transduction enhancer.
Iso Cyclosporin A TRPV3 (Emerging)NoneDegradation standard; potential topical anti-inflammatory.
Iso Cyclosporin H TFA FPR1 (Weak/None)NoneAnalytical standard for purity profiling; structural SAR probe.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducibility.

Functional Validation via Intracellular Calcium Mobilization

This assay utilizes Iso Cyclosporin H TFA as a structural negative control to validate the FPR1-specific antagonism of CsH.

  • Cell Preparation: Differentiate HL-60 promyelocytic leukemia cells into neutrophil-like cells using 1.25% DMSO for 5 days. Causality: Undifferentiated HL-60 cells lack FPR1; DMSO induces robust FPR1 surface expression.

  • Fluorophore Loading: Incubate cells with 2 µM Fluo-4 AM in the dark for 30 minutes at 37°C. Causality: The acetoxymethyl (AM) ester allows cell permeation. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive Fluo-4 dye in the cytosol.

  • Compound Pre-incubation: Wash cells and resuspend in assay buffer. Pre-incubate separate aliquots with 1 µM CsH, 1 µM Iso CsH TFA, and a vehicle control (0.1% DMSO) for 15 minutes. Causality: Pre-incubation ensures thermodynamic equilibrium is reached between the ligands and the FPR1 binding pocket prior to agonist challenge.

  • Agonist Stimulation & Kinetic Readout: Inject 10 nM fMLF into the wells while continuously monitoring fluorescence (Ex 494 nm / Em 516 nm) using a microplate reader.

  • System Validation: The assay is considered valid if the vehicle control exhibits a rapid, transient fluorescence spike (Ca2+ release), the CsH group exhibits complete baseline suppression, and the Iso CsH TFA group mirrors the vehicle control, proving that the N→O acyl shift abolishes FPR1 affinity.

Analytical Quantification via LC-MS/MS

Iso Cyclosporin H TFA is frequently used as a reference standard to quantify degradation in CsH drug substance batches.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent. It neutralizes the peptide's basic sites and suppresses column silanol ionization, preventing peak tailing and ensuring sharp resolution between the closely related isomers.

  • Standard Curve Generation: Prepare serial dilutions of Iso CsH TFA (1 ng/mL to 1000 ng/mL) in 50% Methanol. Causality: 50% Methanol ensures complete solvation of the peptide without causing precipitation prior to injection.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm) maintained at 45°C. Run a steep gradient from 40% B to 95% B over 4 minutes. Causality: Cyclosporins are highly lipophilic; elevated column temperatures reduce mobile phase viscosity and improve mass transfer, while a steep organic gradient forces the elution of the tightly bound isomers.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated precursor

    
     at m/z 1202.8 transitioning to dominant product ions.
    
  • System Suitability: The method is validated if the chromatographic resolution (

    
    ) between the CsH peak and the Iso CsH peak is 
    
    
    
    , ensuring baseline separation of the isomers.

LCMS_Workflow SamplePrep Sample Prep (50% MeOH) Chromatography UHPLC Separation (C18, 45°C) SamplePrep->Chromatography MassSpec ESI-MS/MS (m/z 1202.8) Chromatography->MassSpec DataAnalysis Peak Integration (Rs ≥ 1.5) MassSpec->DataAnalysis

Fig 3: LC-MS/MS analytical workflow for the quantification of Iso Cyclosporin H.

References

  • Zhou, C., et al. "V101L of human formyl peptide receptor 1 (FPR1) increases receptor affinity and augments the antagonism mediated by cyclosporins." Biochemical Journal, Portland Press, 2013. Available at:[Link]

  • Jegorov, A., et al. "Structures and interconversions of cyclosporin A and isocyclosporin A." ResearchGate, 2015. Available at:[Link]

  • Google Patents. "WO2023118487A1 - Isocyclosporin a for topical treatment of ocular diseases." World Intellectual Property Organization, 2023.

Overcoming Innate Immune Restrictions: Iso/Cyclosporin H as a Potent Viral Transduction Enhancer

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Gene Therapy Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

The clinical translation of ex vivo gene therapies relies heavily on the efficient genetic modification of hematopoietic stem and progenitor cells (HSPCs) using lentiviral (LV) vectors. However, human HSPCs possess robust, constitutively active innate immune defenses that restrict viral entry, traditionally necessitating high multiplicities of infection (MOI) and prolonged ex vivo culture times that can compromise stemness.

Recent breakthroughs have identified Cyclosporin H (CsH) —and its related isomeric variants—as a highly potent viral transduction enhancer. By selectively dismantling the interferon-induced transmembrane protein 3 (IFITM3) barrier, CsH permits efficient VSV-G-mediated endosomal fusion, boosting transduction efficiency by up to 10-fold without the immunosuppressive toxicity associated with its structural analog, Cyclosporin A (CsA) [Petrillo et al., 2018][1][2]. This whitepaper dissects the chemical nature of Iso/Cyclosporin H, its mechanism of action, and provides a self-validating protocol for its application in advanced gene therapy workflows.

Chemical Identity & Nomenclature: CsH vs. Iso Cyclosporin H

To utilize these enhancers effectively, one must understand their structural nuances:

  • Cyclosporin H (CAS 83602-39-5): A cyclic undecapeptide and a stereoisomer of Cyclosporin A, differing only by the presence of D-N-methylvaline at position 11 [Tocris Bioscience][3].

  • Iso Cyclosporin H (CAS 83602-43-1): A structural rearrangement product (a lactone formed via an N,O-acyl shift from the normal peptide bond) of Cyclosporin H [PubChem CID 172866621][4][5].

While "Iso Cyclosporin H" is frequently cataloged as an analytical reference standard or impurity [SRIRAMCHEM][6], the primary biological activity for viral transduction enhancement is driven by the parent stereoisomer, Cyclosporin H (CsH) [MedChemExpress][7]. Both compounds highlight a critical structure-activity relationship: the stereochemical shift prevents binding to calcineurin and Cyclophilin A (CypA), thereby stripping away immunosuppressive properties while retaining potent anti-IFITM3 activity. For the purpose of this technical guide, we will focus on the biological application of the CsH class of molecules.

Mechanism of Action: Breaching the IFITM3 Barrier

The superiority of CsH over other adjuvants lies in its precise circumvention of host restriction factors without disrupting viral life-cycle prerequisites.

The Innate Immune Block: VSV-G pseudotyped lentiviruses enter target cells via endocytosis. In human HSPCs, IFITM3 is constitutively expressed and localizes to endosomal membranes. IFITM3 rigidifies these membranes, physically blocking the hemifusion of the viral envelope with the host endosome [Bauer & Pai, 2018][8].

The Causality of CsH Efficacy: CsH acts by inducing the rapid degradation and functional inhibition of IFITM3, effectively unlocking the endosomal pathway [biorxiv, 2025][9]. Crucially, why use CsH instead of the cheaper Cyclosporin A (CsA)? CsA also degrades IFITM3, but it simultaneously binds and inhibits host Cyclophilin A (CypA). The HIV-1/lentiviral capsid requires CypA for proper uncoating and nuclear translocation. By utilizing CsH, researchers degrade the IFITM3 entry barrier without inhibiting the CypA uncoating cofactor [Petrillo et al., 2018][2]. This dual-requirement elegantly explains the exceptional potency of CsH.

MOA LV Lentivirus (VSV-G) Endosome Endosomal Pathway LV->Endosome Endocytosis Fusion Viral-Endosomal Fusion Endosome->Fusion Attempts IFITM3 IFITM3 (Restriction Factor) IFITM3->Fusion Blocks CsH Cyclosporin H (Iso-CsH variants) CsH->IFITM3 Degrades CypA Cyclophilin A (Uncoating Cofactor) CsH->CypA Does NOT Inhibit (Unlike CsA) Fusion->CypA Capsid Release Integration Successful Transduction CypA->Integration Facilitates Uncoating

Figure 1: CsH degrades IFITM3 to permit viral fusion, while sparing CypA to allow capsid uncoating.

Quantitative Efficacy Data

The implementation of CsH standardizes HSC transduction across patients by normalizing variable endogenous IFITM3 levels [UCL Discovery, 2018][10]. Below is a summary of expected quantitative outcomes when integrating CsH into standard workflows.

Target Cell TypeVector PseudotypeEnhancer TreatmentTransduction IncreaseImpact on In Vivo Engraftment
Human Cord Blood CD34+VSV-G LentivirusCsH (10 µM)Up to 10-foldMaintained / Enhanced
Human mPB CD34+VSV-G LentivirusCsH (10 µM)5 to 8-foldMaintained
Murine HSPCsMulti-vector LVCsH Pre-incubationSignificant IncreaseMaintained

Data synthesized from foundational studies on CsH-mediated enhancement[ResearchGate, 2020][2][11].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It incorporates specific timing windows based on the pharmacodynamics of IFITM3 degradation.

Phase 1: Reagent Preparation
  • Reconstitution: Dissolve Iso/Cyclosporin H (MW ~1202.64) in DMSO to create a 10 mM stock solution [Tocris Bioscience]. Aliquot and store at -20°C to prevent freeze-thaw degradation.

Phase 2: Cell Isolation & Pre-stimulation
  • Culture Setup: Isolate CD34+ HSPCs and culture at

    
     cells/mL in serum-free expansion medium (e.g., StemSpan SFEM).
    
  • Cytokine Priming: Supplement with early-acting cytokines (hSCF 100 ng/mL, hTPO 100 ng/mL, hFlt3-L 100 ng/mL) for 16–24 hours to drive cells into the G1/S phase, a prerequisite for efficient lentiviral integration.

Phase 3: Transduction & Causality-Driven Timing
  • Enhancer Pre-incubation (Critical Step): Add CsH to a final concentration of 10 µM. Incubate for 1 to 2 hours prior to viral addition.

    • Causality: IFITM3 degradation requires a brief pharmacological window. Adding the virus simultaneously with CsH results in suboptimal enhancement because a portion of the viral load will be destroyed in the endolysosomal pathway before IFITM3 is fully cleared.

  • Viral Infection: Add the VSV-G pseudotyped lentivirus at an MOI of 10–50. Co-culture for 12–24 hours. (Note: CsH displays additive effects when combined with Rapamycin or Prostaglandin E2)[MedChemExpress][7].

Phase 4: Wash and Validation
  • Wash: Centrifuge and wash cells thoroughly with PBS to remove CsH and residual unbound virus. Resuspend in fresh cytokine-supplemented media.

  • Delayed Analysis (Self-Validation): Culture the cells for a minimum of 3 to 4 days post-wash before performing Flow Cytometry or Vector Copy Number (VCN) analysis.

    • Causality: Analyzing earlier than 72 hours risks detecting "pseudotransduction" (fluorescence from carried-over viral proteins rather than integrated transgene expression).

Protocol Step1 Step 1: Pre-stimulation CD34+ cells + Cytokines (16-24 hrs) Step2 Step 2: Enhancer Priming Add 10 µM CsH (1-2 hrs prior to LV) Step1->Step2 Step3 Step 3: Viral Infection Add VSV-G Lentivirus (12-24 hrs co-culture) Step2->Step3 Step4 Step 4: Wash & Recovery Remove CsH/LV, Culture in fresh media Step3->Step4 Step5 Step 5: Validation Flow Cytometry & VCN Analysis (Day 4+) Step4->Step5

Figure 2: Standardized Ex Vivo Transduction Protocol utilizing CsH priming for CD34+ HSPCs.

References

  • Petrillo, C., et al. (2018). "Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells." Cell Stem Cell, 23(6), 820-832.e9. Available at:[Link]

  • Bauer, D. E., & Pai, S.-Y. (2018). "Getting Past HSC Security: Cyclosporine H Gives Lentiviruses an Entry Pass." Cell Stem Cell, 23(6), 775-776. Available at:[Link]

  • PubChem. "Isocyclosporin H (Iso Cyclosporin H)." National Center for Biotechnology Information. CID 172866621. Available at:[Link]

Sources

Technical Analysis: Molecular Weight and Structural Characterization of Iso Cyclosporin H TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Structural Characterization of Iso Cyclosporin H TFA Salt Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Identity

Iso Cyclosporin H Trifluoroacetate (TFA) salt is a critical degradation product and impurity standard used in the quality control of Cyclosporin formulations.[1] It is formed via an acid-catalyzed N-to-O acyl migration of the parent compound, Cyclosporin H (CsH). Unlike the neutral parent molecule, Iso Cyclosporin H possesses a basic secondary amine, allowing it to form stable salts with acids like trifluoroacetic acid (TFA).[1]

Precise molecular weight characterization is essential for liquid chromatography-mass spectrometry (LC-MS) quantitation and impurity profiling in pharmaceutical development.[1]

Core Chemical Data
ParameterValue
Common Name Iso Cyclosporin H TFA Salt
Parent Compound Cyclosporin H (11-D-N-methylvaline-Cyclosporin A)
Chemical Formula (Base)

Chemical Formula (Salt)

(Mono-TFA)
Molecular Weight (Base) 1202.61 g/mol
Molecular Weight (TFA Counterion) 114.02 g/mol
Molecular Weight (Mono-TFA Salt) 1316.63 g/mol
CAS Number (Base) 83602-43-1
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Chloroform

Critical Note on Stoichiometry: While the mono-trifluoroacetate (


) is the standard commercial form (MW 1316.63), researchers must verify the Certificate of Analysis (CoA) for specific batches, as di-TFA salts or solvates can shift the apparent molecular mass during gravimetric preparation.[1]

Structural Mechanism: The "Iso" Rearrangement

The formation of Iso Cyclosporin H is not a random degradation but a specific, stereochemically conserved rearrangement. Understanding this mechanism is vital for controlling impurities during the acidic steps of peptide synthesis or purification.

The N-to-O Acyl Shift

Cyclosporin H differs from Cyclosporin A (CsA) only at position 11, containing D-N-methylvaline instead of the L-isomer. However, the "Iso" rearrangement occurs at Position 1 (MeBmt) , which is identical in both CsA and CsH.[1]

  • Acidic Trigger: In the presence of strong acids (e.g., TFA, HCl), the carbonyl oxygen of the peptide bond between residue 11 (D-MeVal) and residue 1 (MeBmt) becomes protonated.[1]

  • Nucleophilic Attack: The

    
    -hydroxyl group of the MeBmt side chain attacks the protonated carbonyl carbon.
    
  • Ring Expansion/Opening: The peptide bond is cleaved and re-formed as an ester linkage (lactone) involving the side-chain oxygen.[1]

  • Basicity Shift: This rearrangement liberates the N-methylamino group of the MeBmt residue. This newly free secondary amine is basic (

    
    ), whereas the parent Cyclosporin is a neutral cyclic peptide.[1] This basicity drives the formation of the stable TFA salt.
    
Pathway Diagram

The following diagram illustrates the acid-catalyzed conversion and salt formation.

IsoCyclosporinMechanism CsH Cyclosporin H (Neutral) MW: 1202.61 Cyclic Peptide Intermediate Tetrahedral Intermediate (N-to-O Shift) CsH->Intermediate Protonation of Val11-MeBmt1 bond Acid Acidic Conditions (H+, TFA) Acid->Intermediate IsoCsH_Base Iso Cyclosporin H (Base) MW: 1202.61 Peptidolactone w/ Free Amine Intermediate->IsoCsH_Base Rearrangement to Ester IsoCsH_Salt Iso Cyclosporin H TFA Salt MW: 1316.63 Stable Ionic Solid IsoCsH_Base->IsoCsH_Salt + TFA (114.02 Da)

Figure 1: Mechanistic pathway for the formation of Iso Cyclosporin H TFA Salt via acid-catalyzed N-to-O acyl migration.[1]

Analytical Characterization & Protocols

To validate the identity and purity of Iso Cyclosporin H TFA salt, a multi-faceted analytical approach is required. The following protocols ensure scientific rigor.

Mass Spectrometry (ESI-MS)

Due to the "Iso" rearrangement, the mass spectrum shows distinct characteristics compared to the parent CsH, despite having the same elemental formula.[1]

  • Theoretical Monoisotopic Mass (

    
    ):  1202.85 Da (Base).[1]
    
  • Observed Species:

    • Iso-CsH: Dominant peak at

      
       (
      
      
      
      ).[1]
    • Fragment Ions: Iso-forms typically show enhanced fragmentation compared to the cyclic parent due to the more labile lactone/ester linkage.

    • TFA Adducts: In negative mode or specific conditions, TFA adducts (

      
      ) may be observed.[1]
      
HPLC Method for Impurity Profiling

Iso Cyclosporin H is more polar than Cyclosporin H due to the free amine and exposed hydroxyl/ester groups. It elutes earlier than the parent compound on reverse-phase columns.

Protocol: Separation of CsH and Iso-CsH

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18,

    
     mm, 3.5 µm).
    
  • Temperature:

    
    C (High temperature minimizes rotameric broadening common in cyclosporins).[1]
    
  • Mobile Phase A: Water + 0.05% TFA (Maintains the Iso-form in ionized salt state).[1]

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient:

    • 0-2 min: 50% B

    • 2-20 min: Linear gradient to 100% B

    • 20-25 min: Hold 100% B

  • Detection: UV at 210 nm (peptide bond) and 205 nm.[1]

Self-Validating Check:

  • If the retention time of the putative Iso-CsH peak does not shift significantly with pH changes (e.g., switching buffers from pH 2.5 to pH 7.0), the identification is suspect.[1] The free amine in Iso-CsH should make its retention highly pH-dependent compared to the neutral CsH.

Synthesis of Reference Material (In-Situ)

If commercial standards are unavailable, Iso Cyclosporin H can be generated from Cyclosporin H for qualitative identification.[1]

  • Dissolution: Dissolve 10 mg Cyclosporin H in 1 mL Methanol.

  • Acidification: Add 50 µL Methanesulfonic acid or TFA.

  • Incubation: Heat at

    
    C for 4-6 hours.
    
  • Validation: Analyze via HPLC. The parent peak (CsH) will decrease, and a new, earlier-eluting peak (Iso-CsH) will appear.[1]

  • Reversibility Check: Neutralize with aqueous

    
     and incubate at room temperature. The Iso-form should slowly revert to CsH (O-to-N shift), confirming the structural relationship.[1]
    

Implications for Drug Development

Stability & Storage

The TFA salt form stabilizes the basic amine, preventing uncontrolled reverse isomerization or polymerization. However, the ester linkage in Iso-Cyclosporin H is susceptible to hydrolysis under basic conditions.

  • Storage:

    
    C, desiccated.
    
  • Handling: Avoid prolonged exposure to basic buffers (

    
    ) unless reversion to CsH is desired.[1]
    
Regulatory Context

Iso Cyclosporin H is a specified impurity.[2] Regulatory bodies (FDA, EMA) require quantification of this species in Cyclosporin API (Active Pharmaceutical Ingredient) batches.[1]

  • Reporting Threshold: Typically

    
    .
    
  • Identification Threshold: Typically

    
    .
    
  • Qualification Threshold: Typically

    
    .
    

Because Cyclosporin H itself is an impurity of Cyclosporin A (arising from the D-Valine impurity in the fermentation feed), Iso Cyclosporin H represents a "secondary impurity" (degradation product of an impurity), making its tracking critical for high-purity manufacturing.[1]

References

  • BOC Sciences. Iso Cyclosporin H Trifluoroacetic Acid Salt - Product Analysis and Molecular Weight Specifications. Retrieved from [1]

  • Santa Cruz Biotechnology. Iso Cyclosporin H Trifluoroacetic Acid Salt (CAS 83602-43-1).[3] Retrieved from [1]

  • Jegorov, A., et al. (2000).[1] Synthesis and Crystal Structure Determination of Cyclosporin H. Collection of Czechoslovak Chemical Communications. Retrieved from

  • PubChem. Isocyclosporin H Compound Summary (CID 172866621).[1] National Library of Medicine. Retrieved from [1]

  • Simson Pharma. Iso Cyclosporin H Ditrifluoroacetate and Impurity Standards. Retrieved from [1]

Sources

Technical Deep Dive: Mechanism of Action of Cyclosporin H in Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the mechanism of action (MoA) of Cyclosporin H (CsH) as a potent enhancer of lentiviral vector (LV) transduction, particularly in hematopoietic stem and progenitor cells (HSPCs).[1]

Clarification on Nomenclature: The term "Iso Cyclosporin H" typically refers to Iso-Cyclosporin H , a chemical impurity or acid-catalyzed rearrangement product (isomer) of Cyclosporin H. In the context of lentiviral transduction, the active functional agent is Cyclosporin H (CsH) . This guide focuses on the functional MoA of CsH, while distinguishing it from its inactive isomers and the immunosuppressive analog Cyclosporin A (CsA).

Molecular Profile & Chemical Distinction

To understand the mechanism, one must first distinguish CsH from its structural analogs. Cyclosporins are cyclic undecapeptides.[1][2] The biological activity is strictly dictated by the stereochemistry at specific residues.

CompoundStereochemical FeatureCalcineurin InhibitionCypA BindingLV Transduction Enhancement
Cyclosporin A (CsA) L-MeVal at position 11High (Immunosuppressive)HighModerate (Context dependent)
Cyclosporin H (CsH) D-MeVal at position 11Negligible (Non-immunosuppressive)HighHigh (via IFITM3 degradation)
Iso-Cyclosporin H Rearranged isomer (impurity)Low/InactiveLowLow/Inactive

Key Insight: CsH retains the ability to bind Cyclophilin A (CypA) but fails to form the ternary complex with Calcineurin. This allows it to modulate viral entry pathways without triggering the systemic immunosuppression associated with CsA, making it an ideal additive for ex vivo gene therapy.

Mechanism of Action (MoA)

The enhancement of lentiviral transduction by CsH is driven by the overcoming of innate immune restriction factors that normally block viral entry.[3][4]

The Primary Target: IFITM3 Degradation

The dominant mechanism by which CsH enhances transduction—specifically for VSV-G pseudotyped lentiviruses—is the antagonism of Interferon-Induced Transmembrane Protein 3 (IFITM3) .

  • The Barrier: IFITM3 is a restriction factor localized to endosomal membranes. It prevents the fusion of the viral envelope with the endosomal membrane, trapping the virus in the endosome and leading to its degradation.

  • The CsH Effect: CsH induces the ubiquitination and subsequent degradation of IFITM3.

  • The Outcome: With IFITM3 levels depleted, the hemifusion of the viral and endosomal membranes proceeds unimpeded, releasing the viral capsid into the cytosol for reverse transcription and nuclear import.

The Cyclophilin A (CypA) Axis

While CsH binds CypA, its enhancement of transduction in human HSPCs is mechanistically distinct from the CypA-Capsid modulation seen with HIV-1 wild type.

  • CsA Context: CsA enhances transduction by preventing CypA from binding the viral capsid (which can trigger TRIM5

    
     restriction or affect nuclear import).
    
  • CsH Context: While CsH binds CypA, studies (e.g., Petrillo et al., 2018) indicate that its primary enhancement in HSPCs is capsid-independent and IFITM3-dependent . It works equally well on capsid mutants (e.g., N74D) that do not bind CypA, proving the IFITM3 pathway is the dominant driver.

Formyl Peptide Receptor 1 (FPR1) Inhibition

CsH is a potent antagonist of FPR1.[1] While critical for its anti-inflammatory profile in other contexts (inhibiting neutrophil chemotaxis), current data suggests the FPR1 blockade is distinct from the IFITM3-mediated viral transduction enhancement, though it contributes to the overall cellular state.

Visualization of Signaling & Entry Pathways[5]

The following diagram illustrates the parallel pathways of CsA and CsH, highlighting the specific blockade of IFITM3 by CsH which facilitates endosomal escape.

G cluster_cell Target Cell (HSPC) LV_Entry VSV-G Lentivirus (Endocytosis) Endosome Endosome LV_Entry->Endosome Fusion Viral Fusion & Capsid Release Endosome->Fusion Escape IFITM3 IFITM3 (Restriction Factor) IFITM3->Endosome Blocks Fusion Degradation Ubiquitination & Degradation IFITM3->Degradation CsH Cyclosporin H (CsH) CsH->IFITM3 Induces Degradation CypA Cyclophilin A (CypA) CsH->CypA Binds Calcineurin Calcineurin CsH->Calcineurin NO Inhibition CsA Cyclosporin A (CsA) CsA->CypA Binds CsA->Calcineurin Inhibits (via CypA) ImmunoSup Immunosuppression (T-cell inhibition) Calcineurin->ImmunoSup Degradation->Fusion Restores NuclearImport Nuclear Import & Integration Fusion->NuclearImport

Figure 1: Mechanism of Action comparison. CsH promotes viral fusion by degrading IFITM3, avoiding the Calcineurin-mediated immunosuppression pathway triggered by CsA.

Experimental Protocol: CsH-Enhanced Transduction

This protocol is designed for human CD34+ Hematopoietic Stem Cells (HSCs) but can be adapted for other difficult-to-transduce cell types.

Reagents
  • Cyclosporin H: Resuspend lyophilized CsH powder in DMSO to create a 10 mM stock solution . Store at -20°C.

    • Note: Ensure the product is verified as Cyclosporin H (CAS 83602-39-5) and not the "Iso" impurity.

  • Lentiviral Vector: High-titer VSV-G pseudotyped LV.

  • Culture Medium: StemSpan SFEM II (or equivalent) supplemented with cytokines (SCF, TPO, Flt3L).

Workflow
  • Thawing & Pre-stimulation:

    • Thaw CD34+ cells and culture for 16–24 hours in cytokine-supplemented medium to induce cell cycle entry.

  • CsH Treatment (The "Pre-load"):

    • Add Cyclosporin H to the cell culture 1–2 hours prior to transduction .

    • Optimal Concentration: 8 µM – 10 µM . (Range: 5–10 µM).

    • Control: Use DMSO vehicle control.

  • Transduction:

    • Add Lentiviral vector at the desired MOI (typically 10–100 depending on titer).

    • Maintain CsH concentration during the transduction period (typically 12–24 hours).

  • Wash:

    • After transduction, wash cells 2x with PBS/Medium to remove viral particles and CsH.

    • Note: CsH effects are reversible; prolonged exposure beyond 24h is usually unnecessary and avoided to minimize potential unknown secondary effects, although CsH cytotoxicity is very low compared to other enhancers.

Validation
  • Flow Cytometry: Assess %GFP/mCherry positive cells at 72 hours post-transduction.

  • VCN Analysis: Perform qPCR for Vector Copy Number (VCN) to confirm integration efficiency.

Comparative Efficacy Data

The following table summarizes the performance of CsH against other common transduction enhancers.

EnhancerTarget MechanismFold-Increase (HSCs)CytotoxicityClinical Status
Cyclosporin H IFITM3 Degradation2.0x – 10.0x LowPre-clinical/Translational
Cyclosporin A CypA / Calcineurin1.5x – 3.0xModerateApproved (Drug)
Rapamycin mTOR Inhibition1.5x – 2.5xLowApproved (Drug)
PGE2 Intracellular antiviral immunity1.5x – 2.0xModerate (Apoptosis risk)Investigational
LentiBOOST Membrane Permeability (Poloxamer)2.0x – 5.0xLowClinical Grade Available

References

  • Petrillo, C., et al. (2018). Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells.[4][5] Cell Stem Cell.

  • Olender, L., et al. (2020). Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells.[6][7] Scientific Reports.[7]

  • Goyvaerts, C., & Breckpot, K. (2018).Cyclosporin H: A New Player in the Field of Lentiviral Transduction. Molecular Therapy.

  • BOC Sciences.Iso Cyclosporin H Trifluoroacetic Acid Salt (Chemical Impurity Reference).

Sources

Technical Guide: Structural, Pharmacological, and Analytical Differentiation of Cyclosporin H and Iso-Cyclosporin H

[1]

Executive Summary

In the development of cyclosporin-based therapeutics, distinguishing between stereochemical analogs and structural rearrangement products is critical for maintaining potencies and ensuring safety.[1] Cyclosporin H (CsH) is a specific stereoisomer of Cyclosporin A (CsA) where the amino acid at position 11 is inverted from L-MeVal to D-MeVal.[1][2][3] It is a distinct pharmacological entity with unique properties as a Formyl Peptide Receptor (FPR) antagonist.[3]

Conversely, Iso-Cyclosporin H (Iso-CsH) is a structural isomer resulting from an acid-catalyzed N-to-O acyl migration (peptidyl shift) involving the MeBmt residue.[1][3][4] It is primarily characterized as a manufacturing impurity or a pH-dependent artifact that lacks the biological efficacy of its parent compound.[1] This guide details the physicochemical mechanisms, biological implications, and analytical protocols required to rigorously distinguish these two entities.

Structural Identity and Mechanism of Formation

Cyclosporin H: The Stereoisomer

Cyclosporin H is a cyclic undecapeptide.[5] Its primary structural deviation from the parent Cyclosporin A is stereochemical.

  • Position 11 Modification: Substitution of L-N-methylvaline (L-MeVal) with D-N-methylvaline (D-MeVal) .

  • Conformation: This inversion disrupts the standard "open"

    
    -sheet conformation observed in CsA, leading to a distinct spatial arrangement that abolishes cyclophilin binding (immunosuppression) but enables high-affinity binding to FPR1.[1][3]
    
Iso-Cyclosporin H: The Rearrangement Product

Iso-Cyclosporin H is a depsipeptide formed via an intramolecular reaction.[1]

  • Mechanism: Under acidic conditions, the carbonyl oxygen of the D-MeVal at position 11 undergoes nucleophilic attack by the

    
    -hydroxyl group of the MeBmt residue at position 1.[1]
    
  • Result: The amide bond between residues 11 and 1 is cleaved and replaced by an ester (lactone) linkage .[3] This opens the macrocycle slightly and inserts an oxygen into the backbone, creating a linear-like or expanded ring structure often referred to as a "peptolide" or isocyclosporin.[1]

  • Reversibility: This reaction is reversible.[4] In neutral or basic pH, the free amine of MeBmt attacks the ester carbonyl, reforming the native amide bond (CsH).

Visualization: N-to-O Acyl Migration Pathway

The following diagram illustrates the structural interconversion between Cyclosporin H and Iso-Cyclosporin H.

Isomerizationcluster_conditionsReaction ConditionsCsHCyclosporin H(Amide Linkage @ 11-1)TransitionTetrahedral Intermediate(MeBmt-OH Attack)CsH->Transition Acid Catalysis (H+)Protonation of AmideTransition->CsH O->N Acyl ShiftRestoration of AmideIsoCsHIso-Cyclosporin H(Ester Linkage @ 11-1)(Free Secondary Amine)Transition->IsoCsH N->O Acyl ShiftFormation of DepsipeptideIsoCsH->Transition Base (OH-)Deprotonation of AmineTextAcidic pH promotes Iso-CsHNeutral/Basic pH promotes CsH

Caption: Mechanism of reversible N-to-O acyl migration converting Cyclosporin H to Iso-Cyclosporin H.

Pharmacological Divergence

The distinction between these two compounds is not merely academic; it dictates their biological utility.

FeatureCyclosporin H (CsH)Iso-Cyclosporin H (Iso-CsH)
Primary Classification Active Pharmaceutical Ingredient / Tool CompoundImpurity / Degradant / Prodrug Intermediate
Target Receptor Formyl Peptide Receptor 1 (FPR1) None (Inactive)
Mechanism of Action Competitive AntagonistN/A
Immunosuppression Negligible (Does not bind Cyclophilin)Negligible
Viral Transduction Enhancer (Lentiviral transduction)Unknown / Likely Inactive
Solubility Lipophilic, poor water solubilityEnhanced solubility (due to free amine/salt formation)
Stability Stable at neutral pHUnstable at neutral pH (Reverts to CsH)

Key Insight: Researchers utilizing CsH for FPR1 antagonism studies must ensure their samples are free of Iso-CsH.[1] The presence of Iso-CsH indicates improper storage (acidic environment) or degradation, which complicates dosing accuracy due to the lower effective mass of the active CsH.

Analytical Differentiation Protocols

Distinguishing CsH from Iso-CsH requires specific protocols because they share the same molecular weight (

131
High-Performance Liquid Chromatography (HPLC)

Separation is achievable due to the polarity difference introduced by the free amine in Iso-CsH.[1][3]

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18), heated to

    
     to minimize conformational broadening.[1][3]
    
  • Mobile Phase:

    • A: Water + 0.05% Trifluoroacetic acid (TFA)[3]

    • B: Acetonitrile + 0.05% TFA[3]

  • Elution Profile: Iso-Cyclosporins generally elute earlier than their parent cyclosporins due to the increased polarity of the open ring structure and the protonated amine group under acidic HPLC conditions.

  • Warning: Avoid neutral mobile phases for Iso-CsH analysis, as on-column reversion to CsH may occur.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural confirmation.[3]

  • Target Signal: The N-methyl group of the amino acid at position 11 and the

    
    -proton of MeBmt.[1]
    
  • Cyclosporin H: Shows typical amide resonance.

  • Iso-Cyclosporin H:

    • Shift Diagnostic: The

      
      -proton of the MeBmt residue shifts downfield (due to esterification).[3]
      
    • N-Methyl Signal: The N-methyl group of the residue at position 11 (now a secondary amine) will show a distinct chemical shift, often moving upfield compared to the amide N-methyl.[1]

    • Conformation: Iso-CsH often displays a single, rigid conformation in solvents like

      
      , whereas CsH may show conformational exchange broadening.[1]
      
Mass Spectrometry (MS) Strategy

Direct MS analysis is prone to artifacts because CsH can undergo in-source collision-induced dissociation (CID) to form Iso-CsH ions.[1][3]

  • Differentiation Method: Metal Adduct Formation.[3]

  • Protocol: Post-column addition of metal salts (e.g.,

    
     or 
    
    
    ).[3]
  • Observation:

    • CsH: Forms stable

      
       adducts.[3]
      
    • Iso-CsH: Due to the disrupted macrocycle and loss of the specific coordination geometry required for metal binding (the "cyclosporin pocket"), Iso-CsH shows significantly reduced or absent metal adduct formation.[1]

Analytical Workflow Diagram

AnalysisWorkflowSampleUnknown Sample(CsH or Iso-CsH?)HPLCHPLC Analysis(Acidic Mobile Phase)Sample->HPLCRTRetention Time ComparisonHPLC->RTResult_IsoEarly ElutionLikely Iso-CsHRT->Result_Iso < ReferenceResult_CsHLate ElutionLikely CsHRT->Result_CsH = ReferenceConfirmConfirmation Step:Base Treatment (pH > 7)Result_Iso->ConfirmRevertPeak Shifts to CsH RT?Confirm->RevertFinal_IsoConfirmed Iso-CsHRevert->Final_Iso Yes (Reversible)Final_StableNo Shift: Stable Impurity(Not Iso-form)Revert->Final_Stable No

Caption: Decision tree for analytical differentiation of CsH and Iso-CsH using chromatography and chemical reactivity.

Experimental Protocols

Synthesis of Cyclosporin H (via Acid-Catalyzed Racemization)

To generate CsH from CsA intentionally:

  • Reagent: Dissolve Cyclosporin A in methanesulfonic acid/dioxane.

  • Condition: Heat to reflux. This harsh condition causes both the N-to-O shift (forming Iso-CsA) and racemization at position 11.[1][3]

  • Workup: Neutralize with base (e.g., Sodium Bicarbonate).[3] This converts the Iso-forms back to the cyclosporin amide forms.[1]

  • Purification: Crystallization from diethyl ether/acetone. CsH crystallizes preferentially compared to CsA in specific solvent systems.

Isolation of Iso-Cyclosporin H

To isolate the Iso-form specifically:

  • Acidification: Dissolve pure CsH in anhydrous methanol containing strong acid (e.g., Methanesulfonic acid).[3]

  • Incubation: Stir at room temperature for 24-48 hours.

  • Precipitation: Add diethyl ether. The Iso-Cyclosporin H often precipitates as a salt (e.g., mesylate or hydrochloride salt) due to the protonated secondary amine.[3]

  • Storage: Must be stored as a dry salt or in acidic solution. Exposure to moisture and neutral pH will revert it to CsH.

References

  • J. Jegorov et al. "Synthesis and Crystal Structure Determination of Cyclosporin H." Collection of Czechoslovak Chemical Communications, Vol. 65, 2000.[6] Link

  • W. de Brouwer et al. "Differentiation of Cyclosporin A from Isocyclosporin A by Liquid Chromatography/Electrospray Ionization Mass Spectrometry with Post-Column Addition of Divalent Metal Salt." Rapid Communications in Mass Spectrometry, 2014. Link

  • PubChem. "Cyclosporin H - Compound Summary."[1] National Library of Medicine. Link

  • PubChem. "Isocyclosporin H - Compound Summary."[1] National Library of Medicine. Link[1][3]

  • BOC Sciences. "Iso Cyclosporin H Trifluoroacetic Acid Salt Product Information."

  • Tocris Bioscience. "Cyclosporin H Biological Activity." Link

Technical Guide: Iso-Cyclosporin H and the Impurity Profile of Cyclosporin A

[1][2]

Executive Summary

The purity profile of Cyclosporin A (CsA) is dominated by two distinct chemical instability mechanisms: conformational rearrangement (N→O acyl migration) and stereochemical epimerization .[1] While Iso-Cyclosporin A and Cyclosporin H are frequently discussed individually, the intersection of these pathways yields a critical, often overlooked impurity: Iso-Cyclosporin H (CAS 83602-43-1).[][3][1]

This guide provides a deep technical analysis of the formation, detection, and control of Iso-Cyclosporin H within the broader CsA impurity matrix.[] It establishes the causal link between acidic processing conditions and the generation of "Iso" variants, and details the high-temperature HPLC protocols required to resolve these structurally complex congeners.

Part 1: The Chemistry of Instability

To control Iso-Cyclosporin H, one must understand the "Square of Instability" inherent to the Cyclosporin scaffold.[] This involves two axes of degradation: the Acyl Shift Axis (pH-dependent) and the Stereochemical Axis (Epimerization).

The N→O Peptidyl Shift (The "Iso" Mechanism)

The defining feature of the Cyclosporin impurity profile is the presence of the unique amino acid MeBmt (4-(2-butenyl)-4,N-dimethylthreonine).[3][1][4] The

N-methyl-Valine (MeVal)31
  • Mechanism: Under acidic conditions (or in the presence of Lewis acids), the MeBmt hydroxyl group performs a nucleophilic attack on the MeVal-11 carbonyl.

  • Result: The peptide bond is cleaved and reformed as an ester linkage (lactone), creating a linear, cationic species known as Iso-Cyclosporin .[][3]

  • Reversibility: This reaction is reversible.[1] Neutral or slightly basic conditions favor the thermodynamic stability of the cyclic amide (parent form), reversing the shift.

The Stereochemical Epimerization (The "H" Factor)

Cyclosporin H (CsH) is the D-MeVal-11 epimer of CsA.[3][1] Unlike CsA, which contains L-MeVal at position 11, CsH contains the D-enantiomer.[][3][5]

  • Origin: CsH is primarily a biosynthetic byproduct (fermentation impurity) but can also arise during synthetic modifications involving harsh racemization conditions.

  • Biological Impact: CsH is a potent formyl peptide receptor antagonist, distinct from the calcineurin-inhibiting activity of CsA.[]

The Formation of Iso-Cyclosporin H

Iso-Cyclosporin H is the product of the N→O peptidyl shift occurring specifically on the Cyclosporin H molecule.[3]

3

Just as CsA rearranges to Iso-CsA, the D-MeVal-11 residue in CsH is susceptible to the same nucleophilic attack by the MeBmt hydroxyl, forming the lactone.[][3] Therefore, if a CsA batch contains CsH (impurity), acidic workups will generate Iso-Cyclosporin H.[][3]

Visualization: The Cyclosporin Degradation Matrix

CsA_PathwaysCsACyclosporin A(L-MeVal-11)IsoAIso-Cyclosporin A(Lactone Form)CsA->IsoAAcidic pH(N->O Shift)CsHCyclosporin H(D-MeVal-11)CsA->CsHEpimerization(Biosynthetic/Synthetic)IsoA->CsANeutral/Basic pH(Reversion)IsoHIso-Cyclosporin H(Lactone Form of H)CsH->IsoHAcidic pH(N->O Shift)IsoH->CsHNeutral/Basic pH(Reversion)

Figure 1: The "Square of Instability" showing the parallel pathways of N→O acyl migration for both Cyclosporin A and its H-epimer.[1][4]

Part 2: Analytical Profiling Strategy

Detecting Iso-Cyclosporin H requires overcoming the notorious chromatographic challenges of the cyclosporin family: conformational interconversion .

The Temperature Factor

At room temperature, Cyclosporin A and its congeners exist in slowly interconverting conformational states (cis/trans isomerism of N-methylated peptide bonds).[] This results in:

  • Peak broadening (plateauing).

  • Split peaks.

  • Poor resolution between closely eluting impurities (e.g., CsH and CsA).

Critical Control: The HPLC column oven must be maintained at 70°C to 80°C . At this thermal energy, the interconversion rate exceeds the chromatographic timescale, collapsing the conformers into a single, sharp peak.[]

Separation Logic
  • Iso-Forms (Iso-CsA, Iso-CsH): Due to the formation of the charged amine/ester terminus, these are significantly more polar than the cyclic parent compounds.[][3] They typically elute earlier in Reversed-Phase (RP) modes.[3]

  • Epimers (CsH): CsH is more hydrophobic than CsA due to the conformational change induced by the D-MeVal. It typically elutes later than CsA on C18 columns.

Comparative Data Table
CompoundRelative Retention Time (RRT)*Molecular WeightMechanism of Formation
Iso-Cyclosporin A ~0.65 - 0.701202.6Acidic Rearrangement of CsA
Iso-Cyclosporin H ~0.60 - 0.681202.6Acidic Rearrangement of CsH
Cyclosporin A (Main) 1.001202.6Parent API
Cyclosporin H ~1.10 - 1.151202.6Epimerization (D-MeVal-11)

*Note: RRTs are approximate and highly dependent on the stationary phase and temperature.

Part 3: Validated Experimental Protocol

The following protocol is designed to resolve Iso-Cyclosporin H from the main peak and other related impurities. It utilizes a high-temperature isocratic approach, which is more robust for cyclosporin analysis than gradient elution due to baseline stability at high UV sensitivity.[][3]

Method: High-Temperature RP-HPLC[1][2][3]

Objective: Quantification of Iso-Cyclosporin H, Cyclosporin H, and Iso-Cyclosporin A.[][3][1]

1. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or equivalent), 150 mm x 4.6 mm, 3.5 µm or 5 µm.[][3][1]

    • Why: "SB" (Stable Bond) phases are preferred to withstand the 70°C+ operating temperature without hydrolysis of the bonded phase.

  • Mobile Phase: Acetonitrile : Water : MTBE : Phosphoric Acid (450 : 500 : 50 : 0.5 v/v).[1]

    • Note: MTBE (Methyl tert-butyl ether) is added to modulate selectivity for the hydrophobic congeners.[3]

  • Flow Rate: 1.5 mL/min.

  • Temperature: 70°C ± 1°C (Critical Parameter).

  • Detection: UV at 210 nm.[6][7]

  • Injection Volume: 20 µL.

2. Sample Preparation
  • Diluent: Acetonitrile : Water (50:50).[1]

  • Stock Solution: Dissolve CsA sample to 1.0 mg/mL.

  • System Suitability: A resolution mixture containing CsA, Iso-CsA, and CsH must be used.[][3]

3. Execution Workflow

HPLC_WorkflowStartStart AnalysisEquilibrateEquilibrate Column@ 70°C (min 60 mins)Start->EquilibrateCheck_BaselineVerify Baseline Stability(High Temp noise check)Equilibrate->Check_BaselineInj_StdInject System Suitability Std(CsA + Iso-CsA + CsH)Check_Baseline->Inj_StdCalc_ResCalculate Resolution (Rs)Target: Rs > 1.5 between Iso-CsA/CsAInj_Std->Calc_ResInj_SampleInject Sample(Triplicate)Calc_Res->Inj_SampleIntegIntegrate PeaksIdentify Iso-CsH via RRTInj_Sample->IntegReportGenerate ReportInteg->Report

Figure 2: Step-by-step analytical workflow for high-temperature cyclosporin profiling.

Part 4: Mitigation and Control[1]

To minimize Iso-Cyclosporin H, control strategies must target both the precursor (CsH) and the trigger (Acid).[3]

  • Fermentation Control (Precursor Management):

    • Cyclosporin H is often formed when the fungal strain (Tolypocladium inflatum) is stressed or nutrient-deprived, leading to errors in the non-ribosomal peptide synthetase (NRPS) assembly line.[3]

    • Action: Tighter control of fermentation feedstock to minimize D-MeVal incorporation.[][3]

  • Purification pH (Trigger Management):

    • The N→O shift is acid-catalyzed.[3]

    • Action: Avoid prolonged exposure to pH < 4.0 during silica gel chromatography or crystallization. If acidic HPLC fractions are collected, they must be neutralized immediately to prevent the conversion of CsH to Iso-CsH.[][3]

  • Storage:

    • Ensure drug substance is stored in dry conditions.[1] Moisture facilitates the hydrolysis/rearrangement pathways.

References

  • USP Monographs: Cyclosporine. United States Pharmacopeia.[1] (Defines limits for Cyclosporin A and related compounds). [3]

  • Kinetics and mechanism of isomerization of cyclosporin A. Journal of Pharmaceutical Sciences. (Foundational paper on the N→O acyl shift kinetics).

  • Synthesis and Crystal Structure Determination of Cyclosporin H. Collection of Czechoslovak Chemical Communications. (Detailed structural analysis of the H epimer).

  • Iso Cyclosporin H Trifluoroacetic Acid Salt. BOC Sciences. (Chemical data and CAS verification for the specific impurity).

  • Rapid Separation of Five Cyclosporin Analogs by Supercritical Fluid Chromatography. American Journal of Analytical Chemistry. (Discusses separation of CsA, CsH, and others).

Technical Guide: Solubility & Handling of Iso Cyclosporin H TFA in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iso Cyclosporin H Trifluoroacetic Acid (TFA) salt is a semi-synthetic derivative and analytical impurity standard of Cyclosporin H. Unlike its parent molecule, which is a neutral, highly lipophilic cyclic undecapeptide, Iso Cyclosporin H TFA possesses a distinct ionic character due to the acid-catalyzed N-to-O acyl migration that opens the macrocyclic peptide bond at the MeBmt residue.[][2]

This structural rearrangement exposes a secondary amine, which forms a trifluoroacetate salt.[] Consequently, its solubility profile differs significantly from neutral Cyclosporins.[] While it retains the lipophilic core characteristic of the cyclosporin scaffold, the ionic headgroup enhances solubility in polar aprotic solvents.[]

Critical Technical Alert: Iso Cyclosporin H is chemically unstable in neutral-to-basic aqueous environments.[][2][3] The N-to-O migration is reversible; at pH > 6.0, the molecule spontaneously rearranges back to the parent Cyclosporin H (O-to-N shift).[][2] All solubility protocols must account for pH maintenance to preserve structural integrity.[3]

Part 1: Molecular Architecture & Solubility Physics[1][3]

To understand the solubility behavior of Iso Cyclosporin H TFA, one must analyze the competing forces within its structure.[]

Structural Transformation (The "Iso" Effect)

Cyclosporin H differs from Cyclosporin A (CsA) only at position 11 (D-N-methylvaline instead of L-MeVal).[2][3] The "Iso" form is generated when the peptide bond between the N-methylvaline (pos 11) and the hydroxyl-bearing amino acid MeBmt (pos 1) rearranges into an ester linkage.[2][3]

  • Parent (Cyclosporin H): Cyclic amide (Peptide bond).[2][3] Neutral. Highly Lipophilic (

    
    ).[2]
    
  • Iso-Form (Iso Cyclosporin H): Cyclic ester (Lactone).[2][3] Contains a free secondary amine.[4]

  • TFA Salt: The free amine is protonated (

    
    ), paired with a trifluoroacetate anion (
    
    
    
    ).[2]
Solubility Implications

The TFA salt moiety introduces a localized polar/ionic region to an otherwise hydrophobic scaffold (molecular weight ~1202 Da).

  • Polar Aprotic Solvents (DMSO, DMF): The dipole-dipole interactions of the solvent stabilize the peptide backbone, while the high dielectric constant solvates the ionic salt pair.[] Result: High Solubility.

  • Polar Protic Solvents (Methanol, Ethanol): Good solubility due to hydrogen bonding with the salt and the ester oxygens.[3]

  • Chlorinated Solvents (DCM, Chloroform): The massive lipophilic backbone drives solubility here, despite the ionic salt.[]

  • Water: The hydrophobic effect of the 11-residue carbon-rich chain dominates.[][2][3] The salt form improves wettability and may allow for micellar suspension, but true molecular solubility remains low compared to small salts.[]

Part 2: Solubility Profile & Solvent Selection[1][3]

The following data synthesizes specific catalog data for Iso Cyclosporin H TFA and comparative physicochemical behavior of the homologous Iso Cyclosporin A TFA.

Table 1: Solubility Matrix for Iso Cyclosporin H TFA[3]
Solvent ClassSpecific SolventSolubility RatingRecommended UseTechnical Notes
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>10 mg/mL)Primary Stock Solution Ideal for cryo-storage.[][2][3] Hygroscopic; keep dry to prevent hydrolysis.[3]
Polar Aprotic DMF (Dimethylformamide)Excellent (>10 mg/mL)Secondary StockGood alternative to DMSO for specific assays.[2][3]
Polar Protic Methanol Good (Requires warming)Analytical DiluentCommercial sources note "Slightly soluble, heated" for crystalline forms.[2][3] Sonicate to dissolve.[3]
Chlorinated Chloroform / DCM Moderate/Good Extraction / PurificationSolubilizes the lipophilic backbone well.
Aqueous Water / PBSPoor / Unstable AVOID Rapid reversion to Cyclosporin H at physiological pH.[3]
Hydrocarbon Hexane / HeptaneInsoluble PrecipitationUsed to wash away non-polar impurities.[3]
The "Slightly Soluble" Anomaly

Certain Certificates of Analysis (CoA) for crystalline Iso Cyclosporin H TFA describe it as "Slightly soluble in Methanol (Heated)".[2][3] This is often a kinetic barrier due to the crystal lattice energy of the salt form.

  • Resolution: Do not rely on passive dissolution. Use vortexing and bath sonication (see Protocol 3.1).[2][3] Once the crystal lattice is broken, the solute remains stable in solution.[]

Part 3: Mechanism of Instability (The pH Trap)[3]

Researchers often lose their target molecule by dissolving it in the wrong buffer. The Iso-form is a kinetic product of acid treatment.[][2][3][5][6]

The Reversion Pathway

In the presence of a base (or even neutral pH 7.4 PBS), the free amine of Iso Cyclosporin H attacks the ester carbonyl (the lactone linkage), reforming the amide bond.[3] This regenerates the parent Cyclosporin H.[3]

  • Acidic Conditions (pH < 4): Iso-form is stable.[2]

  • Neutral/Basic Conditions (pH > 6): Iso-form rearranges to Parent.[2]

Visualization: The Stability Pathway

The following diagram illustrates the pH-dependent equilibrium that dictates solvent choice.

StabilityPathway cluster_0 Storage State CsH Cyclosporin H (Neutral, Amide Linkage) IsoCsH Iso Cyclosporin H (Free Amine, Ester Linkage) CsH->IsoCsH Acid Catalysis (H+) N->O Migration IsoCsH->CsH Neutral/Basic pH O->N Migration (Rapid) IsoCsH_TFA Iso Cyclosporin H TFA (Salt Form, Stable Solid) IsoCsH->IsoCsH_TFA TFA Treatment Protonation IsoCsH_TFA->IsoCsH Dissolution in Non-Acidic Solvent

Caption: The reversible N-to-O acyl migration. High pH triggers the O-to-N shift, reverting the Iso-form back to the parent Cyclosporin H.[][2]

Part 4: Experimental Protocols

Protocol 4.1: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stable stock for analytical or biological use.

  • Weighing: Accurately weigh 12.0 mg of Iso Cyclosporin H TFA (MW ~1202.6 + TFA mass). Note: Account for the TFA counter-ion weight if the CoA provides a specific stoichiometry (usually x1 or x2 TFA).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution:

    • Add 1.0 mL of DMSO.

    • Vortex vigorously for 60 seconds.

    • If particulates remain, bath sonicate at 35°C for 5 minutes. The solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Shelf life: 6 months (if kept dry).

Protocol 4.2: Analytical Dilution (HPLC/LC-MS)

Objective: Prepare a working standard without degrading the compound.

  • Diluent Preparation: Do NOT use pure water or neutral Methanol.[3]

    • Prepare Acidified Methanol : Methanol + 0.1% Trifluoroacetic Acid (or Formic Acid).[2][3]

  • Dilution: Dilute the DMSO stock into the Acidified Methanol.

  • Injection: Ensure the HPLC mobile phase is acidic (e.g., 0.1% Formic Acid in Water/Acetonitrile).[3]

    • Warning: If the mobile phase is neutral (e.g., Ammonium Acetate pH 7), the Iso Cyclosporin H will convert to Cyclosporin H during the chromatography run, leading to split peaks or quantitation errors.[]

References

  • PubChem. (2025).[3] Isocyclosporin H | C62H111N11O12.[3][7] National Library of Medicine. Retrieved March 4, 2026, from [Link][][2]

  • Venturella, V. S., et al. (1998).[][2][3] Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs. Journal of Pharmaceutical Sciences. (Mechanistic grounding for N-to-O migration).

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Detection and Quantification of Iso-Cyclosporin H

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the critical separation and quantification of Iso-Cyclosporin H from its parent isomer, Cyclosporin H. The formation of Iso-Cyclosporin H, a significant impurity, can occur under specific pH conditions and represents a critical quality attribute to be monitored during the manufacturing and stability testing of Cyclosporin H-containing formulations. The method detailed herein utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water at an elevated temperature to achieve baseline separation. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system for ensuring the purity and stability of Cyclosporin H.

Introduction: The Challenge of Isomeric Purity

Cyclosporins are a class of cyclic polypeptides with potent immunosuppressive properties, widely used in post-transplant therapy to prevent organ rejection. Cyclosporin H is one of the many natural variants. During manufacturing processes or under certain storage conditions, particularly exposure to acidic environments, Cyclosporin H can undergo isomerization. This process involves a rearrangement of the peptide backbone, leading to the formation of Iso-Cyclosporin H.

From a therapeutic and regulatory standpoint, the distinction between these isomers is critical. While structurally similar, the conformational change can alter the molecule's biological activity and immunochemical recognition. Therefore, regulatory bodies like the United States Pharmacopeia (USP) mandate strict control over such impurities. Developing a reliable analytical method to separate and quantify these closely related isomers is paramount for ensuring product quality, safety, and efficacy.

The primary challenge in this analysis lies in the subtle structural differences between Cyclosporin H and its iso-form. This protocol overcomes this by optimizing chromatographic selectivity through a combination of stationary phase chemistry, mobile phase composition, and column temperature.

Chromatographic Principle and Rationale

The separation is based on reversed-phase chromatography, where analytes are partitioned between a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, providing effective retention of the cyclic, lipophilic cyclosporin molecules. A column with high carbon load and end-capping is recommended to minimize peak tailing and ensure symmetrical peak shapes.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile serves as the strong organic solvent, and its increasing concentration during the gradient run elutes the cyclosporins from the column. The gradient is optimized to provide sufficient resolution between the closely eluting Cyclosporin H and Iso-Cyclosporin H peaks.

  • Column Temperature: Elevated column temperature (e.g., 70-80 °C) is a critical parameter. At higher temperatures, the rotational isomers of cyclosporins can interconvert more rapidly, leading to sharper and more symmetrical peaks. This thermal energy is essential to overcome the kinetic barriers of conformational changes, resulting in improved chromatographic efficiency and resolution.

  • Detection: Ultraviolet (UV) detection at a low wavelength, typically around 210 nm, is used. The peptide bonds within the cyclosporin structure absorb strongly in this region, providing high sensitivity for both the parent compound and its related impurities.

Experimental Protocol

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile and ultrapure water (18.2 MΩ·cm).

  • Reference Standards: Cyclosporin H and Iso-Cyclosporin H certified reference standards.

  • Sample Diluent: Acetonitrile and water (50:50, v/v).

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and optimized parameters for the analysis.

ParameterRecommended ConditionRationale for Selection
HPLC System Agilent 1260 Infinity II or equivalentA system with a precise gradient pump, temperature-controlled column compartment, and a sensitive UV detector is required for reproducibility.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmProvides excellent peak shape and resolution for hydrophobic molecules like cyclosporins.
Mobile Phase A Ultrapure WaterWeak solvent in the reversed-phase system.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient Program See Table 2 belowOptimized for the baseline separation of Iso-Cyclosporin H and Cyclosporin H.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 80 °CCritical for achieving sharp peaks and resolving the isomers by managing conformational isomers.
Detector UV-Vis Diode Array Detector (DAD)Set to 210 nm for maximum sensitivity to the peptide backbone.
Injection Volume 20 µLStandard volume to ensure good peak response without overloading the column.
Run Time ~25 minutesSufficient time to elute all components and re-equilibrate the column.
Gradient Elution Program

Table 2: Mobile Phase Gradient

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0.0 40 60
15.0 30 70
16.0 10 90
20.0 10 90
20.1 40 60

| 25.0 | 40 | 60 |

Preparation of Solutions
  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Iso-Cyclosporin H reference standard in the sample diluent.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:10 with the sample diluent.

  • Sample Preparation: Dissolve the drug substance or product containing Cyclosporin H in the sample diluent to achieve a target concentration of approximately 1 mg/mL of Cyclosporin H. The concentration of Iso-Cyclosporin H will be determined relative to this.

System Suitability

Before sample analysis, the chromatographic system must be qualified by performing a system suitability test. Inject the working standard solution (or a resolution solution containing both isomers) five times. The results must meet the criteria outlined in Table 3, which are based on typical requirements found in pharmacopeial guidelines.

Table 3: System Suitability Criteria

Parameter Acceptance Criteria Purpose
Resolution (Rs) ≥ 1.5 between Iso-Cyclosporin H and Cyclosporin H Ensures that the two isomer peaks are distinct and can be accurately quantified.
Tailing Factor (T) ≤ 2.0 for the Iso-Cyclosporin H peak Confirms the peak is symmetrical, which is essential for accurate integration.

| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area (n=5) | Demonstrates the precision and reproducibility of the injector and the overall system. |

Method Validation and Expected Results

This method should be fully validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components is demonstrated by the baseline resolution from Cyclosporin H and other potential impurities.

  • Linearity: A linear relationship between the peak area and the concentration of Iso-Cyclosporin H should be established over a range (e.g., 0.1 µg/mL to 20 µg/mL). A correlation coefficient (r²) of >0.999 is expected.

  • Accuracy: Determined by spiking a sample matrix with known amounts of Iso-Cyclosporin H at different levels (e.g., 50%, 100%, and 150% of the target concentration). Recovery should typically be within 98-102%.

  • Precision: The closeness of agreement between a series of measurements.

    • Repeatability (Intra-assay): RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay): RSD should be ≤ 3.0% when tested on different days with different analysts.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying trace-level impurities.

Workflow and Data Analysis Diagram

The following diagram illustrates the complete workflow from sample receipt to final data reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_standards Prepare Reference Standards system_suitability System Suitability (n=5 injections) prep_standards->system_suitability prep_samples Prepare Test Samples sample_injection Inject Samples and Standards prep_samples->sample_injection prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->system_suitability system_suitability->sample_injection Passes Criteria? data_acquisition Data Acquisition (210 nm) sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of Iso-Cyclosporin H peak_integration->quantification reporting Generate Final Report quantification->reporting

Caption: Workflow for Iso-Cyclosporin H quantification.

Conclusion

The HPLC method described provides a reliable and robust solution for the separation and quantification of the critical impurity, Iso-Cyclosporin H, from its parent compound. The use of a C18 stationary phase combined with a optimized acetonitrile/water gradient at an elevated temperature ensures the necessary resolution to meet stringent regulatory requirements. Adherence to the system suitability criteria and proper method validation will ensure that this protocol can be confidently implemented in quality control and research environments for monitoring the purity and stability of Cyclosporin H.

References

  • Wang, P., Lwsowski, C., & Bowers, L. D. (1994). The role of pH in the isomerization of cyclosporin A and cyclosporin G. Clinical Chemistry, 40(2), 261–265. [Link]

  • Lwsowski, C., Papageorgiou, A., & Borer, X. (1993). High-performance liquid chromatographic analysis of cyclosporins. Journal of Chromatography A, 623(2), 407-413. [Link]

  • Agilent Technologies. (2010). Separation of Cyclosporin A and its Impurities According to USP. Application Note. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Application Note: Iso Cyclosporin H TFA Salt Reconstitution and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Formyl Peptide Receptor 1 (FPR-1) Antagonism, Neutrophil Superoxide Assays, and Lentiviral Transduction Enhancement.

Introduction & Mechanistic Context

Iso Cyclosporin H (Iso-CsH) is a structural isomer and derivative of the cyclic undecapeptide Cyclosporin H. Unlike its famous analog Cyclosporin A, Iso-CsH does not bind to cyclophilin and completely lacks immunosuppressive activity[1]. Instead, it functions as a highly potent and selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR-1)[1].

Recently, Iso-CsH has gained significant traction in gene therapy and stem cell engineering. By degrading the interferon-induced transmembrane protein 3 (IFITM3)—an innate antiviral restriction factor—Iso-CsH acts as a powerful viral transduction enhancer, increasing lentiviral transduction efficiencies up to 10-fold in human hematopoietic stem and progenitor cells (HSPCs)[2].

FPR1_Pathway FMLP fMLP (Agonist) FPR1 FPR-1 Receptor FMLP->FPR1 IsoCsH Iso Cyclosporin H TFA (Antagonist) IsoCsH->FPR1 Competitive Inhibition Gi Gi Protein Activation FPR1->Gi PLC PLC Pathway Gi->PLC Ca2 Cytosolic Ca2+ Release PLC->Ca2 Superoxide Superoxide (O2-) Production Ca2->Superoxide

fMLP-induced FPR-1 signaling pathway and its targeted inhibition by Iso Cyclosporin H.

Physicochemical Properties & Solubility Profile

The formulation of Iso-CsH as a Trifluoroacetic Acid (TFA) salt is a deliberate chemical choice. The highly lipophilic nature of the undecapeptide core makes the free base notoriously difficult to solubilize for aqueous in vitro assays. The addition of the TFA salt significantly enhances the compound's dipole moment, improving its solubility in polar aprotic solvents (like DMSO) and its stability during long-term storage[3].

Table 1: Physicochemical Summary

PropertySpecificationMechanistic Implication
Base CAS Number 83602-43-1 (Free Base)Identifies the core cyclic peptide structure.
Molecular Formula C₆₂H₁₁₁N₁₁O₁₂ • x(C₂HF₃O₂)[4]The variable 'x' dictates batch-specific molecular weight.
Molecular Weight 1202.61 g/mol + x(114.02)[4]Always calculate molarity based on the batch-specific Certificate of Analysis (CoA).
Solubility (DMSO) ≥ 25 mg/mL[1]Primary solvent of choice. Do not use unbuffered water for initial stock.
Hygroscopicity High[3]Requires strict desiccation to prevent moisture-induced degradation.

Protocol 1: Reconstitution and Storage (Self-Validating Workflow)

To ensure scientific integrity, this reconstitution protocol is designed as a self-validating system . At each critical juncture, a validation check is built-in to confirm the physical state of the compound before proceeding.

Workflow Vial Iso-CsH TFA Salt (Equilibrate to RT) Solvent Add Anhydrous DMSO (Vortex & Sonicate) Vial->Solvent Stock Primary Stock (10 mM - 50 mM) Solvent->Stock Aliquots Aliquot & Store (-80°C, Argon purged) Stock->Aliquots Working Working Solution (Dilute in Buffer) Stock->Working Freshly prepare before assay

Step-by-step reconstitution and storage workflow for Iso Cyclosporin H TFA salt.

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized Iso-CsH TFA salt from -20°C storage[1] and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: The TFA salt is highly hygroscopic. Opening a cold vial causes immediate atmospheric condensation. Introduction of water at this stage will cause localized hydrolysis and inaccurate molarity calculations.

Step 2: Primary Dissolution

  • Action: Add high-purity, anhydrous DMSO to create a 10 mM to 50 mM primary stock. Pipette up and down gently, then vortex for 30 seconds.

  • Causality: Anhydrous DMSO prevents water-induced peptide bond degradation during long-term freezing.

  • System Validation (The Tyndall Check): Shine a standard laser pointer through the vial against a dark background. If the laser beam is visible as a solid line through the liquid (Tyndall effect), micro-precipitates remain. Sonicate in a room-temperature water bath for 5 minutes until the beam is no longer visible.

Step 3: Aliquoting and Storage

  • Action: Divide the stock into single-use aliquots (e.g., 10 µL - 50 µL) in low-bind microcentrifuge tubes. Purge the headspace with Argon gas, seal tightly, and store at -80°C.

  • Causality: Repeated freeze-thaw cycles physically shear the cyclic peptide structure and introduce moisture. Argon purging displaces oxygen, preventing oxidative degradation of the peptide backbone over the 6-month shelf life[1].

Protocol 2: In Vitro Application - Lentiviral Transduction Enhancement

This protocol leverages Iso-CsH to overcome innate immune restrictions in HSPCs, based on validated methodologies[2].

Step-by-Step Methodology

Step 1: Preparation of the Working Solution

  • Action: Thaw a single-use aliquot of Iso-CsH (e.g., 10 mM) at room temperature. Dilute dropwise into pre-warmed (37°C) complete culture media to a final concentration of 10 µM.

  • Causality: Dropwise addition into pre-warmed media prevents "hydrophobic shock," a phenomenon where rapid changes in solvent polarity cause the lipophilic peptide to irreversibly crash out of solution into useless micelles.

  • System Validation: Always run a parallel Vehicle Control well containing the exact equivalent concentration of DMSO (e.g., 0.1% v/v) without Iso-CsH. This self-validates that any observed changes in cell viability or transduction are due to the peptide, not solvent toxicity.

Step 2: Cell Pre-Conditioning

  • Action: Seed human CD34+ HSPCs in the media containing 10 µM Iso-CsH. Incubate for 2 to 4 hours at 37°C, 5% CO₂.

  • Causality: This pre-incubation window is strictly required to allow Iso-CsH to enter the cells and induce the proteasomal degradation of the IFITM3 restriction factor before the virus arrives[2].

Step 3: Viral Transduction

  • Action: Add the lentiviral vector directly to the Iso-CsH-conditioned media at the desired Multiplicity of Infection (MOI). Incubate for 16-24 hours.

  • Action: Wash cells thoroughly with PBS and resuspend in fresh, Iso-CsH-free expansion media.

Troubleshooting & Causality Guide

Table 2: Common Experimental Roadblocks and Mechanistic Solutions

SymptomMechanistic CauseCorrective Action
Cloudiness upon dilution into aqueous buffer Hydrophobic Shock: The peptide has precipitated due to a rapid drop in organic solvent concentration.Dilute dropwise while vortexing the buffer. Ensure final DMSO concentration remains ≥ 0.1%. Consider adding 0.1% BSA as a carrier protein to stabilize the peptide in solution.
Media pH drops unexpectedly TFA Salt Effect: The trifluoroacetate counter-ion releases protons when dissolved in unbuffered solutions.Ensure the final working dilution is made in a heavily buffered solution (e.g., HEPES or Tris-buffered media) rather than pure water or saline.
Loss of transduction enhancement over time Peptide Degradation: Moisture contamination or repeated freeze-thaw cycles have broken the cyclic peptide ring.Discard the current stock. Reconstitute a fresh vial, strictly adhering to the thermal equilibration and single-use aliquoting rules (Protocol 1).

References

  • Source: lgcstandards.
  • Iso Cyclosporin H Trifluoroacetic Acid Salt | CAS No- 83602-43-1(freeamine)
  • Cyclosporin-impurities - Pharmaffiliates (Iso Cyclosporin H TFA Salt)
  • Source: medchemexpress.
  • Source: nih.

Sources

Application Note: Cyclosporin H (CsH) as a Potent Enhancer of Lentiviral Transduction

[1][2][3][4][5][6]

Executive Summary

Lentiviral vectors (LVs) are the gold standard for ex vivo gene therapy, particularly in Hematopoietic Stem and Progenitor Cells (HSPCs) and T-cells.[1] However, high-efficiency transduction is often limited by innate immune restriction factors, specifically IFITM3 (Interferon-Induced Transmembrane Protein 3), which blocks viral fusion and entry.[1][2]

Cyclosporin H (CsH) , a non-immunosuppressive epimer of Cyclosporin A (CsA), has emerged as a critical transduction enhancer.[3][1] Unlike CsA, CsH does not inhibit calcineurin, avoiding unwanted immunosuppression while effectively degrading IFITM3.[1] This guide provides a validated protocol for using CsH to achieve up to 10-fold increases in transduction efficiency in difficult-to-transduce cell types.[1]

Scientific Background & Mechanism

The Barrier: Innate Immune Restriction

Primary human HSPCs constitutively express IFITM3, an antiviral protein that resides in endosomal membranes.[1] IFITM3 prevents the fusion of the viral envelope (VSV-G) with the endosomal membrane, trapping the virus and preventing capsid release into the cytoplasm.[1]

The Solution: Cyclosporin H (CsH)[1][2][3][4][5][6]
  • Identity: CsH is the D-MeVal-11 epimer of Cyclosporin A.[1]

  • Mechanism: CsH binds to Cyclophilin A (CypA) and induces the specific ubiquitination and lysosomal degradation of IFITM3.[1]

  • Differentiation: Unlike CsA, CsH has negligible affinity for calcineurin.[1] Therefore, it enhances transduction without blocking T-cell activation pathways or causing cytotoxicity associated with immunosuppression.[1]

Mechanism of Action Diagram

GLentivirusLentivirus (VSV-G)EndosomeEndosome EntryLentivirus->EndosomeEndocytosisIFITM3IFITM3(Restriction Factor)Endosome->IFITM3Restricted byFusionViral Fusion& UncoatingEndosome->FusionAllowedIFITM3->FusionBlocksDegradationLysosomalDegradationIFITM3->DegradationDegradedNucleusIntegration(Provirus)Fusion->NucleusTransductionCsHCyclosporin H(Enhancer)CsH->IFITM3Targets for

Figure 1: Mechanism of Action. IFITM3 normally blocks viral fusion within the endosome.[1] CsH induces IFITM3 degradation, allowing the virus to fuse and enter the cytoplasm.[1]

Comparative Analysis: CsH vs. Alternatives

FeatureCyclosporin H (CsH) Cyclosporin A (CsA) Rapamycin Poloxamers (e.g., LentiBOOST)
Primary Mechanism IFITM3 DegradationIFITM3 Degradation + CypA InhibitionmTOR InhibitionPhysicochemical (Membrane fluidity)
Immunosuppression No (Does not bind Calcineurin)Yes (Blocks Calcineurin/NFAT)Yes (Blocks mTOR)No
Toxicity LowModerate (Calcineurin dependent)Low-ModerateLow
Fold Enhancement 5x - 10x 3x - 5x2x - 4x2x - 5x
Synergy Additive with Rapamycin & PoloxamersN/AAdditive with CsHAdditive with CsH

Detailed Protocol: Enhanced Transduction of HSPCs

Reagent Preparation
  • Compound: Cyclosporin H (CAS: 83602-39-5).[1]

  • Stock Solution: Dissolve 1 mg of CsH in DMSO to create a 10 mM stock solution.

    • Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentration: The optimal final concentration is 8–10 µM .[1]

Experimental Workflow
Step 1: Cell Isolation & Pre-stimulation [1]
  • Isolate CD34+ HSPCs from Cord Blood or Bone Marrow.[1]

  • Culture cells in serum-free stem cell medium (e.g., StemSpan™) supplemented with cytokines (SCF, TPO, Flt3L at 100 ng/mL each).[1]

  • Pre-stimulate for 16–24 hours.[1] Note: This step is crucial to induce cell cycling, but it also upregulates IFITM3, making CsH essential.[1]

Step 2: Transduction (The "CsH Hit")
  • Resuspend cells at 1 x 10⁶ cells/mL in fresh medium with cytokines.[1]

  • Add Cyclosporin H: Add CsH stock to a final concentration of 8 µM .

    • Optional: For maximum efficiency, add Rapamycin (10 µg/mL) and/or LentiBOOST (1:100) in combination with CsH.[1]

  • Add Lentiviral Vector: Add viral supernatant at the desired MOI (typically MOI 10–50 for clinical applications).[1]

  • Incubation: Incubate cells for 16–24 hours at 37°C, 5% CO2.

Step 3: Washout & Expansion [1]
  • Centrifuge cells (300 x g, 5 min).

  • Remove the supernatant containing virus and CsH.[1]

  • Resuspend cells in fresh medium (without CsH) for expansion.

  • Culture for 3–7 days before analysis to allow for integration and expression.[1]

Workflow Diagram

Workflowcluster_transductionTransduction Mix (T=0h)StartThaw/Isolate CD34+ HSPCsPreStimPre-stimulation (16-24h)Cytokines: SCF, TPO, Flt3LStart->PreStimMixAdd Lentivirus (MOI 10-50)+ Cyclosporin H (8 µM)PreStim->MixIncubateIncubate 16-24h(IFITM3 Degradation Active)Mix->IncubateWashWashout Virus & CsHIncubate->WashCultureCulture 3-7 Days(Expression Phase)Wash->CultureAnalysisAnalysis (FACS/VCN)Culture->Analysis

Figure 2: Experimental Timeline.[1] The critical window for CsH activity is during the 16-24h viral exposure period.[1]

Troubleshooting & Optimization

Issue Possible Cause Corrective Action
Low Transduction Efficiency High IFITM3 levels in specific donorIncrease CsH to 10 µM or combine with Rapamycin.[1]
Cell Toxicity CsH concentration too high (>20 µM)Titrate down to 5 µM .[1] Ensure thorough washout after 24h.
Precipitation Poor stock solubilityWarm DMSO stock to 37°C before adding.[1] Vortex vigorously.
Variable Results Donor variability (Cord Blood vs. BM)Screen IFITM3 baseline levels. CsH effect is most pronounced in high-IFITM3 donors.[1]

References

  • Petrillo, C., et al. (2018). Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells.[1] Cell Stem Cell.[1]

  • Olender, L., et al. (2020). Cyclosporine H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells.[4][3][1] Scientific Reports.[4][5][1]

  • Boc Sciences. Isocyclosporin H (Impurity).[1][] (Note: Clarification on chemical identity).

  • PubChem. Cyclosporin H Compound Summary.[1]

Advanced LC-MS/MS Analysis of Cyclosporin A and Related Impurities: Overcoming Isomeric and Rotameric Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Analysis of Cyclosporin A Impurities Content Type: Application Note & Protocol

Executive Summary

Cyclosporin A (CsA) is a cyclic undecapeptide with a narrow therapeutic index, widely used as an immunosuppressant.[1][2] Its analysis is complicated by two primary physicochemical factors: conformational interconversion (rotamers) leading to peak broadening, and the formation of isobaric impurities (e.g., Isocyclosporin A) that are indistinguishable by standard low-resolution MS.

This guide provides a high-precision LC-MS/MS protocol designed to resolve CsA from its biosynthetic congeners (CsB, CsC, CsD, CsG) and degradation products (IsoCsA). Unlike standard USP methods relying on non-volatile buffers (phosphates) and UV detection, this protocol utilizes volatile mobile phases optimized for electrospray ionization (ESI) while maintaining the elevated column temperatures required for rotamer coalescence.

Chemical Context & The "Isobaric Trap"[2]

The Rotamer Challenge

CsA exists as a mixture of conformers (rotamers) at room temperature due to the slow isomerization of its N-methylated peptide bonds.

  • Chromatographic Consequence: At ambient temperature (25°C), CsA elutes as a broad, split, or shouldered peak, destroying resolution.

  • Solution: Analysis must be performed at 60°C – 75°C . At this energy level, the interconversion rate exceeds the chromatographic timescale, resulting in a single, sharp peak.

The Isocyclosporin A (IsoCsA) Rearrangement

Under acidic conditions (or high collision energy in the MS source), CsA undergoes an N-to-O acyl shift at the β-hydroxy amino acid residue (MeBmt), forming Isocyclosporin A.[3]

  • Mass Similarity: CsA and IsoCsA are isobaric (

    
    ).
    
  • Differentiation: They must be separated chromatographically before entering the source, or differentiated using specific adduct ions (e.g., ammoniated adducts

    
    , 
    
    
    
    1220) which fragment differently than protonated ions.
Structural Relationships Diagram

The following diagram illustrates the relationship between CsA, its biosynthetic congeners, and its degradation products.

CsA_Impurities cluster_biosynthetic Biosynthetic Congeners (Fermentation) CsA Cyclosporin A (CsA) [M+H]+: 1202.6 IsoCsA Isocyclosporin A (Acid Degradant) Isobaric: 1202.6 CsA->IsoCsA N->O Acyl Shift (Acid/Heat) CsB Cyclosporin B (Ala instead of Abu) [M+H]+: 1188.6 CsA->CsB Biosynthetic Variation CsC Cyclosporin C (Thr instead of Abu) [M+H]+: 1218.6 CsA->CsC Biosynthetic Variation CsD Cyclosporin D (Val instead of Abu) [M+H]+: 1216.6 CsA->CsD Biosynthetic Variation

Caption: Structural relationship between Cyclosporin A, its acid-degradation product IsoCsA, and common biosynthetic impurities.

Method Development Strategy

Mobile Phase Selection

Standard USP methods use phosphoric acid, which suppresses ionization in MS.

  • Recommended: Ammonium Formate with Formic Acid .

  • Why: Ammonium ions (

    
    ) promote the formation of 
    
    
    
    adducts. Fragmentation of the ammoniated adduct (
    
    
    1220
    
    
    1203) is often cleaner and more specific than the protonated species (
    
    
    1202
    
    
    fragment), which suffers from high background noise and non-specific fragmentation.
Column Selection

A high-density C18 phase is required to retain these hydrophobic macrocycles.

  • Geometry: 2.1 mm ID is preferred for LC-MS to minimize solvent load and maximize ionization efficiency.

  • Particle Size: Sub-2

    
    m (UHPLC) or 2.7 
    
    
    
    m (Core-Shell) provides the necessary peak capacity to resolve CsA from CsD and IsoCsA.

Protocol: Sample Preparation (Whole Blood)

Objective: Extract CsA and impurities while precipitating proteins and minimizing artificial conversion to IsoCsA.

Reagents:

  • Precipitating Agent: 0.1 M Zinc Sulfate (

    
    ) in water.
    
  • Extraction Solvent: Acetonitrile (ACN) containing Internal Standard (Cyclosporin A-d12).

Step-by-Step Workflow:

  • Aliquot: Transfer 100

    
    L of EDTA-whole blood into a 1.5 mL microcentrifuge tube.
    
  • Lysis/Precipitation: Add 25

    
    L of 0.1 M 
    
    
    
    . Vortex for 10 seconds.
    • Note: Zinc sulfate aids in cell lysis and cleaner protein precipitation compared to organic solvent alone.

  • Extraction: Add 300

    
    L of Acetonitrile (containing IS).
    
  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 13,000 x g for 10 minutes at ambient temperature.

  • Transfer: Transfer the clear supernatant to an autosampler vial.

    • Caution: Do not disturb the pellet. Particulates will clog the UHPLC column.

Protocol: LC-MS/MS Methodology[1][2][3][4][5][6][7][8]

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.1 x 50 mm, 2.6

    
    m) or equivalent.
    
  • Column Temperature: 60°C (Critical for peak shape).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2-5

    
    L.
    
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (90:10 v/v).

    • Why MeOH/ACN mix? Pure ACN can elute CsA too quickly; MeOH provides better selectivity for the impurities.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0050Initial Hold
0.5050Load Sample
3.0095Linear Ramp (Elute CsA & Impurities)
4.5095Wash
4.6050Return to Initial
6.0050Re-equilibration
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4][5]

  • Source Temp: 350°C - 400°C (High temp needed to desolvate large molecules).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Detection Strategy: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

CompoundPrecursor Ion (

)
Product Ion (

)
TypeNote
Cyclosporin A 1219.8

1202.8

QuantLoss of

Cyclosporin A 1202.8

156.0QualSide chain fragment
Cyclosporin B 1205.8

1188.8

Quant-
Cyclosporin C 1235.8

1218.8

Quant-
Cyclosporin D 1233.8

1216.8

Quant-
CsA-d12 (IS) 1231.8

1214.8

Quant-

Note: The transition


 is a "pseudo-MRM" monitoring the loss of ammonia. It provides the highest sensitivity. For strict confirmation, use the 

transition, though it is less sensitive.

Analytical Workflow & Decision Logic

The following diagram outlines the logical flow for analyzing a sample and distinguishing true impurities from artifacts.

Workflow Sample Sample Injection (Whole Blood Extract) LC LC Separation 60°C, C18 Column Sample->LC MS ESI-MS/MS Detection Monitor [M+NH4]+ LC->MS Decision Peak Detected? MS->Decision IsobaricCheck Check Retention Time (RT) & MRM Ratio Decision->IsobaricCheck Yes CsA_ID Identify as CsA (RT Match Std) IsobaricCheck->CsA_ID RT = 3.2 min Impurity_ID Identify Impurity (CsB, CsC, CsD) IsobaricCheck->Impurity_ID Mass Shift (+/- 14-16 Da) IsoCsA_ID Identify as IsoCsA (RT Shift + Ratio Change) IsobaricCheck->IsoCsA_ID Mass = 1202 RT < 3.2 min

Caption: Analytical workflow for distinguishing CsA from isobaric and non-isobaric impurities.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following system suitability criteria must be met before every batch analysis:

  • Resolution (

    
    ):  The valley between CsA and its nearest eluting impurity (usually CsD or IsoCsA) must be 
    
    
    
    (baseline separation).
  • Peak Symmetry: The tailing factor for CsA must be

    
    . If 
    
    
    
    , the column temperature is likely too low or the column is aging.
  • Sensitivity: The S/N ratio for the LOQ standard (typically 5-10 ng/mL) must be

    
    .
    
  • Temperature Verification: Ensure the column oven is actually at 60°C. A deviation of 5°C can cause peak splitting due to rotamers.

References

  • USP Monograph: Cyclosporine.[6] United States Pharmacopeia. (Validates the requirement for high-temperature LC separation).

  • Differentiation of CsA and IsoCsA: Lesiak, A. et al. "Differentiation of Cyclosporin A From Isocyclosporin A by Liquid chromatography/electrospray Ionization Mass Spectrometry."[5] Rapid Communications in Mass Spectrometry.

  • LC-MS/MS Method for Whole Blood: "Quantification of Cyclosporine A in Whole Blood by LC-MS/MS." BenchChem Application Notes.

  • Rotameric Broadening: "Effect of Column Temperature on Separation of Cyclosporine Peaks." ResearchGate.[3][7]

Sources

Application Note: Preparation and Handling of Iso Cyclosporin H Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

Iso Cyclosporin H (CAS: 83602-43-1) is a structural isomer and degradation product of Cyclosporin H (CsH).[1][2] Unlike the potent immunosuppressant Cyclosporin A (CsA), the "H" series involves the substitution of L-N-methylvaline at position 11 with D-N-methylvaline .[1][2]

The "Iso" prefix denotes a specific structural rearrangement—typically an N-to-O acyl migration involving the


-hydroxy group of the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue.[1][2] This rearrangement is acid-catalyzed and reversible.[1][2] Consequently, the preparation of Iso Cyclosporin H stock solutions requires strict control over moisture  and pH  to prevent spontaneous reversion to the parent Cyclosporin H or hydrolysis.

This protocol details the preparation of a stable stock solution in Dimethyl Sulfoxide (DMSO), emphasizing the thermodynamic instability of the "Iso" form in aqueous or basic environments.

Chemical & Physical Properties[1][2][3][4]

Understanding the stoichiometry is vital for accurate dosing, especially when using the Trifluoroacetic Acid (TFA) salt form often supplied by vendors.

PropertySpecification
Compound Name Iso Cyclosporin H
CAS Number 83602-43-1 (Neutral form)
Molecular Formula

Molecular Weight 1202.61 g/mol (Free Base)
Solubility (DMSO)

20 mg/mL (Clear solution)
Appearance White to off-white powder
Key Instability Reverts to Cyclosporin H at pH > 7.0; Hydrolyzes in strong acid/water.[1][2][]

Critical Calculation Note: If your substance is supplied as a TFA salt , you must correct the mass to account for the counterion. [2] * Correction Factor =



  • Check the Certificate of Analysis (CoA) for the specific salt stoichiometry (often xTFA).

Materials & Equipment

Reagents
  • Iso Cyclosporin H: Purity

    
     95% (HPLC).[2][4]
    
  • DMSO (Dimethyl Sulfoxide): Anhydrous grade (

    
     99.9%, water content < 50 ppm).[2]
    
    • Why: Water promotes the reversion of Iso-CsH to CsH or ring opening.[1][2]

  • Desiccant: Silica gel or molecular sieves for storage.

Equipment
  • Analytical Balance: Readability to 0.01 mg.

  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath: Temperature controlled (keep < 30°C).

  • Glassware: Amber borosilicate glass vials (Class A).

    • Why: Cyclosporins can adsorb to plastics; amber glass protects from photodegradation.

Protocol: Preparation of 10 mM Stock Solution

This protocol targets a 10 mM concentration, which balances solubility with pipetting accuracy.

Step 1: Environmental Control

Ensure the workspace is dry. If possible, weigh the compound in a glovebox or a low-humidity environment.[1][2] The "Iso" form is hygroscopic and sensitive to moisture-induced isomerization.[1][2]

Step 2: Mass Calculation

To prepare 1.0 mL of a 10 mM stock solution:




[1][2]
Step 3: Dissolution Workflow

StockPrep Start Weigh 12.03 mg Iso-CsH (Amber Glass Vial) Solvent Add 500 µL Anhydrous DMSO (Half Volume) Start->Solvent Mix Vortex (30 sec) Pulse Sonication (1 min, <30°C) Solvent->Mix Check Visual Inspection: Clear? Mix->Check Check->Mix No (Repeat) TopUp Add remaining DMSO to 1.0 mL total volume Check->TopUp Yes Aliquot Aliquot into single-use vials (50-100 µL) TopUp->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of Iso Cyclosporin H stock solution.

Step 4: Solubilization Technique
  • Add approximately 50% of the calculated DMSO volume to the powder.

  • Vortex gently.[5] If particulates remain, sonicate in short bursts (15 seconds on, 15 seconds off) to avoid heating.

    • Expert Insight: Heat can accelerate the reversion of Iso-CsH to CsH.[1][2] Keep the solution near room temperature (20-25°C).

  • Once dissolved, add DMSO to the final target volume.

Quality Control & Stability (Self-Validating System)

Because Iso Cyclosporin H is an isomer, standard purity checks (like absorbance) are insufficient. You must validate the structural integrity using HPLC.

HPLC Validation Method
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).[1][2]

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (Typical gradient, acidic pH is preferred to stabilize the Iso form).

  • Temperature: 60-70°C (Often used for Cyclosporins to sharpen peaks, but validate stability first).[1][2]

  • Differentiation:

    • Iso Cyclosporin H: Elutes earlier (more polar due to free amine/hydroxyl exposed by ring opening/rearrangement).[2]

    • Cyclosporin H: Elutes later (more lipophilic).[2]

Stability Pathway

The following diagram illustrates the chemical risks during storage:

Stability IsoCsH Iso Cyclosporin H (Active Stock) IsoCsH->IsoCsH Anhydrous DMSO Acidic Environment CsH Cyclosporin H (Reversion Product) IsoCsH->CsH Neutral/Basic pH (pH > 7.0) Hydrolysis Linear Peptide (Degradation) IsoCsH->Hydrolysis Strong Acid + H2O

Figure 2: Stability profile of Iso Cyclosporin H dependent on pH and moisture.[1][2]

Storage & Handling

  • Temperature: Store at -20°C . For storage > 6 months, -80°C is recommended.[1][2][6][7]

  • Container: Use amber glass vials with PTFE-lined caps to prevent leaching and evaporation.

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot stock into single-use volumes (e.g., 50 µL) immediately after preparation.

  • Hygroscopicity: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold DMSO, which would trigger degradation.

References

  • PubChem. (n.d.). Isocyclosporin H (Compound Summary).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

Sources

Application Note: Strategic Isolation of Iso Cyclosporin H

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the isolation of Iso Cyclosporin H (Iso-CsH) from the fermentation broth of Tolypocladium inflatum.

Target Molecule: Iso Cyclosporin H (CAS: 83602-43-1) Molecular Formula: C62H111N11O12 Molecular Weight: ~1202.6 g/mol Classification: Cyclic Undecapeptide (Rearranged/Basic Form)[1]

Executive Summary & Mechanistic Insight

Iso Cyclosporin H is a structural isomer of Cyclosporin H (CsH), formed via an intramolecular N-to-O acyl migration .[1] While Cyclosporin H is a neutral, lipophilic cyclic peptide (differing from Cyclosporin A by the substitution of L-MeVal with D-MeVal at position 11), Iso Cyclosporin H contains a newly formed ester (lactone) linkage and a free secondary amine.[1]

The "Iso" Shift Mechanism: Under acidic conditions, the amide bond between the N-methyl amino acid at position 11 and the hydroxyl-bearing side chain of the amino acid at position 1 (MeBmt) rearranges.

  • Neutral Form (CsH): Amide bond intact.[1] Hydroxyl free.[1] Neutral.

  • Iso Form (Iso-CsH): Ester (lactone) bond formed.[1] Amine free. Basic.

Strategic Implication: This chemical difference provides the "Golden Key" for isolation. While standard Cyclosporin purification relies on hydrophobicity (Reverse Phase HPLC), isolating the "Iso" form specifically requires exploiting its basicity . This protocol introduces a Cation Exchange / pH-Switching step to separate Iso-CsH from the overwhelming background of neutral Cyclosporins (CsA, CsH, CsC).[1]

Fermentation & Upstream Considerations
  • Source Organism: Tolypocladium inflatum (or Beauveria nivea).[1]

  • Localization: Cyclosporins are predominantly intracellular (mycelial).[1]

  • Harvest: Separation of mycelium from the liquid broth is critical. The target (Iso-CsH) may be present as a minor metabolic congener or an artifact generated during acidic fermentation phases.[1]

Detailed Isolation Protocol

Phase I: Extraction & Primary Fractionation

Objective: Extract total cyclosporins and separate the "Basic" (Iso) fraction from the "Neutral" (Main) fraction.

Step 1: Biomass Separation

  • Harvest fermentation broth (e.g., 10 L).

  • Filter using a filter press or centrifuge (5000 x g, 20 min) to separate Mycelium (cake) from Supernatant (liquid).

  • Note: Discard supernatant (unless analyzing extracellular release). The product is in the Mycelium.

Step 2: Solvent Extraction

  • Suspend wet mycelium in Methanol or Acetone (1:5 w/v ratio).

  • Agitate for 24 hours at room temperature.

  • Filter to remove biomass.[1] Collect the organic extract.

  • Evaporate solvent under reduced pressure (Rotavap, <40°C) to obtain an aqueous residue.[1]

Step 3: Defatting (Lipid Removal)

  • Dilute the aqueous residue with water to ~20% organic content.[1]

  • Extract twice with n-Heptane or n-Hexane (1:1 v/v).[1]

    • Top Phase:[1] Fats/Lipids (Discard).[1]

    • Bottom Phase: Crude Cyclosporins (Retain).[1]

Step 4: The "pH-Switch" Enrichment (CRITICAL STEP) This step separates Iso-CsH (Basic) from CsA/CsH (Neutral).[1]

  • Adjust the aqueous phase pH to pH 3.0 using dilute Phosphoric Acid (

    
    ).[1]
    
  • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Organic Phase:[1] Contains Neutral Cyclosporins (CsA, CsH).[1] Save for CsA/CsH recovery.

    • Aqueous Phase:[1] Contains Protonated Iso-Cyclosporins (Iso-CsA, Iso-CsH) due to the free amine.[1]

  • Recovery of Iso-Fraction:

    • Take the acidic aqueous phase.

    • Adjust pH to pH 7.5 - 8.0 using Sodium Bicarbonate (

      
      ) or dilute NaOH. Caution: Do not exceed pH 9 to prevent hydrolysis.[1]
      
    • Immediately extract with Ethyl Acetate (3x).[1]

    • Combine organic layers, dry over

      
      , and evaporate to dryness.
      
    • Result: Enriched "Iso-Cyclosporin" Fraction.[1]

Phase II: Chromatographic Purification

Objective: Isolate Iso-CsH from Iso-CsA and other congeners.[1]

Step 5: Sephadex LH-20 (Size Exclusion/Adsorption) Removes pigments and low-molecular-weight impurities.[1]

  • Column: Sephadex LH-20.[1]

  • Mobile Phase: Methanol (100%).[1]

  • Flow Rate: Gravity or low pressure.[1]

  • Action: Load the Enriched Iso-Fraction (dissolved in MeOH). Collect fractions. Iso-Cyclosporins typically elute in the main peptide band.[1]

Step 6: Preparative HPLC (Final Isolation) Separates Iso-CsH from Iso-CsA.

ParameterSpecification
Column C18 Preparative (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 21.2 x 250 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 30% B to 70% B over 40 minutes (Linear)
Flow Rate 15 - 20 mL/min
Detection UV @ 210 nm (Peptide bond) and 280 nm
Temperature 50°C (Improves peak shape for Cyclosporins)

Elution Logic:

  • Iso-CsA (Major Impurity): Elutes earlier due to higher polarity of the L-amino acid rearrangement.[1]

  • Iso-CsH (Target): Elutes distinct from Iso-CsA.[1]

    • Note: The retention time of "Iso" forms is generally shorter than their neutral parent forms (CsA/CsH) on C18 due to the exposed polar amine/hydroxyl groups.

Phase III: Characterization & Validation

1. Mass Spectrometry (LC-MS)

  • Technique: ESI-MS (Positive Mode).[1][2]

  • Iso-CsH Mass:

    
     Da.[1]
    
  • Differentiation: Use MS/MS. Iso-forms show distinct fragmentation patterns (loss of the lactone ring) compared to neutral forms.[1]

  • Metal Adduct Test: Post-column addition of

    
     or 
    
    
    
    salts. Neutral CsA/CsH form strong adducts; Iso-forms (with disrupted coordination geometry) bind metals differently or less strongly [1].[1]

2. NMR Spectroscopy

  • Key Signal: The

    
    -proton of the residue at position 11 (or the rearranged site).
    
  • Shift: In Iso-CsH, the formation of the ester bond causes a downfield shift of the adjacent proton compared to the amide form in CsH.

  • Stereochemistry: Verify D-configuration at the Valine residue (distinct from L-Val in Iso-CsA).

Visualization: Isolation Workflow

G Biomass Fermentation Biomass (Mycelium) Extract Solvent Extraction (MeOH/Acetone) Biomass->Extract Lysis Defat Defatting (Heptane Wash) Extract->Defat Evap & Re-suspend Partition Acidic Partition (pH 3.0) Defat->Partition Aq. Residue OrgPhase Organic Phase (Neutral CsA, CsH) Partition->OrgPhase Neutrals AqPhase Aqueous Phase (Protonated Iso-CsH) Partition->AqPhase Basics (Target) Neutralize Neutralization (pH 7.5) & EtOAc Extraction AqPhase->Neutralize pH Switch LH20 Sephadex LH-20 (Cleanup) Neutralize->LH20 PrepHPLC Prep HPLC (C18) (0.1% TFA System) LH20->PrepHPLC IsoCsH Purified Iso Cyclosporin H PrepHPLC->IsoCsH Target Fraction IsoCsA Iso Cyclosporin A (Impurity) PrepHPLC->IsoCsA Waste

Caption: Flowchart illustrating the pH-switching strategy to isolate basic Iso-Cyclosporins from neutral congeners.

Expert Insights & Troubleshooting

  • Stability Warning: Iso-Cyclosporins are equilibrium products.[1] Avoid prolonged exposure to strong bases (pH > 10), which can cause hydrolysis of the lactone ring or reversion to the neutral form. Store fractions in slightly acidic buffers or dry at -20°C.

  • The "Artifact" Debate: If Iso-CsH is not found in the initial broth, it may be generated in situ by treating the Neutral CsH fraction with methanesulfonic acid (as per synthetic protocols for Iso-CsA) [2].[1] However, for natural isolation, the pH-switch method described above is the most sensitive way to concentrate trace natural amounts.

  • HPLC Peak Shape: Cyclosporins suffer from conformational interconversion (cis/trans peptide bonds) leading to broad peaks at room temperature.[1] Heating the column to 50-60°C is mandatory to sharpen peaks and separate closely eluting isomers [3].

References

  • Differentiation of Cyclosporin A from Isocyclosporin A by LC-MS. Source: National Institutes of Health (PubMed) URL:[Link]

  • Synthesis of Cyclosporin H (Patent US20120253007A1). Source: Google Patents URL:[1]

  • Cyclosporin Structure and Permeability: From A to Z and Beyond. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]1]

Sources

Application Note: Synthesis of Iso-Cyclosporin H TFA Salt from Cyclosporin A

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, high-purity synthesis protocol for Iso-Cyclosporin H Trifluoroacetic Acid (TFA) Salt starting from Cyclosporin A (CsA) .[1][]

Executive Summary & Mechanistic Rationale

The synthesis of Iso-Cyclosporin H TFA Salt from Cyclosporin A is a two-phase chemical transformation involving stereochemical inversion and acid-catalyzed structural rearrangement.[1][]

  • Epimerization (Phase I): Cyclosporin A (L-MeVal at position 11) is converted to Cyclosporin H (D-MeVal at position 11).[1] This thermodynamically driven epimerization occurs under harsh acidic conditions and high temperature.

  • N

    
     O Acyl Migration (Phase II):  Cyclosporin H is subjected to trifluoroacetic acid (TFA).[1] This induces an intramolecular N-to-O acyl shift  between the N-methylvaline (position 11) and the hydroxyl group of the MeBmt residue (position 1).[1][][3] The result is the opening of the amide bond to form a lactone (ester) linkage, generating a free secondary amine which forms the TFA salt.
    

Critical Insight: While both epimerization and rearrangement occur in acid, attempting to isolate Iso-CsH directly from the crude CsA degradation mixture yields low purity.[] The superior strategy is to synthesize and purify neutral Cyclosporin H first, then quantitatively convert it to the Iso-form.[]

Strategic Workflow Diagram

The following diagram illustrates the critical path from CsA to Iso-CsH TFA Salt, highlighting the intermediate purification step essential for high-quality results.

SynthesisWorkflow Figure 1: Stepwise Synthesis Pathway of Iso-Cyclosporin H TFA Salt CsA Cyclosporin A (Starting Material) AcidMix Reaction Mixture (Iso-CsA / Iso-CsH / CsA / CsH) CsA->AcidMix Phase I: MSA, Dioxane, 100°C (Epimerization) CsH_Crude Crude Cyclosporin H (Neutralized) AcidMix->CsH_Crude Neutralization (Reverses Iso-forms) CsH_Pure Purified Cyclosporin H (Intermediate) CsH_Crude->CsH_Pure Silica Chromatography or Crystallization IsoCsH Iso-Cyclosporin H TFA Salt (Final Product) CsH_Pure->IsoCsH Phase II: TFA, 0°C to RT (N->O Acyl Shift)

Caption: Figure 1: Two-stage synthesis separates the epimerization step from the salt formation to ensure isomeric purity.[1][]

Phase I: Synthesis of Cyclosporin H from Cyclosporin A[4]

This phase targets the inversion of the stereocenter at position 11 (L-MeVal


 D-MeVal).[1][]
Reagents & Materials
ReagentGradeRole
Cyclosporin A (CsA) USP/EP GradeStarting Material
Methanesulfonic Acid (MSA) >99%Strong Acid Catalyst
1,4-Dioxane AnhydrousSolvent (High BP)
Sodium Bicarbonate ACS ReagentNeutralization Agent
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Silica Gel 60 230-400 meshPurification
Protocol Steps
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Cyclosporin A (10.0 g) in 1,4-Dioxane (150 mL) .

  • Catalysis: Add Methanesulfonic Acid (1.5 mL) dropwise.

    • Note: MSA is preferred over HCl for its higher boiling point and stability at reflux temperatures.

  • Epimerization: Heat the mixture to 100°C (internal temperature) for 24–48 hours .

    • Monitoring: Monitor by HPLC.[4][5][6] CsA elutes differently from CsH. The reaction will reach an equilibrium (approx. 3:1 CsH:CsA ratio).

  • Quenching: Cool the reaction mixture to room temperature.

  • Neutralization (Critical): Slowly pour the mixture into a stirred solution of saturated NaHCO₃ (500 mL) .

    • Mechanism:[1] Neutralization forces any "Iso" forms (formed in acid) to revert to their cyclic amide forms (CsA and CsH).[1] This simplifies purification.

  • Extraction: Extract with DCM (3 x 200 mL) . Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography.

    • Mobile Phase: Gradient of DCM:Methanol (98:2

      
       95:5).
      
    • Elution Order: Cyclosporin A typically elutes before Cyclosporin H (verify with standards).

    • Yield Target: Isolate pure Cyclosporin H (approx. 40-50% yield).

Phase II: Conversion to Iso-Cyclosporin H TFA Salt[1][2]

This phase converts the stable, neutral Cyclosporin H into the target Iso-Cyclosporin H TFA salt via N


 O acyl migration.[]
Reagents & Materials
ReagentGradeRole
Cyclosporin H >98% (from Phase I)Precursor
Trifluoroacetic Acid (TFA) >99%, Sequencing GradeReactant & Salt Former
Diethyl Ether AnhydrousPrecipitation Solvent
Nitrogen (N₂) GasDrying
Protocol Steps
  • Reaction Setup: Place Purified Cyclosporin H (1.0 g) in a dry 50 mL round-bottom flask.

  • Acidolysis: Add neat Trifluoroacetic Acid (10 mL) at 0°C (ice bath).

  • Rearrangement: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours .

    • Mechanism:[1] The high acidity protonates the carbonyl oxygen, facilitating the nucleophilic attack of the MeBmt hydroxyl group on the MeVal carbonyl.

    • Endpoint: HPLC analysis (dilute aliquot in acidic acetonitrile) should show >98% conversion to the Iso-form (shorter retention time than CsH).[1]

  • Isolation (Salt Formation):

    • Concentrate the TFA solution to a viscous oil using a rotary evaporator at <30°C. Do not heat excessively.

    • Add cold Diethyl Ether (50 mL) to the oil with vigorous stirring. The Iso-Cyclosporin H TFA Salt will precipitate as a white solid.[1][]

  • Filtration & Drying:

    • Filter the solid under a nitrogen blanket (hygroscopic).

    • Wash with cold ether (2 x 10 mL).[1]

    • Dry under high vacuum (0.1 mbar) for 24 hours to remove trace TFA and solvent.[1]

Chemical Mechanism & Structure[1][2][3][9][10]

Understanding the structural shift is vital for analytical verification.

Mechanism Figure 2: Mechanistic Pathway of Iso-Cyclosporin Formation CsH Cyclosporin H (Neutral) Cyclic Amide (MeBmt-1 -- MeVal-11) Transition Acidic Intermediate (Protonated Carbonyl) CsH->Transition + TFA IsoCsH Iso-Cyclosporin H TFA Salt Cyclic Ester (Lactone) Free Amine at Pos 1 (Salt) Transition->IsoCsH N->O Acyl Shift (Intramolecular Rearrangement)

Caption: Figure 2: The N-to-O shift opens the amide bond, forming a lactone and exposing a secondary amine which forms the salt.[1][]

Analytical Characterization (QC)[1]

To validate the synthesis, the following parameters must be met.

TestMethodExpected Result
HPLC Purity C18 Column, ACN/Water/TFA Gradient> 98% (Iso-CsH elutes earlier than CsH)
Mass Spectrometry ESI-MS (Positive Mode)[M+H]⁺ = 1202.6 Da (Free base mass)
¹H NMR 500 MHz (CDCl₃ or DMSO-d₆)Distinct shift of N-Me signal; Loss of amide proton connectivity at Pos 1-11.[1][]
Counter-ion ¹⁹F NMRSignal characteristic of Trifluoroacetate anion (-76 ppm).

Note on Stability: Iso-Cyclosporin salts are stable in solid form when stored at -20°C. In solution, particularly at neutral or basic pH, they will slowly revert (O


 N shift) back to the parent Cyclosporin H. Always maintain acidic conditions for liquid chromatography (0.1% TFA). [1][]

References

  • Jegorov, A., et al. (2000).[] Synthesis and Crystal Structure Determination of Cyclosporin H. Collection of Czechoslovak Chemical Communications, 65(9), 1317–1328.[]

  • Jegorov, A., et al. (1995).[] Isocyclosporins.[4][5][7][8][9][10][11][12][13][14] Phytochemistry, 38(2), 403-407.[1][]

  • Feutren, G. (Patent Application). Synthesis of Cyclosporin H. US Patent Application US20120253007A1.

  • Santa Cruz Biotechnology. Iso Cyclosporin H Trifluoroacetic Acid Salt Product Data.

  • Venturella, V. S. (Ed.). (1995).[1] Cyclosporins: Chemistry, Structure-Activity Relationships and Mode of Action. CRC Press.

Sources

Resolving Conformational Complexity: Mobile Phase Optimization for Iso Cyclosporin H Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic resolution of cyclic undecapeptides, particularly the separation of Cyclosporin H (CyH) from its isomer Iso Cyclosporin H (IsoCyH), presents a unique set of physicochemical challenges. IsoCyH is a critical impurity and degradation product formed via an N→O peptidyl shift, which significantly alters the molecule's conformational flexibility and polarity[1]. Because these molecules are highly hydrophobic and lack strong chromophores, developing a robust High-Performance Liquid Chromatography (HPLC) method requires precise manipulation of thermodynamics and mobile phase chemistry. This application note details the causality behind mobile phase selection and provides a self-validating protocol for the baseline resolution of IsoCyH.

Mechanistic Causality in Separation

Conformational Dynamics & The Temperature Imperative

Cyclosporins exist as multiple, slowly interconverting conformers in protic solvents at room temperature due to the cis-trans isomerization of their peptide bonds[1][2]. On a chromatographic timescale, this slow equilibration manifests as severe peak broadening, peak splitting, and unquantifiable resolution[2].

To overcome this thermodynamic barrier, elevated column temperatures are mandatory. Heating the stationary phase to 70°C–80°C accelerates the interconversion rate of the conformers, effectively collapsing the broad multiplet into a single, sharp, and symmetrical chromatographic peak[2][3].

MechanisticPathway IsoCyH Iso Cyclosporin H (N->O Peptidyl Shift) Conformers Multiple Conformers in Protic Solvent IsoCyH->Conformers Temp Thermal Energy (75°C - 80°C) Conformers->Temp Heat Applied Equilibrium Rapid Conformer Interconversion Temp->Equilibrium Separation C18 Hydrophobic Interaction Equilibrium->Separation Peak Sharp, Symmetrical Chromatographic Peak Separation->Peak

Mechanistic pathway of IsoCyH conformer interconversion and chromatographic resolution.

Mobile Phase Chemistry & UV Transmittance

Cyclosporins lack aromatic residues that provide strong UV absorbance; therefore, detection relies entirely on the peptide bonds, necessitating low UV wavelengths (205 nm – 220 nm)[2][4].

  • Organic Modifier: Acetonitrile (ACN) is strictly preferred over methanol. ACN provides a lower UV cutoff, minimizing baseline noise at 210 nm, and maintains a lower viscosity, which is critical for managing system backpressure at elevated temperatures[4][5].

  • Acidic Modifiers: The addition of 0.1% Trifluoroacetic acid (TFA) to adjust the mobile phase pH to approximately 1.4 serves a dual purpose. It protonates residual silanols on the silica-based C18 stationary phase, eliminating secondary ionic interactions that cause peak tailing, while simultaneously stabilizing the peptide's protonation state for consistent retention[4][6].

OptimizationWorkflow Start Start: IsoCyH HPLC Method TempCheck Column Temp < 70°C? Start->TempCheck SetTemp Elevate to 75°C - 80°C (Resolve Conformer Splitting) TempCheck->SetTemp Yes MobilePhase Assess Mobile Phase TempCheck->MobilePhase No SetTemp->MobilePhase AcidModifier Add 0.1% TFA (pH 1.4) Suppress Silanols MobilePhase->AcidModifier OrganicRatio Optimize ACN:Water Ratio (Isocratic Elution) AcidModifier->OrganicRatio Detection UV Detection at 210 nm OrganicRatio->Detection

Workflow for optimizing IsoCyH HPLC parameters to resolve peak shape and resolution issues.

Quantitative Data Presentation

The following table summarizes the causal relationship between specific chromatographic parameters and their impact on IsoCyH resolution.

ParameterSuboptimal ConditionOptimized ConditionCausality / Chromatographic Effect
Column Temperature 25°C - 40°C75°C - 80°C Overcomes thermodynamic barrier of cis-trans isomerization; yields sharp, single peaks[2][3].
Mobile Phase Acid None / Neutral pH0.1% TFA (pH ~1.4) Suppresses stationary phase silanol ionization; prevents peak tailing[4][6].
Detection Wavelength 254 nm210 nm Maximizes sensitivity by targeting peptide bond absorbance[2][4].
Organic Modifier MethanolAcetonitrile (ACN) Provides lower UV cutoff and reduces system backpressure at high temperatures[4][5].
Elution Mode Steep GradientIsocratic (80:20 ACN:H2O) Ensures consistent baseline at low UV and maximizes resolution between closely related isomers[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) directly into the workflow, the scientist can verify the integrity of the mobile phase and column dynamics before sample analysis.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Measure 1000 mL of ultrapure Milli-Q water (18.2 MΩ·cm). Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas. The pH should be approximately 1.4[4].

  • Organic Phase (Mobile Phase B): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add 1.0 mL of TFA. Sonicate for 10 minutes.

  • Isocratic Mixture: For an isocratic run, prepare a premixed solution of 20% Mobile Phase A and 80% Mobile Phase B (v/v) to prevent pump-mixing baseline noise at 210 nm[4].

Step 2: Instrument Setup & Equilibration
  • Column Selection: Install a high-efficiency reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) capable of withstanding low pH and high temperatures[3][4].

  • Thermostatting: Set the column oven compartment to 75°C . Critical Step: Allow the column to equilibrate at this temperature with a low flow rate (0.2 mL/min) for at least 30 minutes to prevent thermal shock to the silica bed[2][3].

  • Flow Rate & Detection: Increase the flow rate to 1.0 mL/min. Set the UV/Vis or Diode Array Detector (DAD) to 210 nm [4].

Step 3: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, inject a resolution standard containing both Cyclosporin H and Iso Cyclosporin H (50 µg/mL each, dissolved in the mobile phase).

  • Acceptance Criteria 1 (Peak Shape): The tailing factor (

    
    ) for the IsoCyH peak must be 
    
    
    
    . If
    
    
    , verify the pH of the mobile phase and column integrity[2][4].
  • Acceptance Criteria 2 (Resolution): The resolution (

    
    ) between CyH and IsoCyH must be 
    
    
    
    . If
    
    
    , adjust the isocratic ratio (e.g., decrease ACN to 75%) to increase retention and selectivity[2][4].
  • Proceed: Only proceed to sample analysis if both criteria are met.

Step 4: Sample Analysis
  • Inject 10 µL to 20 µL of the prepared sample[7].

  • Monitor the baseline. IsoCyH typically elutes slightly shifted from CyH due to the conformational changes induced by the N→O peptidyl shift, which alters its interaction with the hydrophobic C18 chains[1][5].

  • Flush the column with 100% ACN post-analysis to remove any highly retained hydrophobic impurities[2].

References

Sources

Guide to the Handling and Storage of Hygroscopic TFA Salts: Ensuring Integrity, Purity, and Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetic acid (TFA) salts are ubiquitous in peptide and small molecule research, arising as a common counter-ion from synthesis and purification processes like reverse-phase HPLC.[1][2][3] While essential, their often-overlooked hygroscopic nature presents a significant challenge to sample integrity, leading to inaccurate quantification, chemical degradation, and compromised experimental outcomes. This guide provides a comprehensive framework for the proper handling and storage of hygroscopic TFA salts, grounded in scientific principles. We will detail the mechanisms of moisture-induced degradation, establish protocols for short- and long-term storage, outline best practices for handling and aliquoting, and provide troubleshooting advice to ensure the stability and reliability of these critical research materials.

The Challenge: Understanding Hygroscopicity in TFA Salts

Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[4][5] For lyophilized (freeze-dried) powders, which have a high surface area, this process can be rapid and detrimental. TFA salts of peptides and other complex molecules are particularly susceptible.

1.1. The Impact of Moisture Absorption

The ingress of water initiates a cascade of undesirable physical and chemical changes:

  • Physical Transformation: The first visible sign of moisture absorption is often a change in the material's physical state. A fine, fluffy powder may begin to clump, cake, or eventually transform into a gum or viscous oil.[4][6][7] This not only makes handling and weighing difficult but is a clear indicator of compromised sample quality.

  • Inaccurate Quantification: When a sample absorbs water, its measured weight is no longer representative of the active compound alone.[8] Weighing a "wet" sample leads to the preparation of stock solutions with a lower-than-intended concentration, systematically skewing all downstream experimental results and leading to poor reproducibility.[5]

  • Chemical Degradation: Water is a reactant. Its presence can initiate hydrolysis, cleaving labile bonds within the molecule (e.g., peptide bonds), leading to fragmentation and loss of activity.[8][9][10] This degradation is often irreversible and can produce impurities that may interfere with assays.

  • Assay Interference: Beyond gross degradation, residual TFA itself can impact biological experiments, with some studies showing it can inhibit or, conversely, stimulate cell growth, or even act as an allosteric regulator on certain receptors.[3][11] Changes in hydration state can alter how the TFA salt interacts within a biological system, adding another layer of variability.[2]

Core Principles and Protocols for Storage

The primary goal of any storage strategy is to create an environment with minimal ambient moisture and temperature to slow down molecular motion and chemical degradation.[10]

2.1. Long-Term Storage (Months to Years)

For any storage period exceeding a few weeks, freezer storage is mandatory.

  • Recommended Conditions: Store lyophilized TFA salts at -20°C or, preferably, -80°C .[8][9][10][12][13]

  • Causality: The extremely low temperatures drastically reduce the kinetic energy of both the compound and any potential reactants (like trace water molecules), effectively halting degradation pathways and preserving the compound's integrity over long periods.

  • Container: Use tightly sealed vials made of inert material (e.g., borosilicate glass or polypropylene). Ensure the cap provides an excellent seal. For highly sensitive compounds, consider vials with PTFE-lined caps.

  • Atmosphere: For maximum protection, especially for oxidation-prone compounds (containing residues like Methionine or Cysteine), backfilling the vial with an inert gas like argon or dry nitrogen is a field-proven best practice.[9][13][14] This displaces atmospheric oxygen and moisture.

2.2. Short-Term Storage (Days to Weeks)

While not ideal, short-term storage at higher temperatures is sometimes necessary.

  • Recommended Conditions: Store lyophilized powders in a refrigerator at 2-8°C inside a desiccator.[10][12][13]

  • Causality: Refrigeration provides a moderately protective environment that is superior to ambient temperature. The use of a desiccator is critical in this context to provide a localized, low-humidity environment, protecting the sample from the higher relative humidity of a standard refrigerator.[8][15][16]

Table 1: Recommended Storage Conditions for Lyophilized TFA Salts

Storage DurationTemperatureContainer RequirementsAtmosphereRationale
Long-Term (>4 weeks)-20°C or -80°CTightly sealed, inert vial.Ambient air (required); Inert gas (recommended).Minimizes all chemical and physical degradation pathways for maximum shelf-life.[9][10][12]
Short-Term (<4 weeks)2-8°CTightly sealed vial inside a desiccator.Ambient air.Slows degradation relative to room temperature; desiccant protects from humidity.[10][13]
Working/In-Use (Days)Room TemperatureTightly sealed vial inside a desiccator.Ambient air.For active use only; minimizes exposure during experimental workflows.[9][12]

Experimental Protocols: A Step-by-Step Guide to Proper Handling

Adherence to a strict handling protocol is as crucial as the storage conditions themselves. The greatest risk of moisture contamination occurs each time the container is opened.

3.1. Protocol: Receiving and Aliquoting New TFA Salts

This protocol minimizes the risk of contaminating your entire supply of a new compound.

  • Inspect: Upon receipt, inspect the container for any damage to the seal or vial.

  • Log: Record the date of receipt, compound name, batch number, and initial storage location.

  • Equilibrate: Before the very first opening, place the sealed manufacturer's vial into a desiccator at room temperature and allow it to equilibrate for at least 1-2 hours. This is a critical, non-negotiable step .[8][13] It prevents atmospheric water from condensing onto the cold powder.[13][14]

  • Prepare Aliquots: In a low-humidity environment (if available), and working quickly, open the primary container. Weigh out smaller, experiment-sized portions (e.g., 1-5 mg) into individual, pre-labeled, tared vials.

  • Seal and Store: Tightly seal each aliquot vial. If possible, backfill with inert gas before sealing. Place the newly created aliquots and the main stock vial into the appropriate long-term storage (-20°C or -80°C).

  • Rationale: The aliquoting strategy is paramount.[10][12] It ensures that the bulk of the material remains in its pristine, sealed environment, untouched by repeated temperature cycles and atmospheric exposure. For subsequent experiments, only a single, small aliquot is removed from the freezer.

3.2. Protocol: Weighing an Aliquoted Sample for an Experiment

  • Retrieve: Remove a single aliquot vial from the freezer.

  • Equilibrate: Place the sealed vial in a desiccator at room temperature and allow it to fully warm up (typically 30-60 minutes). Do not open the vial while it is cold. [8][13]

  • Weigh: Once equilibrated, briefly open the vial and quickly weigh the desired amount of powder using a calibrated analytical balance. Minimize the time the vial is open.[4][8]

  • Reseal: Immediately and tightly reseal the aliquot vial. If a significant amount of material remains for future use, backfill with inert gas.

  • Return to Storage: Promptly return the unused portion of the aliquot to the appropriate cold storage.

Visualizing the Workflow

A disciplined workflow is essential for preserving sample integrity. The following diagrams illustrate the decision-making and handling processes.

HandlingWorkflow cluster_receiving Receiving Protocol cluster_aliquoting First Use: Aliquoting Receive Receive New TFA Salt Shipment Inspect Inspect Container Integrity Receive->Inspect Log Log Arrival Date & Batch No. Inspect->Log Equilibrate_Stock CRITICAL: Equilibrate Stock in Desiccator (1-2 hours) Log->Equilibrate_Stock Open_Stock Open Master Stock Vial (Work Quickly) Equilibrate_Stock->Open_Stock Proceed to Aliquotting Aliquot Weigh into Single-Use Vials Open_Stock->Aliquot Seal_Store Seal Aliquots & Master Vial (Backfill with Inert Gas) Aliquot->Seal_Store Store_LongTerm Store All at -80°C / -20°C Seal_Store->Store_LongTerm

Figure 1: Workflow for receiving and preparing a new TFA salt for storage.

WeighingWorkflow cluster_prep Experimental Use Protocol cluster_storage Post-Weighing Remove Remove ONE Aliquot from Freezer Equilibrate CRITICAL: Equilibrate Aliquot in Desiccator (30-60 mins) Remove->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Dissolve Dissolve for Experiment Weigh->Dissolve Reseal Immediately Reseal Aliquot Weigh->Reseal If material remains Return Return Aliquot to Freezer Reseal->Return

Sources

Standard Operating Procedure: High-Temperature RP-HPLC Profiling of Cyclosporin A and Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a robust Standard Operating Procedure (SOP) for the impurity profiling of Cyclosporin A (CsA). Unlike typical small molecules, Cyclosporin A presents a unique analytical challenge: conformational interconversion (rotamerism) . At ambient temperatures, the slow interconversion between conformers results in peak broadening and poor resolution, often masking critical impurities.

This protocol utilizes High-Temperature Reversed-Phase HPLC (HT-RP-HPLC) to accelerate rotamer exchange, collapsing the conformers into a single, sharp peak. This method is validated for the detection of process-related impurities (Cyclosporin B, C, D, U) and degradation products (Iso-Cyclosporin A).

The Analytical Challenge: Rotamers & Temperature

Cyclosporin A is a cyclic undecapeptide. The N-methylated amino acids in its structure create high energy barriers for rotation, leading to multiple stable conformers in solution at room temperature.

  • Ambient (<40°C): Slow exchange rates cause the analyte to exist as a "smear" of multiple peaks or a single broad hump.

  • Elevated (>60°C): Thermal energy overcomes the rotational barrier, averaging the conformers into a single, narrow population.

Logic Diagram: The Thermal Effect on Cyclosporin Chromatography

RotamerLogic Cold Ambient Temp (25°C) Rotamers Multiple Stable Conformers Cold->Rotamers Slow Kinetics BroadPeak Broad/Split Peaks (Poor Resolution) Rotamers->BroadPeak Chromatographic Distortion Heat Apply Heat (>70°C) BroadPeak->Heat Hot Elevated Temp (70-80°C) Heat->Hot FastExchange Rapid Rotamer Interconversion Hot->FastExchange Overcomes Energy Barrier SharpPeak Single Sharp Peak (High Resolution) FastExchange->SharpPeak Time-Averaged State

Figure 1: Mechanism of thermal sharpening for Cyclosporin A. Heating the column is not just for speed; it is a thermodynamic necessity for peak symmetry.

Experimental Protocol

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Must have a column oven capable of maintaining 80°C ± 1°C ).

  • Detector: UV-Vis or PDA (Variable Wavelength Detector).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / HPLC Grade).

    • Phosphoric Acid (85%, HPLC Grade).[1]

    • Reference Standards: USP Cyclosporin A RS, Cyclosporin Resolution Mixture (containing CsA and CsU).

Chromatographic Conditions

This method is derived from USP monographs but optimized for modern column efficiencies.

ParameterConditionRationale
Column C18 (L1), 4.6 mm × 250 mm, 3–5 µmHigh carbon load required for retention of hydrophobic peptides.
Temperature 80°C Critical for collapsing rotamers into a single peak.
Flow Rate 1.0 – 1.5 mL/minHigh flow minimizes residence time, reducing on-column degradation.
Wavelength 210 nm CsA lacks aromatic rings; detection relies on peptide bonds (low UV).
Injection Vol 20 µLStandard volume; ensure needle wash uses acetonitrile to prevent carryover.
Run Time ~30–40 minsSufficient to elute late-eluting congeners like CsD.
Mobile Phase Preparation

Isocratic Mode (Standard USP Approach):

  • Aqueous Component: Prepare 0.05 M Phosphoric Acid in Water.

  • Organic Component: 100% Acetonitrile.

  • Ratio: Mix Acetonitrile : Aqueous (approx. 70 : 30) .

    • Note: Adjust the ratio ±5% to satisfy system suitability (retention time of CsA should be ~25-30 min).

  • Degassing: Filter through a 0.45 µm nylon membrane and degas. Do not skip this step; bubbles form easily at 80°C.

Sample Preparation Workflow

Caution: Cyclosporin is highly viscous and hydrophobic. Poor solubility leads to "ghost peaks" or recovery losses.

Step 1: Stock Solution Preparation
  • Weigh 25 mg of Cyclosporin A Sample into a 25 mL volumetric flask.

  • Add 10 mL of Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Water . (Final solvent ratio ~40:60 ACN:Water).

    • Expert Tip: Do not dissolve initially in pure water; the peptide will clump. Always start with organic solvent.

Step 2: System Suitability Solution[4]
  • Dissolve USP Cyclosporin Resolution Mixture (containing CsA and CsU) in the same diluent.

  • Target concentration: 1.0 mg/mL.

Step 3: Filtration
  • Filter all samples through a 0.22 µm PTFE or Nylon syringe filter .

  • Discard the first 1 mL of filtrate (saturates filter binding sites).

Data Analysis & Impurity Identification

System Suitability Criteria

Before analyzing samples, verify the system using the Resolution Mixture:

  • Resolution (R): > 1.0 between Cyclosporin U (first eluting) and Cyclosporin A (major peak).

  • Tailing Factor (T): NMT 1.5 for the CsA peak.

  • RSD: < 1.0% for replicate injections of the standard.

Impurity Table (Relative Retention Times)

Impurity identification relies on Relative Retention Time (RRT) relative to the main Cyclosporin A peak.

CompoundIdentityApprox.[2][3][4][5][6][7][8][9] RRTOrigin
Cyclosporin U Related Substance0.92 – 0.95Fermentation byproduct
Cyclosporin A API (Main Peak) 1.00 --
Iso-Cyclosporin A Degradant1.10 – 1.20Acid-catalyzed rearrangement
Cyclosporin B Related Substance0.80 – 0.85Ala instead of Abu at pos 2
Cyclosporin C Related Substance~0.65Thr instead of Abu at pos 2
Cyclosporin D Related Substance1.15 – 1.25Val instead of Abu at pos 2

Note: RRTs can shift slightly based on exact mobile phase pH and temperature. Verify with individual standards if available.

Workflow Visualization

Workflow Start Start: Sample Prep Dissolve Dissolve 25mg in ACN (Sonicate 5 min) Start->Dissolve Dilute Dilute with Water to Volume Dissolve->Dilute Filter Filter 0.22 µm PTFE Dilute->Filter HPLC Inject into HPLC (80°C, 210 nm) Filter->HPLC SystemCheck System Suitability Check SystemCheck->HPLC Fail (Re-equilibrate) Data Data Analysis SystemCheck->Data Pass HPLC->SystemCheck Criteria Check Resolution (CsU vs CsA > 1.0) Data->Criteria Report Generate Impurity Profile Criteria->Report

Figure 2: End-to-end workflow for Cyclosporin A impurity analysis.

Troubleshooting & Scientific Insights

Peak Broadening (The "Blob" Effect)
  • Symptom: The CsA peak is short and wide (>2 min width) or shows a "shoulder."

  • Root Cause: Column temperature is too low (<60°C).

  • Solution: Verify column oven performance. Use a pre-heater (heat exchanger) before the column to ensure the mobile phase enters at 80°C.

Iso-Cyclosporin A Formation[12]
  • Symptom: Increasing peak area at RRT ~1.1 over time.

  • Root Cause: Iso-CsA is formed via an N-to-O acyl shift, which is catalyzed by acid.[10]

  • Prevention: Ensure the sample diluent is not highly acidic. Analyze samples within 24 hours of preparation. Keep autosampler temperature at 4°C if possible to inhibit rearrangement in the vial.

High Backpressure
  • Root Cause: Cyclosporin samples can precipitate if the ACN:Water ratio changes rapidly in the injector.

  • Solution: Use a needle wash with high organic content (e.g., 90% ACN) to prevent buildup in the needle seat.

References

  • United States Pharmacopeia (USP). Cyclosporine Monograph: Organic Impurities.[3] USP-NF.

  • European Pharmacopoeia (Ph.[11] Eur.). Ciclosporin Monograph 0994. EDQM.

  • Brodal, B. et al. (1993). Conformational Interconversion of Cyclosporin A: Effect of Temperature on HPLC Analysis. Journal of Chromatography A.

  • Waters Corporation. (2009). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS.[12][13] Application Note.

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Application Note.

Sources

Troubleshooting & Optimization

improving resolution between Cyclosporin A and Iso Cyclosporin H

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Resolution HPLC Analysis of Cyclosporins

Executive Summary

Separating Cyclosporin A (CsA) from its related impurities—specifically Iso-Cyclosporin H (Iso-CsH) —presents a unique chromatographic challenge. This difficulty arises from the "double-trouble" of Cyclosporin chemistry:

  • Conformational Flexibility: CsA exists as slowly interconverting rotamers at room temperature, leading to broad, split peaks that mask impurities.

  • Structural Similarity: Iso-CsH is a structural isomer of Cyclosporin H (the D-MeVal-11 congener of CsA). It shares the same molecular weight (isobaric) and similar hydrophobicity, often co-eluting in the "hydrophobic tail" of the chromatogram.

This guide moves beyond standard pharmacopeial methods to provide a high-resolution troubleshooting framework for separating these critical analytes.

Module 1: The Thermodynamics of Separation (Temperature)

Q: I am seeing broad, split peaks for CsA that mask the Iso-CsH impurity. Is my column failing?

A: It is likely not your column, but your thermodynamics . Cyclosporin A is a cyclic undecapeptide.[1] At ambient temperature (20–30°C), the N-methylated peptide bonds undergo slow cis-trans isomerization. The rate of this interconversion is on the same time scale as the chromatographic separation, resulting in "dynamic peak broadening" or peak splitting.

The Fix: You must push the column temperature to 60°C–80°C . At these temperatures, the energy barrier for rotation is overcome, and the conformers collapse into a single, sharp average population. This narrowing of the main CsA peak creates the necessary baseline space for impurities like Iso-CsH to be resolved.

  • Caution: While heat resolves the conformers, it can degrade the sample. Iso-compounds (like Iso-CsH) are formed via N-to-O acyl migration, a reaction catalyzed by heat and acid. Ensure your autosampler is kept at 4°C–10°C while the column is heated.

Module 2: Selectivity & Mobile Phase Chemistry

Q: I am using a standard C18 column with Acetonitrile, but Iso-CsH still co-elutes. What should I change?

A: Standard C18/Acetonitrile methods often lack the steric selectivity required to separate the "Iso" forms (which contain an ester linkage due to the N→O shift) from the amide-linked parent peptides.

Protocol A: The "Gold Standard" THF Method For the most difficult separations, Tetrahydrofuran (THF) is the superior organic modifier because it interacts differently with the spatial cavity of the cyclic peptide than linear acetonitrile.

  • Stationary Phase: High-density C18 (e.g., LiChrospher RP-18 or equivalent), 5 µm.

  • Mobile Phase: THF : 0.05 M Phosphoric Acid (44 : 56 v/v).[2]

  • Temperature: 75°C (Critical).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 210–220 nm.

Why this works: This method, validated in studies like those by Bonifacio et al., utilizes THF to maximize the solubility difference between the "open" conformation of the Iso-form and the "closed" ring of the parent CsA [1].

Protocol B: The Modern Phenyl-Hexyl Alternative If you cannot use THF due to stability/tubing issues:

  • Stationary Phase: Phenyl-Hexyl columns (e.g., Kinetex Phenyl-Hexyl).

  • Mechanism: The pi-pi interactions of the phenyl phase offer orthogonal selectivity to C18, often pulling the slightly more polar Iso-CsH away from the CsA main peak.

Module 3: Sample Preparation & Stability

Q: My Iso-CsH peak area increases the longer the sample sits in the autosampler. Why?

A: You are likely witnessing on-column or in-vial degradation . "Iso" cyclosporins (Iso-CsA, Iso-CsH) are formed when the N-methylated amide bond attacks the adjacent hydroxyl group (N→O acyl migration). This is acid-catalyzed.

Troubleshooting Checklist:

  • Diluent pH: Are you using an acidic diluent? Switch to neutral Acetonitrile:Water (50:50).

  • Acid Impurities: Ensure your mobile phase acid (Phosphoric or TFA) is not too concentrated. 0.05 M is usually the limit.

  • Autosampler Temp: Keep the sample at 4°C. The N→O migration is endothermic; keeping it cold inhibits the reaction until injection [2].

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for resolving Cyclosporin variants.

G Start Start: Poor Resolution (CsA vs Iso-CsH) CheckTemp Check Column Temp Is it < 60°C? Start->CheckTemp ActionHeat Action: Increase to 70°C - 80°C CheckTemp->ActionHeat Yes CheckPeak Check Peak Shape Is CsA sharp? CheckTemp->CheckPeak No ActionHeat->CheckPeak CheckPeak->Start Broad Peak (Check System) CheckSelectivity Check Selectivity Is Iso-CsH co-eluting? CheckPeak->CheckSelectivity Sharp Peak ActionTHF Action: Switch to THF/H3PO4 Mobile Phase CheckSelectivity->ActionTHF Yes (Co-elution) ActionPhenyl Action: Switch to Phenyl-Hexyl Column CheckSelectivity->ActionPhenyl Alternative CheckStability Check Stability Is Iso-CsH increasing? ActionTHF->CheckStability ActionPhenyl->CheckStability ActionCool Action: Cool Autosampler (4°C) Neutralize Diluent CheckStability->ActionCool Yes Success Success: Resolution > 1.5 CheckStability->Success Stable ActionCool->Success

Caption: Logic flow for optimizing Cyclosporin separation parameters. Blue indicates start, Red indicates critical intervention, Yellow indicates chemistry change.

Comparative Data: Column & Mobile Phase Performance

The table below summarizes the expected performance of different chromatographic setups for separating CsA from its related substances (CsH, Iso-CsA, Iso-CsH).

ParameterStandard Method (USP-like)High-Resolution Method (Recommended)
Column Chemistry C18 (L1)C18 (High Carbon Load) or Phenyl-Hexyl
Mobile Phase MeCN : Water : H3PO4THF : 0.05M H3PO4 (44:56)
Temperature 50°C - 60°C70°C - 80°C
CsA Peak Shape Often split or shoulderedSharp singlet (Rotamers collapsed)
Iso-CsH Selectivity Poor (often co-elutes tail)High (Elutes distinct from CsA)
Risk Factor LowHigh (THF requires steel tubing/PEEK compatibility)

Scientific Rationale: The Structural Relationship

Understanding why these molecules separate is key to method development.

  • Cyclosporin A (CsA): The parent molecule.[4]

  • Cyclosporin H (CsH): A congener where the amino acid at position 11 is D-N-methylvaline instead of L-N-methylvaline.[1]

  • Iso-Cyclosporin H (Iso-CsH): The acid-degradation product of CsH, where the N-methyl amino acid forms an ester bond (lactone) via N→O migration.

Because Iso-CsH contains a lactone ring (ester) rather than the peptide bond, it has a distinct polar surface area compared to CsA. However, without high temperature, the conformational "cloud" of CsA overlaps with the specific retention time of Iso-CsH.

Pathway CsA Cyclosporin A (L-MeVal-11) CsH Cyclosporin H (D-MeVal-11) (Congener) CsA->CsH Biosynthetic Variation IsoCsH Iso-Cyclosporin H (Lactone Form) CsH->IsoCsH Acid/Heat (N->O Migration)

Caption: Structural relationship between CsA, CsH, and Iso-CsH. The red arrow indicates the degradation pathway that generates the Iso-impurity.

References

  • Bonifacio, F. N., et al. (2009).[2] "Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral® capsules and its generic versions." Journal of Pharmaceutical and Biomedical Analysis.

  • Hasumi, H., et al. (1994).[5] "Effect of temperature on molecular structure of cyclosporin A." Biochemistry and Molecular Biology International.[5]

  • USP Monograph. (Current). "Cyclosporine: Organic Impurities."[6][7] United States Pharmacopeia.[6] (Requires Login/Subscription for full text).

Sources

Technical Support Center: Iso Cyclosporin H HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Achieving Peak Performance

Welcome to the technical support center for Iso Cyclosporin H analysis. As a large, hydrophobic, and conformationally flexible cyclic peptide, Iso Cyclosporin H presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issue encountered in its analysis: broad, poorly resolved peaks. Here, we move beyond generic advice to provide in-depth, scientifically grounded explanations and actionable protocols to help you achieve sharp, symmetrical, and reproducible peaks.

Frequently Asked Questions (FAQs)

Question 1: My Iso Cyclosporin H peak is extremely broad, almost a "hump," even though my HPLC system is performing perfectly with other analytes. What is the most likely cause?

Answer:

This is the most common issue reported for cyclosporins and their isomers. The primary cause is almost certainly related to the molecule's inherent chemical nature: the presence of multiple conformers at ambient or moderately elevated temperatures.

The Scientific Explanation: Conformational Isomers

Iso Cyclosporin H, like its parent compound Cyclosporin A, is a cyclic peptide containing several N-methylated amino acids. This structure allows the molecule to exist in multiple, slowly interconverting three-dimensional shapes, known as conformers or rotamers.[1][2] In the HPLC timescale, if the energy barrier between these conformers is significant, the different shapes will interact with the stationary phase slightly differently. Instead of eluting as a single sharp peak, the analyte elutes as a broad band composed of these unresolved or partially resolved conformers.

The key to overcoming this is to provide enough thermal energy to accelerate the rate of interconversion between these conformers, so they behave as a single, averaged species on the column.

Solution: Elevate the Column Temperature

The most effective solution is to significantly increase the column temperature. For cyclosporins, a temperature range of 70-80°C is standard practice.[2][3] This accelerates the conformer interconversion, effectively coalescing the multiple elution profiles into one sharp, symmetrical peak.[4][5]

  • Initial Setup: Install your C8 or C18 analytical column in a thermostatted column compartment.

  • Starting Temperature: Begin with your current method temperature (e.g., 30-40°C) and inject your Iso Cyclosporin H standard to acquire a baseline chromatogram of the broad peak.

  • Incremental Increase: Increase the column temperature to 60°C. Allow the system to fully equilibrate for at least 15-20 minutes. Inject the standard again. You should observe a significant sharpening of the peak.

  • Optimal Range: Increase the temperature in 5°C increments, from 60°C up to 80°C, allowing for equilibration and injecting at each step.

  • Evaluation: Compare the chromatograms. The optimal temperature is the lowest temperature that provides a sharp, symmetrical peak with good signal-to-noise, typically between 70°C and 80°C.[2][3]

Question 2: I've increased the temperature to 75°C, and while the peak is better, it's still exhibiting significant tailing. What should I investigate next?

Answer:

After addressing the primary issue of conformational isomers, peak tailing for a peptide like Iso Cyclosporin H often points to secondary chemical interactions or issues with your mobile phase. The most common culprits are interactions with the silica backbone of the stationary phase or inappropriate mobile phase pH.

The Scientific Explanation: Secondary Interactions & pH

Reversed-phase columns have a silica backbone, which contains residual, un-capped silanol groups (Si-OH). These silanols are acidic and can have a negative charge at moderate pH values. Peptidic analytes can have positively charged residues that interact ionically with these negative silanols. This "mixed-mode" interaction (part reversed-phase, part ion-exchange) leads to peak tailing.

To ensure a single, dominant retention mechanism (hydrophobicity), these secondary ionic interactions must be suppressed. This is achieved by using an acidic mobile phase modifier. An acidic modifier, such as trifluoroacetic acid (TFA), serves two purposes:

  • Protonates Silanols: It protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and preventing ionic interactions.

  • Acts as an Ion-Pairing Agent: The trifluoroacetate anion pairs with positively charged sites on the peptide, masking them and further improving peak shape.[6][7]

Solution: Optimize Mobile Phase Additives and pH

Ensure you are using an appropriate mobile phase modifier. For UV-based detection of peptides, TFA at a concentration of 0.1% is the gold standard for achieving sharp peaks.[8]

A troubleshooting workflow for addressing peak tailing.

Question 3: My peak is sharp but broader than expected, and the issue has worsened over several weeks of analysis. What could be the cause?

Answer:

A progressive degradation in peak shape, even under optimal temperature and mobile phase conditions, strongly suggests either column contamination/degradation or issues with extra-column band broadening in your HPLC system.

The Scientific Explanation: Column Health & System Effects

  • Column Contamination: Iso Cyclosporin H is highly hydrophobic (XLogP3 ≈ 7.6)[9]. It, along with matrix components, can irreversibly adsorb to the head of the column over time. This creates a new, non-uniform stationary phase that can distort the sample band as it enters the column, leading to broadening.[10]

  • Extra-Column Volume: This refers to all the volume the sample travels through outside of the analytical column itself (injector, tubing, detector flow cell). Excessive volume in these components, often from using tubing with a large internal diameter or from poorly made connections, can cause the sharp peak eluting from the column to broaden before it reaches the detector.[10][11][12]

Solutions:

  • Column Washing: First, attempt to restore the column with a rigorous washing procedure.

  • Guard Column: Always use a guard column with the same packing material as your analytical column when analyzing complex samples. It acts as a disposable, low-cost "shield" for the more expensive analytical column.[12]

  • System Audit: Check all connections and tubing for potential sources of dead volume.

ParameterRecommended SettingRationale
Column C18 or C8, 3.5-5 µmStandard for hydrophobic peptide separation.[2]
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common, effective organic solvent.[13]
Gradient Optimized for separation (e.g., 50-90% B over 15 min)Gradient elution is often necessary for complex samples.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate; can be optimized.
Column Temp. 70-80°C Critical for preventing conformer-related broadening. [2][3]
Detection UV at 210 nmCyclosporins lack strong chromophores, requiring low UV.[2][14]
Injection Vol. 5-20 µLKeep volume low to prevent overload.[11]
Sample Solvent Mobile Phase or weakerInjecting in a solvent stronger than the mobile phase causes peak distortion.[11][15]
  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Direction: Connect the column in the reverse flow direction.

  • Flush with Mobile Phase (No Buffer/Acid): Wash with 20 column volumes of your mobile phase mixture (e.g., 70:30 Acetonitrile:Water) without the TFA.

  • Strong Solvent Wash: Wash with 20-30 column volumes of 100% Isopropanol. This is highly effective at removing strongly adsorbed hydrophobic compounds.

  • Re-equilibration: Flush with 10 column volumes of your initial mobile phase (with TFA). Reconnect the column in the correct flow direction and allow it to equilibrate fully before use.

  • Test: Inject a standard to see if performance is restored. If not, the column may be permanently damaged and require replacement.[2]

References

  • Effect of temperature on molecular structure of cyclosporin A. PubMed.
  • Development and Validation of a RP-HPLC Method for Determin
  • Cyclosporin A HPLC Analysis: A Technical Support Guide. Benchchem.
  • Isocyclosporin H | C62H111N11O12. PubChem.
  • Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products. PMC.
  • Effect of Column Temperature on Separation of the Peaks for Product A Product Dissolved in Dissolution Media.
  • Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule. Semantic Scholar.
  • Isocyclosporin H | CAS 83602-43-1. BOC Sciences.
  • What causes peak broadening in HPLC? Quora.
  • Development and Validation of A HPLC-UV Method for Dissolution Testing of Ciclosporin. Walsh Medical Media.
  • Development and validation of a high performance liquid chromatographic method for determination of cyclosporine-A from biodegradable intraocular implants. SciELO.
  • Mobile Phase Additives for Peptide Characterization.
  • Investigation into reversed-phase chromatography peptide separation systems part V: Establishment of a screening str
  • Abnormal Peak Shapes. Shimadzu.
  • How can I avoid peak broadening in HPLC method analysis?
  • What Are The Common Peak Problems in HPLC. alwsci.
  • How does mobile phase modifier concentration impact peptide purity with flash chrom
  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
  • Iso Cyclosporine Impurity H | CAS 83602-43-1. Veeprho.
  • HPLC trace too broad. Reddit.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting. hplctroubleshooting.com.
  • High-Performance Liquid Chromatographie Analysis of Cyclosporine A in Human Skin. europepmc.org.
  • Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Ad. ijpsonline.com.

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Technical Support Center: Stability & Handling of Iso Cyclosporin H TFA

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with Iso Cyclosporin H Trifluoroacetic Acid (TFA) salt .[1][2] It addresses the unique physicochemical behavior of isocyclosporins, specifically their pH-dependent reversibility and solubility profiles, which are frequent sources of experimental error.

Product: Iso Cyclosporin H (TFA Salt) Chemical Nature: Acid-catalyzed rearrangement product of Cyclosporin H (D-MeVal-11-Cyclosporin A).[1][2] Primary Application: Analytical reference standard (impurity profiling), mechanistic studies of peptidyl-prolyl isomerization.[1][2]

PART 1: THE CORE MECHANISM (Read This First)

Before troubleshooting, you must understand the "pH Switch" mechanism. Iso Cyclosporin H is not a static molecule; it exists in a dynamic equilibrium with its parent compound, Cyclosporin H.

  • In Acidic Conditions (pH < 5.0): The molecule exists as Iso Cyclosporin H .[1] The N-to-O acyl migration at the MeBmt amino acid (position 1) opens the macrocycle slightly, creating a free secondary amine and a new ester bond. The TFA salt stabilizes this protonated amine, rendering the molecule hydrophilic and soluble in aqueous media .

  • In Neutral/Basic Conditions (pH > 7.0): The free amine deprotonates (pKa ≈ 6.9).[1] The molecule undergoes a rapid, spontaneous O-to-N acyl migration , reverting back to the parent Cyclosporin H .[2]

  • The Consequence: Cyclosporin H is highly lipophilic and insoluble in water. If you neutralize an aqueous solution of Iso Cyclosporin H, it will revert to the parent and precipitate immediately .

Mechanism Visualization

IsoCsH_Mechanism cluster_legend Key Stability Rule Iso Iso Cyclosporin H (TFA Salt) Intermediate Tetrahedral Intermediate Iso->Intermediate pH > 7.0 (Deprotonation) Parent Cyclosporin H (Parent) Intermediate->Parent O-to-N Shift (Rapid) Parent->Iso Strong Acid (pH < 2, Heat) Precipitation Precipitation (Insoluble in Water) Parent->Precipitation Aqueous Environment Text Iso-form is KINETICALLY UNSTABLE at physiological pH.

Figure 1: The pH-dependent reversibility of Iso Cyclosporin H. Note that in neutral aqueous buffers, the equilibrium strongly favors the lipophilic parent compound.[1][2]

PART 2: TROUBLESHOOTING GUIDE (Q&A)
Scenario A: Solubility & Precipitation

Q: I dissolved Iso Cyclosporin H TFA in water, and it was clear. When I added PBS (pH 7.4), the solution turned cloudy. Why? A: You triggered the reversion mechanism .

  • The Science: The phosphate buffer raised the pH above the pKa of the isocyclosporin amine (~6.9). This caused the molecule to rearrange back to Cyclosporin H.[3]

  • The Fix: You cannot maintain Iso Cyclosporin H in a neutral aqueous buffer.

    • For Analysis: Keep the matrix acidic (0.1% TFA or Acetic Acid).[1]

    • For Biological Assays: If you need to study the Iso-form specifically, you must accept that it is transient at physiological pH.[2] Alternatively, if you intended to deliver Cyclosporin H, the cloudiness indicates you exceeded the solubility limit of the parent compound (approx. 20–30 µg/mL).

Q: What is the best solvent for a stable stock solution? A: Use DMSO or Ethanol acidified with 0.1% Acetic Acid or TFA.

  • Why: While Iso Cyclosporin H is soluble in pure alcohols, "free base" isocyclosporins can slowly revert to the parent form even in organic solvents if not protonated. The presence of trace acid locks the molecule in the "Iso" configuration. Store at -20°C.

Scenario B: HPLC & Analytical Discrepancies

Q: My HPLC chromatogram shows two peaks, but the Certificate of Analysis says >95% purity. Is the product degraded? A: Likely not. This is usually an on-column isomerization artifact.[2]

  • Diagnosis: Check your mobile phase.[4] If you are using a neutral mobile phase (e.g., Water/Acetonitrile without acid), the Iso-form may be converting to the parent form during the run.

  • The Fix: Ensure your mobile phase contains 0.05% to 0.1% Trifluoroacetic Acid (TFA) .[1] This maintains the acidic environment required to keep the Iso-form stable during separation.

Q: I am trying to quantify Iso Cyclosporin H impurities in a Cyclosporin H sample. The Iso peak area is fluctuating. A: This suggests temperature fluctuations in your autosampler.

  • The Science: The rate of N-to-O migration is temperature-dependent.[2]

  • Protocol: Set your autosampler temperature to 4°C . Analyze samples immediately after reconstitution. Do not leave dissolved samples in the autosampler for >24 hours.

PART 3: EXPERIMENTAL PROTOCOLS
Protocol 1: Preparation of a Stable Stock Solution

Objective: To create a 10 mM stock solution stable for long-term storage.

  • Weighing: Weigh 12.0 mg of Iso Cyclosporin H TFA (MW ≈ 1202.6 g/mol + TFA counterion). Note: Check batch-specific MW on the CoA.

  • Solvent Prep: Prepare Acidified DMSO by adding 1 µL of glacial acetic acid to 1 mL of anhydrous DMSO.

  • Dissolution: Add 1 mL of Acidified DMSO to the vial. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials (to minimize surface adsorption). Store at -20°C .

    • Stability:[1][2][4][5][6][7] >6 months.[5]

Protocol 2: HPLC Method for Stability Tracking

Objective: To separate Iso Cyclosporin H from Cyclosporin H without inducing on-column artifacts.

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3–5 µm)
Temperature 60°C (High temp improves peak shape for cyclosporins, but only if pH is low)
Mobile Phase A Water + 0.05% TFA
Mobile Phase B Acetonitrile + 0.05% TFA
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Peptide bond)
Expected Retention Iso-CsH elutes earlier (more polar) than CsH.[1][2]
PART 4: DECISION TREE FOR TROUBLESHOOTING

Use this logic flow to diagnose stability issues in your workflow.

Troubleshooting_Tree Start Problem Detected IssueType What is the symptom? Start->IssueType Cloudy Solution turned cloudy/precipitate IssueType->Cloudy PeakShift HPLC Retention Time Shift or Multiple Peaks IssueType->PeakShift CheckPH Check pH of solution Cloudy->CheckPH CheckMP Check Mobile Phase pH PeakShift->CheckMP PH_High pH > 6.0 CheckPH->PH_High Yes PH_Low pH < 5.0 CheckPH->PH_Low No MP_Neutral Neutral (No Acid) CheckMP->MP_Neutral Yes MP_Acidic Acidic (w/ TFA) CheckMP->MP_Acidic No Cause1 Reversion to Parent (CsH). Iso-form is unstable at neutral pH. PH_High->Cause1 Cause2 Salt effect or Saturation. Check concentration limit. PH_Low->Cause2 Cause3 On-column Isomerization. Add 0.05% TFA to Mobile Phase. MP_Neutral->Cause3 Cause4 Column Degradation or Temperature Fluctuation. MP_Acidic->Cause4

Figure 2: Diagnostic workflow for Iso Cyclosporin H stability issues.

References
  • Voliotis, S., et al. (1994).[1] Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution. International Journal of Peptide and Protein Research, 43(3), 239-247.[1][2] Retrieved March 4, 2026, from [Link]

  • Jegorov, A., et al. (2000).[1] Synthesis and Crystal Structure Determination of Cyclosporin H. Collection of Czechoslovak Chemical Communications, 65, 1317-1328.[2] Retrieved March 4, 2026, from [Link][1][2]

Sources

Iso Cyclosporin H Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Iso Cyclosporin H (Iso-CsH) . Iso-CsH is a structural isomer of Cyclosporin H, a potent and selective antagonist of formyl peptide receptor 1 (FPR1) that lacks the immunosuppressive activity of Cyclosporin A[1].

Because Iso-CsH is formed via a reversible intramolecular rearrangement, maintaining its structural integrity during storage and experimental workflows requires strict environmental controls. This guide provides researchers with the mechanistic causality behind Iso-CsH degradation, step-by-step troubleshooting, and self-validating protocols to ensure reliable experimental outcomes.

Mechanistic Overview: The Causality of Degradation

To prevent the degradation of Iso Cyclosporin H, one must understand the thermodynamic and kinetic forces driving its instability.

Cyclosporins contain a unique amino acid, MeBmt (amino acid 1), which possesses a


-hydroxyl group. Under acidic conditions (pH < 4.0), the native amide linkage undergoes an N,O-acyl migration , shifting the peptide bond to an ester linkage to form the "Iso" variant (Iso-CsH)[2].

However, this reaction is highly reversible. The primary "degradation" pathway for Iso-CsH during storage or in vitro assays is not destruction, but reversion . At neutral or basic pH (pH > 5.0), the free N-methyl amino group in Iso-CsH acts as a nucleophile, attacking the ester bond via intramolecular aminolysis to reform the thermodynamically stable amide bond of standard Cyclosporin H[3]. Prolonged exposure to moisture or heat can also lead to irreversible hydrolytic cleavage, forming open-chain undecapeptides (seco-IsoCsH)[].

IsomerizationPathway CsH Cyclosporin H (Amide Linkage) Intermediate Hydroxyoxazolidine Intermediate CsH->Intermediate Acidic pH (< 4.0) N -> O Acyl Shift Intermediate->CsH Amide Reformation IsoCsH Iso Cyclosporin H (Ester Linkage) Intermediate->IsoCsH Ring Opening IsoCsH->Intermediate Neutral/Basic pH (> 5.0) O -> N Acyl Shift Seco Seco-IsoCsH (Ring-Opened Peptide) IsoCsH->Seco Prolonged Hydrolysis

Diagram 1: The pH-dependent N,O-acyl migration pathway governing Iso-CsH stability.

Troubleshooting Guide

Issue 1: Loss of Iso-CsH Titer and Appearance of CsH in Assays
  • Root Cause: pH-driven O→N acyl migration. Introduction of moisture into DMSO stock solutions or dilution into physiological buffers (pH 7.4) catalyzes the reversion of the ester linkage back to the amide linkage.

  • Solution: Minimize the time Iso-CsH spends in aqueous buffers prior to the assay. Prepare working solutions fresh and use them on the same day[1]. For stock solutions, use strictly anhydrous solvents (e.g., anhydrous DMSO) and store over desiccant.

Issue 2: Unexplained Variance in Biological Assay Results
  • Root Cause: Freeze-thaw degradation. Repeated thermal cycling causes condensation inside the vial, introducing microscopic amounts of water that initiate hydrolysis or isomerization.

  • Solution: Implement a strict single-use aliquoting protocol upon initial reconstitution. Never return a thawed aliquot to the freezer.

Issue 3: Co-elution of Isomers in LC-MS Quality Control
  • Root Cause: Iso-CsH and CsH are structural isomers with identical molecular weights (

    
    , MW: 1202.61)[5]. Standard reverse-phase HPLC may fail to resolve them if the gradient is too steep.
    
  • Solution: Utilize Differential Mobility Spectrometry (DMS) coupled to MS/MS, which can separate the distinct conformers of the ester-linked Iso-CsH from the amide-linked CsH[]. Alternatively, use a shallow isocratic elution profile optimized for isocyclosporins.

Quantitative Stability Data

The table below summarizes the kinetic stability of the isocyclosporin backbone across different environments, based on homologous mechanistic data[2][3].

Environment / ConditionDominant ReactionExpected Half-Life (

)
Recommendation
Aqueous Buffer, pH 7.4 (37°C) Reversion to Cyclosporin H~21.7 hoursDilute immediately before use.
Aqueous Buffer, pH 1.1 (37°C) Formation of Iso-CsH~63.0 hoursAcidic conditions maintain the Iso-form.
Anhydrous DMSO (-80°C) Stable> 6 monthsOptimal long-term stock storage.
Lyophilized Powder (-20°C) Stable> 12 monthsKeep sealed with desiccant.

Self-Validating Protocol: Preparation & Storage

To ensure trustworthiness in your experimental data, follow this self-validating workflow. The protocol includes a built-in Quality Control (QC) step to verify that the compound has not reverted prior to your critical assays.

Step 1: Reconstitution under Inert Conditions

  • Equilibrate the lyophilized Iso-CsH vial to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Reconstitute using anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a stock concentration (e.g., 10 mM).

  • Vortex gently until fully dissolved. Causality note: Sonication can be used if precipitation occurs, but avoid excessive heat which accelerates degradation.

Step 2: Aliquoting and Cryopreservation

  • Divide the stock solution into single-use aliquots (e.g., 5 µL to 20 µL) in low-bind microcentrifuge tubes.

  • Purge the headspace of each tube with dry nitrogen or argon gas.

  • Flash-freeze in liquid nitrogen and transfer immediately to a -80°C freezer for storage up to 6 months[1].

Step 3: Pre-Assay Quality Control (Self-Validation)

  • Thaw a single aliquot at room temperature immediately before the experiment.

  • Validation Step: Run a 1 µL sample via LC-MS/MS. Monitor the

    
     series fragmentation ions, which differ in intensity between the ester-linked Iso-form and the amide-linked native form[2].
    
  • Proceed with the biological assay only if the Iso-CsH peak purity remains >95%.

StorageWorkflow Powder Lyophilized Iso-CsH Store at -20°C with Desiccant Recon Reconstitution Use Anhydrous DMSO Powder->Recon Equilibrate to RT first Aliquot Aliquoting Single-use volumes Recon->Aliquot Nitrogen purge headspace Freeze Cryopreservation Store at -80°C (Up to 6 months) Aliquot->Freeze Thaw Thawing Protocol Rapid thaw, avoid moisture Freeze->Thaw When needed for assay QC LC-MS/MS QC Verify Ester Linkage Integrity Thaw->QC Periodic validation

Diagram 2: Best-practice workflow for the handling, storage, and validation of Iso-CsH.

Frequently Asked Questions (FAQs)

Q: Can I store my Iso-CsH working solutions at 4°C for a few days? A: It is highly discouraged. Aqueous environments, particularly those at physiological pH (pH 7.2 - 7.4), will cause Iso-CsH to undergo intramolecular aminolysis and revert to Cyclosporin H[3]. Working solutions must be prepared freshly and used on the same day[1].

Q: My Iso-CsH stock solution has precipitated after thawing. Is it ruined? A: Not necessarily. Cyclosporins have limited aqueous solubility and can occasionally crash out of cold DMSO. You can apply gentle heat (e.g., holding the tube in your hand) or mild sonication to aid redissolution[1]. However, if the precipitate does not clear, it may indicate irreversible hydrolytic cleavage (seco-peptides)[], and the aliquot should be discarded.

Q: Does Iso-CsH require protection from light? A: While photolytic degradation is not the primary vector of instability for the cyclosporin backbone, prolonged exposure to UV light can induce radical formation. It is recommended to store the compound in amber vials or wrapped in foil as a secondary precaution[6].

References

  • Kinetics of acid‐catalyzed degradation of cyclosporin A and its analogs in aqueous solution ResearchGate[Link]

  • Identification of isocyclosporins by collision-induced dissociation of doubly protonated species ResearchGate [Link]

  • Iso Cyclosporin H Trifluoroacetic Acid Salt American Chemical Suppliers [Link]

  • Safety Data Sheet: Cyclosporin H Amazon S3 (LKT Laboratories)[Link]

Sources

Technical Support Center: Iso Cyclosporin H Salt Solubilization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific physicochemical challenges of Iso Cyclosporin H (Iso-CsH) , particularly in its salt forms (typically Trifluoroacetate/TFA or similar acid addition salts).

While Cyclosporin H (CsH) is a neutral, lipophilic formyl peptide receptor (FPR) antagonist, its "Iso" isomer represents a structural rearrangement (N-to-O acyl shift) that exposes a basic amine, allowing for salt formation.[][2][3][4] However, this creates a solubility paradox : the molecule is a salt (ionic) but retains the massive hydrophobic carbon skeleton of the cyclosporin family.

Executive Summary: The Physicochemical Paradox

The Core Issue: Users often attempt to dissolve Iso Cyclosporin H salts directly in aqueous buffers (PBS, Saline) because "it is a salt."[] This frequently fails, resulting in a cloudy suspension or gummy precipitate. The Reason: The "Salt" designation refers to the protonation of the secondary amine formed during the isopeptide shift. However, the molecule still possesses a molecular weight of ~1202 Da with a highly lipophilic backbone. The lattice energy of the solid salt coupled with the hydrophobic effect in water overcomes the solvation energy provided by the single ionic charge.

Module 1: The Chemistry of Insolubility

To troubleshoot effectively, you must understand the competing forces at play in your test tube.

ParameterCharacteristicImpact on Solubility
Molecular Skeleton Cyclic Undecapeptide (C₆₂H₁₁₁)Extremely Hydrophobic (Lipophilic).[][2][3][4] Drives aggregation in water.
Ionic State Acid Addition Salt (e.g., TFA)Provides potential water solubility, but only at low pH (< 4.0).[][2][3][4]
Instability Risk Iso-to-Parent Reversion At neutral/basic pH (pH > 7.0), the "Iso" form is thermodynamically unstable and may rearrange back to neutral Cyclosporin H or precipitate as the free base.[][4]
Critical Concentration Low (< 10 µM)Soluble in aqueous media only if pre-dissolved in organic carrier.[][2][3][4]

Module 2: Optimized Solubilization Protocol

Do NOT add water or buffer directly to the solid powder. This causes "oiling out," where the peptide forms a hydrophobic coating that prevents further dissolution.

The "DMSO Spike" Method (Recommended)

This protocol utilizes a co-solvent system to overcome the lattice energy before introducing the aqueous phase.

Step 1: Preparation of Primary Stock (Organic)
  • Weigh the Iso Cyclosporin H salt.

  • Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .[][2][4]

    • Alternative: Ethanol (absolute) can be used, but DMSO is preferred for stability.[][2][3][4]

  • Vortex vigorously for 30–60 seconds. The solution should be crystal clear.

    • Checkpoint: If cloudy, sonicate in a water bath at 37°C for 5 minutes.

Step 2: The Intermediate Dilution (Optional but Recommended)

To prevent "shock precipitation" when moving from 100% DMSO to 100% Water:

  • Dilute the Primary Stock 1:10 with Tween-80 (0.1%) or PEG-400 .[][2][3][4]

  • This creates a "solvated sheath" around the hydrophobic peptide.

Step 3: Final Aqueous Dilution
  • Place your aqueous buffer (PBS, Media) on a magnetic stirrer.[][2][4]

  • Slowly inject the Stock solution into the vortex of the stirring buffer.

  • Target Final Concentration: Keep final aqueous concentration ≤ 10–20 µM .

  • Final DMSO Content: Ensure final DMSO is < 0.1% (or within cell tolerance limits).

Module 3: Stability & Isomerization Logic

The "Iso" form is an acid-stabilized rearrangement. Handling it at physiological pH requires understanding the Isomerization Trap .

IsoCyclosporinLogic IsoSalt Iso Cyclosporin H (TFA Salt) Dissolution Dissolve in DMSO IsoSalt->Dissolution Step 1 AqueousAcid Dilute in Acidic Buffer (pH < 5.0) Dissolution->AqueousAcid Path A (Storage) AqueousNeutral Dilute in Neutral Buffer (pH 7.4 / PBS) Dissolution->AqueousNeutral Path B (Assay) Stable STABLE Remains Iso-Form AqueousAcid->Stable Unstable UNSTABLE 1. Deprotonation (Precipitation) 2. Reversion to Cyclosporin H AqueousNeutral->Unstable Kinetic Window (Use within 4 hours)

Figure 1: The stability-solubility relationship of Iso-Cyclosporin salts.[][2][3][4] Neutral pH triggers instability, necessitating immediate use after dilution.[]

Module 4: Troubleshooting Guide (FAQs)

Q1: I added water to the powder, and it turned into a white gum. Can I save it?

Diagnosis: You have experienced "oiling out." The water stripped the counter-ion (salt) surface interaction, causing the hydrophobic cores to aggregate.[] Recovery:

  • Lyophilize (freeze-dry) the sample to remove the water.[2][4]

  • Redissolve the dry residue in pure DMSO .

  • Do not attempt to add more water; it will not dissolve.

Q2: My solution precipitates when I add it to cell culture media.

Diagnosis: This is likely due to the Salting-Out Effect . High salt concentrations in media (RPMI/DMEM) reduce the solubility of hydrophobic compounds.[][2][3][4] Solution:

  • Pre-dilute the DMSO stock into a small volume of serum-free media or 0.1% BSA (Bovine Serum Albumin) solution first.[2][4] Albumin acts as a carrier protein (like a sponge) to hold the lipophilic peptide in solution.[][2][3][4]

  • Then add this mixture to the bulk cell culture.

Q3: Why does the literature say "Iso" forms are artifacts?

Context: In standard Cyclosporin A manufacturing, Iso-CsA is an impurity formed by acid hydrolysis. However, Iso Cyclosporin H is often synthesized intentionally as a reference standard or specific pharmacological probe. Critical Note: If you are studying FPR antagonism, verify if you need Cyclosporin H (Neutral) or Iso Cyclosporin H (Salt) .[][2][3][4] They have different pharmacological profiles. Iso-forms often lack the immunosuppressive activity of the parent but may retain other off-target effects.

Q4: How should I store the stock solution?
  • Powder: -20°C, desiccated.

  • DMSO Stock: -20°C or -80°C. Stable for 3–6 months.[][2][4]

  • Aqueous Solution: Do not store. Prepare fresh. The "Iso" form can slowly revert to the parent form or hydrolyze in water over time.

References

  • BOC Sciences. Iso Cyclosporin H Trifluoroacetic Acid Salt - Product Properties and Solubility. Retrieved from [][2][3][4]

  • Cayman Chemical. Cyclosporin H Product Information & Physicochemical Data. Retrieved from [][2][3][4]

  • Wenzel-Seifert, K., & Seifert, R. (1993). Cyclosporin H is a potent and selective formyl peptide receptor antagonist.[][5] Journal of Immunology, 150(10), 4591-4599.[][2][5]

  • Loftsson, T., & Brewster, M. E. (1996).Pharmaceutical applications of cyclodextrins: solubilization and stabilization of hydrophobic drugs. (General reference on solubilizing cyclic peptides).
  • Cirgliano, A. M., & Cabrera, G. M. (2014). Differentiation of cyclosporin A from isocyclosporin A by liquid chromatography/electrospray ionization mass spectrometry.[6] Rapid Communications in Mass Spectrometry. (Demonstrates the metal-binding and structural differences between Iso and Parent forms).

Sources

Technical Support Center: Cyclosporin A Stability & Isomerization Control

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource. It is designed to address the complex stability profile of Cyclosporin A (CsA), specifically focusing on the prevention of its degradation into Iso-Cyclosporin H (Iso-CsH) .

Topic: Preventing Isomerization of Cyclosporin A to Iso-Cyclosporin H Department: Application Science & Process Chemistry Last Updated: March 2026

Executive Summary: The Chemistry of Failure

To prevent the formation of Iso-Cyclosporin H (Iso-CsH) , you must understand that you are fighting two distinct chemical mechanisms simultaneously. Iso-CsH is a "double degradation" product.[1]

  • Epimerization (The "H" Factor): The conversion of L-MeVal at position 11 to D-MeVal, transforming CsA into Cyclosporin H (CsH) . This is primarily driven by thermal stress and high pH.

  • N-to-O Acyl Migration (The "Iso" Factor): An acid-catalyzed rearrangement where the amide bond between MeVal11 and MeBmt1 shifts to an ester bond involving the

    
    -hydroxyl group of MeBmt1.[1] This transforms CsH  into Iso-CsH .
    

The Golden Rule: If you prevent the formation of CsH (thermal control) and maintain neutral pH (preventing acyl migration), Iso-CsH cannot form.

Mechanism of Action (Visualized)

Understanding the pathway is critical for troubleshooting. The diagram below maps the degradation landscape.

CsA_Degradation_Pathway cluster_legend Reaction Conditions CsA Cyclosporin A (CsA) (Active Drug) IsoCsA Iso-Cyclosporin A (Acid Degradant) CsA->IsoCsA Acid (pH < 6) N->O Shift CsH Cyclosporin H (CsH) (Thermal Epimer) CsA->CsH Heat (>60°C) Racemization (MeVal11) IsoCsA->CsA Neutral/Base (pH 7-8) Reversible IsoCsH Iso-Cyclosporin H (Double Degradant) IsoCsA->IsoCsH Heat Racemization CsH->IsoCsH Acid (pH < 6) N->O Shift key1 Blue Arrow = Acid Catalyzed key2 Red Arrow = Thermal/Stress

Figure 1: The degradation pathways of Cyclosporin A. Iso-CsH is formed via a combination of thermal epimerization and acid-catalyzed rearrangement.[1][2]

Critical Process Parameters (CPP) & Prevention Protocols

A. pH Control (The Primary Defense)

The N-to-O acyl migration is strictly acid-catalyzed.[1] In acidic media, the carbonyl oxygen of MeVal11 becomes protonated, making it susceptible to nucleophilic attack by the neighboring hydroxyl group of MeBmt1.

Protocol:

  • Target pH: Maintain formulation and processing pH between 6.5 and 7.5 .

  • Buffer Selection: Use Phosphate or TRIS buffers. Avoid Acetate or Citrate buffers if the pH drops below 6.0.

  • The "Rescue" Maneuver: If Iso-CsA (or Iso-CsH) is detected, raising the pH to 7.0–8.0 for a short period can reverse the N-to-O shift, converting the Iso form back to the amide form (CsA or CsH) [1, 6].[1] Note: This does not fix the epimerization (H-form).[1]

B. Temperature & Solvent Management

High temperatures promote the racemization of L-MeVal to D-MeVal (CsA


 CsH).[1] Protic solvents stabilize the transition state for the N-to-O shift.[1]
ParameterRecommended RangeRisk ZoneScientific Rationale
Storage Temp -20°C (Long term)2-8°C (Short term)> 25°CThermal energy drives MeVal11 racemization (CsH formation) [10].[1]
Processing Temp < 40°C> 60°CHigh temp accelerates both epimerization and hydrolysis.
Solvent Type Aprotic (Acetonitrile, THF, Oils)Protic (Methanol, Water, Ethanol)Protic solvents facilitate proton transfer required for the N-to-O shift [1, 4].[1]
Water Content Anhydrous preferredAqueous AcidWater acts as a specific acid catalyst in the presence of protons.

Analytical Troubleshooting Guide

Scenario: You observe a split peak or new impurity in your HPLC chromatogram. Is it Iso-CsA, CsH, or Iso-CsH?

Step 1: Diagnostic Flowchart

Troubleshooting_Logic Start Impurity Detected in HPLC CheckMass Check Mass (LC-MS) Start->CheckMass SameMass Same Mass as CsA (1202 Da) CheckMass->SameMass DiffMass Different Mass CheckMass->DiffMass Hydrolysis Product MetalTest Add Metal Salt (Ca2+, Zn2+) SameMass->MetalTest Distinguish Isomer Complex Forms Complex? (Mass Shift) MetalTest->Complex YesComplex Likely CsH (Amide Intact) Complex->YesComplex Yes NoComplex Likely Iso-Form (Ester Bond) Complex->NoComplex No

Figure 2: Logical workflow for identifying Cyclosporin isomers using Mass Spectrometry and Metal Complexation.

Step 2: Definitive Identification Methods

Q: How do I distinguish CsA from Iso-CsA/Iso-CsH on HPLC?

  • HPLC Behavior: On a standard C18 column, CsH typically elutes before CsA due to a disruption in the hydrophobic binding footprint caused by the D-MeVal residue [14]. Iso-CsA often elutes earlier than CsA as well, due to the presence of the more polar amine/ester group.

  • Temperature Effect: CsA peaks are notoriously broad at room temperature due to slow interconversion of conformers. Running the column at 60°C sharpens the CsA peak.

    • Warning: If your peak splits permanently after heating, you have created CsH or Iso-CsH.[1] If it sharpens reversibly, it is conformational.[1]

Q: Can I use MS to distinguish them?

  • Direct MS: Difficult, as they are isobaric (MW ~1202 Da).[1]

  • Metal Complexation Assay: Add a divalent metal salt (e.g.,

    
     or 
    
    
    
    ) to your sample.
    • CsA / CsH: Will form

      
       adducts because the amide backbone is intact and can chelate ions.
      
    • Iso-CsA / Iso-CsH: Will NOT form strong complexes because the N-to-O shift disrupts the cyclic backbone geometry required for chelation [8].[1]

Frequently Asked Questions (FAQs)

Q1: I accidentally left my CsA stock solution in Methanol at room temperature. Is it ruined? A: It is at high risk. Methanol (protic) supports the N-to-O shift.[1] Check for Iso-CsA.[1][2][3] If found, try adjusting the pH to 7.5 in an aqueous buffer to reverse the Iso-form back to CsA. If CsH (epimer) has formed, it is irreversible.[1]

Q2: Why does the USP method recommend heating the column to 60°C if heat causes degradation? A: The residence time on the column (minutes) is too short to cause significant thermal degradation (which takes hours/days). The heat is necessary to speed up the interconversion of CsA rotamers, merging them into a single sharp peak for accurate integration.

Q3: My "Iso-CsH" peak is increasing during storage. What is the root cause? A: This indicates a synergistic failure. You likely have a slightly acidic formulation (driving the Iso shift) and storage temperatures that are too high (driving the H epimerization). Switch to an anhydrous solvent (like DMSO or oil-based excipients) and store at -20°C.[1]

References

  • Kinetics and mechanism of isomerization of cyclosporin A. J Pharm Sci. (1994).[4][5]

  • Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution. Int J Pept Protein Res.[4][5] (1994).[4][5]

  • Structures and interconversions of cyclosporin A and isocyclosporin A. ResearchGate.

  • Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation. Anal Chem. (2024).[3][6][7][8]

  • Differentiation of Cyclosporin A From Isocyclosporin A by LC/ESI-MS With Post-Column Addition of Divalent Metal Salt. J Mass Spectrom. (2014).[6][8]

  • Synthesis and Crystal Structure Determination of Cyclosporin H. Collect Czech Chem Commun.[1]

  • Development and validation of HPLC method for the determination of Cyclosporin A and its impurities. J Pharm Biomed Anal. (2009).[9]

Sources

optimizing column temperature for Cyclosporin isomer separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Column Temperature for Cyclosporin Isomer Separation Doc ID: TS-CYC-OPT-042 Role: Senior Application Scientist Status: Active

Executive Summary: The "Conformational Trap"

Welcome to the Technical Support Center. If you are analyzing Cyclosporin A (CsA) and its isomers (CsB, CsC, CsD), you have likely encountered the "Conformational Trap." Unlike small rigid molecules, Cyclosporin A is a cyclic undecapeptide that exists in multiple slowly interconverting conformations at room temperature.

The Symptom: At standard laboratory temperatures (20–30°C), these conformers interconvert on a timescale similar to the chromatographic separation. This results in peak broadening, "humps," or even peak splitting (appearing as false impurities), which destroys resolution and quantitation accuracy.

The Solution: Temperature is not just a retention modifier here; it is a kinetic switch. Elevating the column temperature (typically 60°C–80°C ) accelerates the interconversion rate beyond the chromatographic timescale, collapsing the conformers into a single, sharp, symmetric peak.

Part 1: Troubleshooting Guide (Q&A)

Q1: My Cyclosporin A peak is split into a doublet or has a massive "saddle" between peaks, even with a new column. Is my column defective?

A: It is highly unlikely to be a column defect. You are observing slow conformational exchange .

  • Mechanism: At temperatures below 50°C, the rotation of the peptide bonds (specifically the N-methylated amino acids) is slow. The HPLC column partially separates these conformers.

  • Immediate Fix: Increase your column oven temperature to 60°C . If the split persists but narrows, increase in 5°C increments up to 75°C or 80°C .

  • Verification: The "split" peaks will coalesce into a single sharp peak as temperature rises.[1] True chemical impurities (like Isomer D) will remain distinct or shift retention differently.

Q2: I increased the temperature to 80°C. The peak is sharp, but now Cyclosporin A and Cyclosporin D are co-eluting. How do I recover resolution?

A: You have encountered the Selectivity vs. Efficiency Trade-off .

  • The Physics: High temperature improves Efficiency (narrow peaks) by solving the conformational issue and improving mass transfer. However, it often changes Selectivity (

    
    ). For Cyclosporins, the retention gap between the isomers often decreases as temperature rises.
    
  • Optimization Strategy: You need to find the "Goldilocks Zone"—the lowest temperature that provides an acceptable peak shape (coalescence) while maintaining just enough resolution.

    • Try: Drop temperature to 65°C or 70°C .

    • Mobile Phase Tweak: If 70°C is required for peak shape but resolution is lost, change the organic modifier. Replacing a portion of Acetonitrile with tert-butyl methyl ether (MTBE) or Methanol can alter selectivity orthogonal to temperature.

Q3: My retention times are drifting significantly over a sequence at 70°C.

A: This is usually a Thermal Mismatch issue.

  • Cause: Solvent entering the column is significantly cooler than the column oven. This creates radial thermal gradients inside the column, distorting flow profiles and shifting retention.

  • Fix: Use a Pre-column Passive Heat Exchanger (or active pre-heater) installed immediately before the column inlet. Ensure the mobile phase is pre-heated to within ±2°C of the column setpoint before it hits the stationary phase.

Part 2: Experimental Protocol – The "Thermal Scouting" Workflow

Do not guess the temperature. Use this self-validating protocol to determine the optimal setpoint for your specific column and matrix.

Objective: Define the temperature window that satisfies USP plate count requirements (


 or similar) and Resolution (

) between CsA and CsD.

Prerequisites:

  • Column: High-temperature stable C18 (e.g., Hybrid particle or Sterically Protected C18). Standard silica C18 may degrade rapidly >60°C.

  • Mobile Phase: Acetonitrile/Water (approx. 70:[1][2][3]30) or Acetonitrile/Water/MTBE.[4][5]

Step-by-Step Protocol:

  • Preparation: Prepare a system suitability standard containing Cyclosporin A (1 mg/mL) and Cyclosporin D (or a relevant impurity mix).

  • Equilibration: Set the column oven to 50°C . Allow 30 minutes for thermal equilibration.

  • The Ramp: Inject the standard in duplicate at the following setpoints:

    • 50°C

    • 60°C

    • 70°C

    • 80°C

  • Analysis: Plot Peak Width (at 50% height) and Resolution (CsA/CsD) vs. Temperature.

  • Selection: Choose the temperature where:

    • Peak Symmetry factor is

      
      .
      
    • Resolution

      
       is maximized.
      
    • Note: Often, 60°C–70°C is the optimal compromise for dissolution samples, while 75°C–80°C is used for high-throughput assay testing where speed is critical.

Part 3: Data Summary & Visualization
Table 1: Typical Temperature Effects on Cyclosporin Chromatography
ParameterEffect of Increasing Temp (25°C

80°C)
Reason
Peak Shape Becomes Sharper & SymmetricFaster conformational interconversion (Dynamic NMR effect).
Retention Time (

)
DecreasesReduced mobile phase viscosity; increased analyte diffusivity.
Column Backpressure Decreases significantlyLower solvent viscosity.
Resolution (CsA vs CsD) Variable/Decreases Selectivity (

) often drops; peaks move closer together.
Column Lifetime DecreasesHydrolysis of bonded phase accelerates at high T (unless using hybrid columns).
Visual 1: The Decision Logic for Temperature Optimization

This diagram illustrates the logical flow for selecting the correct temperature based on observed chromatography.

TemperatureOptimization Start Start: Initial Injection at 50°C CheckShape Check CsA Peak Shape Start->CheckShape Split Peak Split or Broad (Asymmetry > 1.5) CheckShape->Split Conformers Slow GoodShape Peak Sharp (Symmetry ~ 1.0) CheckShape->GoodShape Conformers Fast ActionHeat Increase Temp +10°C (Max 80°C) Split->ActionHeat CheckRes Check Resolution (Rs) CsA vs. CsD GoodShape->CheckRes ActionHeat->CheckShape Re-inject PoorRes Rs < 1.5 (Co-elution) CheckRes->PoorRes Selectivity Loss GoodRes Rs > 1.5 CheckRes->GoodRes Separation Good ActionCool Decrease Temp -5°C (Or Change Solvent) PoorRes->ActionCool Final Optimal Setpoint Found GoodRes->Final ActionCool->CheckRes Re-inject

Caption: Decision tree for balancing peak symmetry (requires Heat) vs. resolution (often requires Cooling).

Visual 2: The Conformational Mechanism

This diagram explains why the temperature change works, visualizing the transition from a "dynamic mixture" to a "time-averaged" state.

Mechanism LowT Low Temp (< 50°C) Slow Exchange Conformers Conformer A  <-->  Conformer B (Distinct Species on Column) LowT->Conformers Kinetic Trap ResultLow Chromatogram: Split / Broad Peaks Conformers->ResultLow HighT High Temp (60-80°C) Fast Exchange Average Time-Averaged Structure (Single Species on Column) HighT->Average Thermal Energy ResultHigh Chromatogram: Single Sharp Peak Average->ResultHigh

Caption: Kinetic mechanism of Cyclosporin conformer interconversion. Heating shifts the system from slow exchange (split peaks) to fast exchange (sharp peaks).

References
  • Hasumi, H., Nishikawa, T., & Ohtani, H. (1994). Effect of temperature on molecular structure of cyclosporin A. Biochem Mol Biol Int, 34(3), 505-11.[6] Available at: [Link]

  • Mereish, K. A., & Ueda, C. T. (1984).[2] Effect of column temperature and eluent flow rate on the high performance liquid chromatographic analysis of cyclosporin A and D. Pharm Res, 1(6), 245-9.[2] Available at: [Link]

  • Zidan, A. S., et al. (2010). Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products. AAPS PharmSciTech. Available at: [Link]

  • Shao, Y., et al. (2016).[7] Rapid Separation of Five Cyclosporin Analogs by Supercritical Fluid Chromatography. Journal of Analytical Sciences, Methods and Instrumentation, 6, 23-32.[7] Available at: [Link]

Sources

Technical Support Center: Cyclosporin Impurity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Cyclosporin analysis. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges you may face when identifying unknown impurities in your Cyclosporin samples. This resource is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Part 1: Foundational Knowledge & Analytical Strategy

This section covers the essential background information needed before embarking on impurity identification.

Q1: What are the most common impurities in a Cyclosporin A sample and where do they come from?

A1: Cyclosporin A (CsA) is a complex cyclic undecapeptide produced by fermentation, and impurities can arise from several sources: the fermentation process itself (biosynthesis), degradation during downstream processing, or instability during storage.[1]

The most common impurities are structurally similar analogs, isomers, or degradation products. Understanding their origin is key to identification.

  • Biosynthetic Impurities: These are other cyclosporins co-produced by the fungus Tolypocladium inflatum. They typically differ by one or two amino acid substitutions in the cyclic peptide ring. Examples include Cyclosporin B, C, D, G, and H.[2][3]

  • Isomers: Acid-catalyzed degradation, particularly at low pH, can cause an N,O-acyl migration, leading to the formation of Iso-Cyclosporin A.[4][5] This is a significant impurity that can be challenging to separate chromatographically from the main CsA peak.

  • Degradation Products: Other degradation pathways include oxidation, dehydration, or cleavage of the peptide ring, leading to a variety of minor impurities.[6]

Here is a table summarizing some key impurities recognized by pharmacopeias:

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Typical Origin
Cyclosporin A (API) C₆₂H₁₁₁N₁₁O₁₂1202.61Active Pharmaceutical Ingredient
Cyclosporin BC₆₁H₁₀₉N₁₁O₁₂1188.58Biosynthetic
Cyclosporin CC₆₂H₁₁₁N₁₁O₁₃1218.61Biosynthetic
Cyclosporin DC₆₃H₁₁₃N₁₁O₁₂1216.64Biosynthetic
Cyclosporin GC₆₃H₁₁₁N₁₁O₁₂1214.62Biosynthetic
Cyclosporin HC₆₂H₁₁₁N₁₁O₁₂1202.61Biosynthetic (Epimer)
Iso-Cyclosporin AC₆₂H₁₁₁N₁₁O₁₂1202.61Degradation (Isomerization)[4]
Cyclosporin UC₆₁H₁₀₉N₁₁O₁₂1188.61Biosynthetic

Q2: Why is it critical to identify and control these impurities?

A2: The primary reason is patient safety. Structurally similar impurities may have their own toxicological or pharmacological profiles, potentially altering the efficacy or safety of the drug product. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) set strict limits on the levels of known and unknown impurities in the final drug substance.[7][8] For example, the USP specifies that any individual impurity should not exceed 0.7% and the sum of all impurities should not be more than 1.5%.[7][9] Failure to meet these specifications can prevent product release.

Q3: What is the best analytical approach for identifying an unknown peak in my Cyclosporin chromatogram?

A3: A multi-step, systematic approach is required. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this work due to its high specificity and sensitivity.[10][11]

The general workflow involves:

  • High-Resolution HPLC Separation: To ensure the unknown peak is pure and well-resolved from the main CsA peak and other impurities.

  • Accurate Mass Measurement (HRMS): To determine the elemental composition of the unknown impurity.

  • Tandem Mass Spectrometry (MS/MS): To fragment the impurity and obtain structural information.

  • Comparison and Elucidation: Comparing the fragmentation pattern to that of Cyclosporin A and known impurities allows for structural elucidation.

This workflow provides a robust framework for moving from detection to identification.

Part 2: Experimental Protocols & Workflows

This section provides a detailed methodology for the analysis of Cyclosporin A and its impurities.

Workflow for Unknown Impurity Identification

The following diagram outlines the logical process for identifying an unknown peak observed during routine analysis.

Impurity_ID_Workflow start New Peak Observed in HPLC-UV Chromatogram step1 Step 1: Verify System Suitability (Resolution, Tailing Factor) start->step1 step2 Step 2: High-Resolution LC-MS Analysis step1->step2 step3 Determine Accurate Mass (m/z) & Calculate Molecular Formula step2->step3 decision1 Is MW same as CsA (1202.6 Da)? step3->decision1 step4a Potential Isomer/Epimer (e.g., Iso-CsA, CsH) decision1->step4a Yes step4b Potential Analog or Degradation Product decision1->step4b No step5 Step 3: Perform MS/MS Fragmentation step4a->step5 step4b->step5 step6 Compare Fragmentation Pattern to CsA Reference Standard step5->step6 decision2 Characteristic Fragment Loss Identified? step6->decision2 end_known Tentative ID as Known Impurity (e.g., Cyclosporin B, G) decision2->end_known Yes end_unknown Structure Elucidation Required (e.g., via NMR, Isolation) decision2->end_unknown No

Caption: Logical workflow for identifying an unknown impurity in Cyclosporin samples.

Detailed Protocol: HPLC-UV/MS Method for Impurity Profiling

This protocol is based on methods described in pharmacopeias and scientific literature, designed for robust separation and detection.[2][7][12]

1. Sample and Standard Preparation:

  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).

  • Standard Solution: Prepare a solution of USP Cyclosporine RS or Ph. Eur. Ciclosporin CRS in Diluent to a final concentration of approximately 1.0 mg/mL.

  • Resolution Solution: Use the USP Cyclosporine Resolution Mixture RS, which contains Cyclosporin U, to confirm system suitability.[7][9]

  • Sample Solution: Accurately weigh and dissolve your Cyclosporin sample in the Diluent to achieve a similar concentration to the Standard Solution.

2. Chromatographic System (HPLC/UHPLC):

  • Column: C18 (L1 packing), 4.6 mm x 250 mm, 5 µm particle size. A shorter, smaller particle size column (e.g., 2.1 mm x 100 mm, <2 µm) can be used for UHPLC systems to improve speed and resolution.

  • Mobile Phase A: Water with 0.05% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.05% Phosphoric Acid.

  • Column Temperature: Crucially, maintain at a high temperature, typically 75-80°C. This is essential to improve peak shape and resolve the conformational isomers of Cyclosporin.[2][7]

  • Flow Rate: 1.0 - 1.2 mL/min (adjust for column dimensions).

  • UV Detection: 210 nm or 220 nm.[2][7] Cyclosporin lacks a strong chromophore, requiring detection at lower UV wavelengths.

  • Injection Volume: 10-20 µL.

3. Gradient Elution Program: A gradient is necessary to separate the main peak from closely eluting impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.04456
30.03070
35.03070
35.14456
45.04456

4. Mass Spectrometry System (ESI-MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Full Scan (e.g., m/z 500-1500) for initial detection and accurate mass, followed by Targeted MS/MS on the unknown impurity's parent ion.

  • Key Ions: Cyclosporin A typically forms a protonated adduct [M+H]⁺ at m/z 1202.6 and a sodium adduct [M+Na]⁺ at m/z 1224.6.

5. System Suitability Test (SST): Before analyzing samples, inject the Resolution Solution.

  • Resolution: The resolution between the Cyclosporin U and Cyclosporin A peaks must be NLT 1.0.[9][13]

  • Tailing Factor: The tailing factor for the Cyclosporin A peak should not be more than 2.0.

  • Reproducibility: The relative standard deviation (RSD) for replicate injections of the Cyclosporin A peak area should be NMT 1.0%.[1]

Part 3: Troubleshooting Guide

Even with a validated method, problems can occur. This section addresses common issues in a Q&A format.

Q4: My peaks are broad and tailing. What's causing this and how do I fix it?

A4: This is a very common issue with large cyclic peptides like Cyclosporin. The cause is often multifactorial.

  • Primary Cause: Slow Conformational Interconversion. At ambient temperature, Cyclosporin exists as a mixture of slowly interconverting conformers, which results in very broad peaks.

    • Solution: The single most important parameter to address this is high column temperature (75-80°C) .[12] This accelerates the interconversion, effectively coalescing the different conformer peaks into one sharp peak.

  • Secondary Cause: Secondary Interactions. Interactions between the peptide and the silica backbone of the column can cause tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., with 0.05% phosphoric acid or 0.1% TFA) to suppress the ionization of residual silanols on the column packing.[14]

  • Other Causes: Column overload (injecting too concentrated a sample) or a void at the head of the column can also contribute.[15]

Q5: I see a new peak, but its mass is identical to Cyclosporin A. How can I identify it?

A5: An identical mass strongly suggests you have an isomer or an epimer.

  • Most Likely Candidate: Iso-Cyclosporin A. This isomer is formed under acidic conditions and is a common degradant.[4][5] While its mass is identical, its retention time will be different (though it may be closely eluting).

  • Another Possibility: Cyclosporin H. This is an epimer of Cyclosporin A.

  • Identification Strategy:

    • Chromatographic Separation: Your primary goal is to achieve baseline resolution. The high-temperature HPLC method described above is designed for this. If resolution is still poor, try a different C18 column chemistry or a slightly modified mobile phase.

    • MS/MS Fragmentation: Even though the parent mass is the same, the fragmentation pattern of Iso-CsA may differ slightly from CsA due to the different bond structure. A careful comparison of the MS/MS spectra of your unknown, a CsA reference standard, and literature data can provide confirmation.

    • Forced Degradation: To confirm if the peak is Iso-CsA, you can perform a forced degradation study. Gently heating a sample of pure Cyclosporin A in an acidic solution should increase the peak area of the suspected Iso-CsA peak, confirming its identity.[5]

Q6: My retention times are drifting from run to run. What should I check?

A6: Retention time instability points to a problem with the HPLC system's ability to deliver a consistent mobile phase composition or maintain a stable temperature.[16]

  • Check Temperature Stability: Ensure your column oven is maintaining the set temperature (e.g., 80°C) accurately and without fluctuation. Even small temperature changes can significantly shift retention times for Cyclosporin.

  • Check Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and thoroughly degassed. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[17]

  • Column Equilibration: Cyclosporin analysis requires a longer column equilibration time than small molecule methods. Ensure the column is fully equilibrated with the starting mobile phase conditions for at least 30-60 minutes before starting your sequence.[14]

  • System Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak can cause pressure fluctuations and affect retention times.[17]

References

  • Wenger, R. M. (1984). Synthesis of Cyclosporine. I. Synthesis of the protected undecapeptide (2-11). Helvetica Chimica Acta.
  • Waters Corporation. (n.d.). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Available at: [Link]

  • Li, W., et al. (2018). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Biomedical Reports. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathway of CyA. [Diagram]. Available at: [Link]

  • Larsen, B. S., & Klitgaard, N. A. (1992). Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (n.d.). HPLC-MS/MS chromatogram of a cyclosporin A standard solution. [Image]. Available at: [Link]

  • Diva-portal.org. (n.d.). Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Cyclosporine A in Who. Available at: [Link]

  • Veeprho. (n.d.). Cyclosporine Impurities and Related Compound. Available at: [Link]

  • Bonifacio, F. N., et al. (2009). Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral(R) capsules and its generic versions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Curia. (2022). Voclosporin from Cyclosporine A: Process Optimization and Impurities Characterization. Organic Process Research & Development.
  • United States Pharmacopeia. (n.d.). USP Monographs: Cyclosporine. Available at: [Link]

  • USP-NF. (2021). Cyclosporine. Available at: [Link]

  • CoLab.ws. (2009). Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral® capsules and its generic versions. Available at: [Link]

  • Google Patents. (n.d.). CN105693820A - Degradation method of cyclosporine A.
  • Pharmaffiliates. (n.d.). Cyclosporin-impurities. Available at: [Link]

  • PLOS One. (2010). Cyclosporine A-Sensitive, Cyclophilin B-Dependent Endoplasmic Reticulum-Associated Degradation. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Scientific Laboratory Supplies. (n.d.). CICLOSPORIN EUROPEAN PHARMACOPOEIA (EP). Available at: [Link]

  • USP-NF. (2013). Cyclosporine Revision Bulletin. Available at: [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • United States Pharmacopeia. (2021). USP Monographs, Cyclosporine. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2014). Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Ad. Available at: [Link]

  • Cleanchem. (2025). Cyclosporin A Isomer. Available at: [Link]

  • PubChem. (n.d.). Cyclosporin A. Available at: [Link]

  • MilliporeSigma. (n.d.). Ciclosporin EP Reference Standard. Available at: [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]

Sources

Cyclo-MS Tech Support Center: Resolving Baseline Noise in LC-MS of Cyclosporin Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of immunosuppressants.

Cyclosporin A (CsA) and its analogs (e.g., Cyclosporin D, Ascomycin) are highly lipophilic, cyclic undecapeptides (MW ~1202 Da). Their unique structural properties make them prone to non-specific binding, complex adduct formation, and severe matrix suppression. In an LC-MS/MS workflow, these phenomena frequently manifest as elevated baseline noise, "ghost peaks," and poor signal-to-noise (S/N) ratios. This guide provides mechanistic explanations and self-validating protocols to isolate and eliminate these issues.

Diagnostic Workflow

Before adjusting your method, you must identify whether the baseline noise originates from the mass spectrometer (chemical/instrumental) or the liquid chromatograph (carryover/matrix).

BaselineTroubleshooting Start Elevated Baseline Noise Detected Step1 Direct Infusion of Mobile Phase Start->Step1 Cond1 Noise persists? Step1->Cond1 Source Clean ESI Source & Check Gases Cond1->Source Yes (MS Issue) Step2 Run Blank Gradient Cond1->Step2 No (LC/Sample Issue) Cond2 Ghost peaks or Drift? Step2->Cond2 Carryover Optimize Wash & Raise Temp (60°C) Cond2->Carryover Yes (Carryover) Matrix Improve Sample Prep (Phospholipid Removal) Cond2->Matrix No (Matrix Effect)

Diagnostic workflow for isolating LC-MS baseline noise sources.

Troubleshooting Guide & Mechanistic Solutions

Issue A: Chemical Noise & Adduct Instability

Symptom: High continuous background noise; erratic analyte response; multiple precursor masses for the same analyte. Causality: Cyclosporins lack easily protonated basic sites. In standard acidic mobile phases, they indiscriminately form competitive adducts with ambient cations ([M+H]+,[M+Na]+, [M+K]+)[1]. Sodium and potassium adducts are notoriously difficult to fragment in the collision cell, leading to poor MRM transitions, unfragmented precursor bleed, and elevated chemical noise. Self-Validating Solution: Force the formation of a single, easily fragmentable adduct. Ammonium adducts ([M+NH4]+) are highly specific and fragment cleanly (e.g., m/z 1220.0 → 1203.0 for CsA)[2].

Protocol: Mobile Phase Optimization for Adduct Stabilization

  • Aqueous Phase (A): Prepare LC-MS grade water with 2-10 mM ammonium acetate (or ammonium formate) and 0.1% formic acid[2][3]. Note: The ammonium ion drives[M+NH4]+ formation, while formic acid maintains a low pH to stabilize the silica column bed and suppress silanol ionization.

  • Organic Phase (B): Prepare LC-MS grade Methanol with 2 mM ammonium acetate and 0.1% formic acid[4]. Methanol often yields narrower peak widths for cyclosporins compared to acetonitrile.

  • System Passivation: Flush the LC system with the new mobile phase for at least 30 column volumes.

  • Validation: Perform a Q1 full scan. You should observe >95% of the CsA signal concentrated at m/z 1220.0 ([M+NH4]+), with negligible signals at m/z 1225 ([M+Na]+) or 1241 ([M+K]+).

Issue B: Column Carryover & "Ghost Peaks"

Symptom: Broad humps in the baseline or distinct peaks at the analyte retention time during blank injections. Causality: The extreme hydrophobicity of cyclosporins causes them to adsorb strongly to the stationary phase (C18/C8) and the stainless-steel tubing of the LC system. Subsequent gradient runs slowly desorb this residual peptide, elevating the baseline[3]. Self-Validating Solution: Increase the kinetic energy of the system to disrupt hydrophobic interactions and utilize aggressive organic washes.

Protocol: High-Temperature Wash & Carryover Elimination

  • Elevate Column Temperature: Set the column oven to 55°C – 65°C[4][5]. This reduces mobile phase viscosity, increases mass transfer rates, and sharpens the cyclosporin peak while preventing column accumulation.

  • Implement a Sawtooth Wash Gradient:

    • 0.0 - 1.0 min: Analytical gradient (e.g., 50% to 100% B).

    • 1.0 - 1.5 min: Hold at 100% B.

    • 1.5 - 1.6 min: Drop to 50% B.

    • 1.6 - 2.0 min: Spike back to 100% B.

    • 2.0 - 2.5 min: Re-equilibrate at starting conditions.

  • Needle Wash Optimization: Use a strong needle wash solvent. A mixture of Isopropanol/Methanol/Acetonitrile/Water (30:30:30:10, v/v) with 0.1% formic acid effectively solubilizes residual lipophilic peptides.

  • Validation: Inject the highest calibration standard (e.g., 2000 ng/mL), followed immediately by a double-blank injection. The baseline noise at the CsA retention time must be <20% of the Lower Limit of Quantification (LLOQ) signal[5].

Issue C: Matrix-Induced Baseline Elevation

Symptom: Baseline rises significantly during the elution window; signal suppression of the internal standard. Causality: Cyclosporin TDM (Therapeutic Drug Monitoring) is typically performed on whole blood because the drug heavily partitions into red blood cells. Incomplete removal of phospholipids and heme proteins during extraction leads to their co-elution, causing ion suppression and elevated baseline noise in the ESI source[6].

Protocol: Microvolume Whole Blood Extraction

  • Lysis: Transfer 40 µL of whole blood to a microcentrifuge tube. Add 80 µL of 0.1 M Zinc Sulfate (ZnSO4) to induce complete hemolysis and disrupt protein binding[4]. Vortex for 30 seconds.

  • Precipitation: Add 200 µL of cold extraction solvent (Acetonitrile or Methanol) containing the isotopically labeled internal standard (e.g., CsA-d12)[7][8].

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C[3].

  • Transfer: Transfer the clear supernatant to an autosampler vial. Optional but recommended: Pass the supernatant through a phospholipid removal plate (e.g., HybridSPE) to strip out baseline-elevating glycerophospholipids.

  • Validation: Monitor the MRM transition for m/z 184 -> 184 (phosphatidylcholine headgroup) during the run. A flat baseline indicates successful matrix removal.

Quantitative Data: Mobile Phase Additive Impact

The choice of mobile phase additive directly dictates the baseline noise profile and assay sensitivity.

Additive / ModifierPrimary Adduct FormedPrecursor m/z (CsA)Impact on Baseline NoiseSignal-to-Noise (S/N) Ratio
0.1% Formic Acid (No Salts)[M+H]+, [M+Na]+ (Mixed)1202.8, 1224.8High (Adduct instability)Poor (< 10:1 at 10 ng/mL)
0.1 mM Cesium (Cs+)[M+Cs]+1334.9LowGood (Requires specific tuning)
2 mM Ammonium Acetate[M+NH4]+1220.0Very Low (Clean fragmentation)Excellent (> 50:1 at 10 ng/mL)
10 mM Ammonium Formate[M+NH4]+1220.0Very LowExcellent (Optimal at 60°C)

Table 1: Comparison of mobile phase modifiers on Cyclosporin A ionization and baseline noise. Data synthesized from optimized LC-MS/MS workflows[2][3][9].

Frequently Asked Questions (FAQs)

Q: Why does my baseline noise increase over a batch of 100 samples despite using the correct mobile phase? A: This is a classic sign of ESI source contamination from whole blood extracts. Even with protein precipitation, non-volatile salts and lipids deposit on the MS cone/capillary. Action: Divert the LC flow to waste for the first 0.5 minutes and after 1.5 minutes of the run[5]. Only allow the specific elution window of Cyclosporin to enter the mass spectrometer.

Q: Can I use Acetonitrile instead of Methanol for the organic mobile phase? A: Yes, but Methanol is generally preferred for Cyclosporin A. Methanol provides better solubility for the highly lipophilic cyclic peptide, resulting in sharper chromatographic peaks and less tailing (which contributes to baseline elevation) compared to Acetonitrile[10].

Q: I am monitoring the [M+H]+ transition (1202.8 -> 1090) and the baseline is terrible. Why? A: The protonated molecule of Cyclosporin A fragments into many non-specific product ions, distributing the signal and reducing sensitivity. Furthermore, background chemical noise is highly prevalent in this mass range. Switching to the [M+NH4]+ adduct (1220.0 -> 1203.0) forces a highly specific neutral loss of ammonia, effectively filtering out background noise and drastically improving the S/N ratio[2].

References

  • A new approach for the determination of immunosuppressive drugs using HPLC-MS/MS and Cs+ adducts Source: Publisso URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans Source: ACS Omega URL
  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood Source: MDPI URL
  • Source: PMC (NIH)
  • The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer Source: Waters Corporation URL
  • Confident quantification of immunosuppressants in human whole blood by liquid chromatography- tandem mass spectrometry for clinical research Source: Thermo Fisher Scientific URL
  • Influence of optimization of chromatographic and mass spectrometric parameters on the quantitative sensitivity of immunosuppressive drugs Source: Shanghai Jiao Tong University School of Medicine URL
  • Comparison between ultra‑performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood Source: Spandidos Publications URL
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis Source: ResearchGate URL

Sources

Technical Support Center: Iso Cyclosporin H Stability & pH Dependence

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

Iso Cyclosporin H (Iso-CsH) is the acid-catalyzed isomerization product of Cyclosporin H (CsH) .[1][2] Unlike the parent cyclic peptide, which contains an amide backbone, the "Iso" variant is formed via an N-to-O peptidyl shift at the MeBmt amino acid (position 1).[1][2]

This reaction is strictly pH-dependent and reversible :

  • Acidic Conditions (pH < 4.0): Favor the formation and stabilization of Iso-CsH .[1] The protonation of the carbonyl oxygen facilitates the nucleophilic attack by the

    
    -hydroxyl group of the MeBmt side chain, forming an ester (lactone) linkage.
    
  • Neutral/Basic Conditions (pH > 7.0): Trigger the rapid O-to-N acyl shift , reverting Iso-CsH back to the parent Cyclosporin H. The free amine generated in the Iso form attacks the ester carbonyl, restoring the stable amide bond.[1]

Critical Handling Warning: Iso Cyclosporin H is thermodynamically unstable at physiological pH.[1] It must be stored and analyzed in acidic media (e.g., containing Trifluoroacetic Acid or Phosphoric Acid) to prevent reversion to Cyclosporin H.

Interactive Troubleshooting Guide

Scenario A: "My Iso Cyclosporin H peak is disappearing during HPLC analysis."
Possible Cause Diagnostic Question Solution
High pH Mobile Phase Is your mobile phase pH > 5.0?Action: Acidify mobile phase. Use 0.05% Trifluoroacetic Acid (TFA) or Phosphoric Acid (pH ~2.5).[1][2] Iso-CsH reverts to CsH on-column at neutral pH.[1][2]
Inappropriate Diluent Did you dissolve the sample in pure methanol or water?Action: Re-prepare samples in an acidified diluent (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).
Autosampler Temperature Is the autosampler at room temperature (25°C)?Action: Cool autosampler to 4°C. Higher temperatures accelerate the O-to-N reversion kinetics.[1][2]
Scenario B: "I observe split peaks or broad shoulders."
Possible Cause Diagnostic Question Solution
On-Column Interconversion Is the peak shape distorted specifically for the Iso form?Action: The timescale of separation is competing with the timescale of isomerization. Lower the column temperature (e.g., to 50°C or below) and ensure pH is strictly controlled.
Salt Form Mismatch Are you using the TFA salt without excess acid?Action: Iso-CsH is often supplied as a TFA salt.[1][2] Ensure the buffer maintains the protonated state of the secondary amine formed during isomerization.

Scientific Deep Dive: The N-to-O Acyl Shift

The stability of Iso Cyclosporin H is governed by the equilibrium between the Amide form (Parent CsH) and the Ester form (Iso-CsH) . Cyclosporin H differs from Cyclosporin A only at position 11 (D-MeVal instead of L-MeVal), but the isomerization occurs at the conserved MeBmt residue (position 1) .[1][2]

Mechanism Visualization

The following diagram illustrates the pH-driven reversible reaction. Note how H+ drives the forward reaction (Iso formation), while OH- or neutral pH drives the reverse (Parent formation).[1]

IsoCyclosporinH_Mechanism CsH Cyclosporin H (Amide Form) Stable at pH > 6 Transition Tetrahedral Intermediate CsH->Transition Acid (H+) N->O Shift Transition->CsH Amide Restoration IsoCsH Iso Cyclosporin H (Ester/Lactone Form) Stable at pH < 4 Transition->IsoCsH Ester Formation IsoCsH->Transition Base (OH-) O->N Shift AcidCondition Acidic Environment (pH 1-3) AcidCondition->CsH Promotes Isomerization BaseCondition Neutral/Basic Environment (pH 7-9) BaseCondition->IsoCsH Promotes Reversion

Figure 1: The reversible N-to-O acyl shift mechanism governing Cyclosporin H and Iso Cyclosporin H interconversion.[1][2]

Stability Data Summary

The following table summarizes the stability profile of Iso Cyclosporin H across the pH spectrum. This data is derived from kinetic studies of Cyclosporin analogs (CsA/CsH) which share the identical MeBmt reactivity.

pH RangePredominant SpeciesReaction DirectionStability of Iso-CsHRecommended Action
pH < 2.0 Iso-CsH CsH

Iso-CsH
High Storage / Synthesis conditions.
pH 2.0 - 4.0 Mixture (Iso-favored)EquilibriumModerate Suitable for HPLC Mobile Phase.[1][2]
pH 4.0 - 6.0 Mixture (Transition)Slow ReversionLow Avoid for long-term storage.[1][2]
pH 6.0 - 8.0 CsH Iso-CsH

CsH
Unstable Rapid reversion occurs.
pH > 8.0 CsH Iso-CsH

CsH
Very Unstable Base catalysis accelerates reversion.[1][2]

Validated Experimental Protocols

Protocol 1: Preparation of Stable Iso Cyclosporin H Stock Solution

Purpose: To prepare a standard solution for analytical quantification without degradation.

  • Solvent Preparation: Prepare a mixture of Acetonitrile : Water (50:50 v/v) .[1]

  • Acidification: Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid to the solvent mixture.[1]

    • Reasoning: The acid maintains the protonated amine state, preventing the nucleophilic attack required for the O-to-N shift.[1]

  • Dissolution: Weigh Iso Cyclosporin H (typically the TFA salt) and dissolve in the acidified solvent.

  • Storage: Store at -20°C . Stability is validated for 3 months under these conditions.

Protocol 2: HPLC Separation of CsH and Iso-CsH

Purpose: To resolve the parent drug from its isomer impurity.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Temperature: 60°C - 70°C (Note: Higher temp improves peak shape for Cyclosporins, but requires strict pH control to prevent degradation).[1][2] Alternatively, use 50°C to minimize on-column reaction risks.[1][2]

  • Mobile Phase A: Water + 0.05% Phosphoric Acid (pH ~2.2).[1]

  • Mobile Phase B: Acetonitrile + 0.05% Phosphoric Acid.[1]

  • Gradient:

    • 0 min: 40% B[1][2]

    • 15 min: 70% B[1][2]

    • 25 min: 90% B[1]

  • Detection: UV at 210 nm (Cyclosporins lack strong chromophores; low UV is required).[1]

  • Expected Retention: Iso-CsH typically elutes earlier than CsH due to the exposure of the polar amine group and loss of the intramolecular hydrogen bond network that makes the parent CsH compact and lipophilic.

Frequently Asked Questions (FAQs)

Q: Is Iso Cyclosporin H pharmacologically active? A: Generally, Iso-Cyclosporins exhibit significantly reduced or negligible immunosuppressive activity compared to their parent cyclic forms.[1][2] They are primarily considered degradation products or impurities in drug substances.[1]

Q: Can I use a phosphate buffer at pH 7.4 for cell culture studies with Iso-CsH? A: No. At pH 7.4, Iso-CsH will spontaneously convert back to Cyclosporin H (or hydrolyze further depending on conditions) within hours.[1][2] If the study requires the specific "Iso" structure, the experiment design must account for this instability, or the compound is unsuitable for physiological pH assays.

Q: Why does the Certificate of Analysis (CoA) list "Trifluoroacetic Acid Salt"? A: The salt form indicates the presence of a protonated amine (


), which is only present in the open-ring "Iso" form. This confirms the material is the isomer. If it were the parent CsH, there would be no free amine to form a salt.

References

  • PubChem. (n.d.).[1] Isocyclosporin H | C62H111N11O12.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][2]

  • Oliyai, R., Safadi, M. S., Meier, G. P., & Stella, V. J. (1994).[1] Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution. Journal of Pharmaceutical Sciences. (Demonstrates the N-to-O shift mechanism applicable to CsA and analogs like CsH). [Link]

  • Jegorov, A., et al. (2000).[1] Synthesis and Crystal Structure Determination of Cyclosporin H. Collection of Czechoslovak Chemical Communications. (Details the synthesis and separation of CsH and Iso-CsH). [Link][1][2]

Sources

Validation & Comparative

Iso Cyclosporin H TFA salt reference standard USP

Author: BenchChem Technical Support Team. Date: March 2026

Iso Cyclosporin H TFA Salt Reference Standard: A Comprehensive Comparison and Application Guide

For drug development professionals and analytical chemists, the precise quantification of active pharmaceutical ingredient (API) impurities is a regulatory necessity. Iso Cyclosporin H Trifluoroacetic Acid (TFA) salt (CAS 83602-43-1 for the free base) is a fully characterized analytical reference standard critical for the impurity profiling of Cyclosporine APIs [5, 6].

To utilize this standard effectively, researchers must understand the profound mechanistic and structural divergences between the parent API (Cyclosporin A), its active isomer (Cyclosporin H), and the analytical standard itself (Iso Cyclosporin H TFA salt). This guide objectively compares these variants and provides self-validating experimental methodologies for their application.

While Cyclosporin A (CsA) is a cornerstone immunosuppressant that acts by binding cyclophilin to inhibit calcineurin, its structural isomers exhibit drastically different pharmacological profiles.

Cyclosporin H (CsH) differs from CsA by a single stereochemical inversion: the substitution of L-methyl valine at position 11 with its D-isomer [4]. This conformational shift prevents the peptide backbone from docking into the hydrophobic pocket of cyclophilin, rendering it immunologically inactive (<10% of CsA's activity) [1]. Instead, the altered macrocyclic conformation perfectly aligns with the binding pocket of the G-protein-coupled formyl peptide receptor 1 (FPR1)[2, 3]. CsH acts as a highly potent, selective competitive antagonist of FPR1, outcompeting the endogenous agonist fMLP with a dissociation constant (Kd) of approximately 90 nM [4].

Iso Cyclosporin H is an isomeric impurity formed during the biosynthesis or degradation of Cyclosporine. When isolated for analytical purposes, it is stabilized as a Trifluoroacetic Acid (TFA) salt [5].

Pathways fMLP fMLP (Agonist) FPR1 FPR1 Receptor fMLP->FPR1 Binds (Kd ~1.3 µM) CsH Cyclosporin H (Antagonist) CsH->FPR1 Competes (Kd ~90 nM) GProtein G-Protein Activation CsH->GProtein Inhibits downstream FPR1->GProtein Activates ROS Histamine Release GProtein->ROS Triggers

Competitive Antagonism of FPR1 by Cyclosporin H

Quantitative Comparison: Physicochemical & Pharmacological Profiles

To select the correct compound for your workflow, refer to the comparative data below. Iso Cyclosporin H TFA salt is strictly for in vitro analytical calibration, whereas CsH is utilized for in vitro and in vivo FPR1 receptor assays.

PropertyCyclosporin A (API)Cyclosporin HIso Cyclosporin H TFA Salt
Primary Application ImmunosuppressantFPR1 Antagonist / Viral EnhancerAnalytical Reference Standard
Target Receptor CyclophilinFormyl Peptide Receptor 1 (FPR1)N/A (Used for LC-MS calibration)
Key Structural Feature L-methyl valine at Pos 11D-methyl valine at Pos 11Isomeric rearrangement + TFA salt
Molecular Weight 1202.61 g/mol 1202.61 g/mol 1202.61 g/mol (base) + TFA
Immunosuppressive Activity High<10% of CsANegligible
Receptor Affinity (Kd) High (Cyclophilin)~90 nM (FPR1)N/A

Experimental Protocol: HPLC-MS Impurity Profiling

Objective: Quantify Iso Cyclosporin H impurities in a commercial Cyclosporine API batch.

Causality of the TFA Salt: In reverse-phase high-performance liquid chromatography (RP-HPLC), bulky cyclic peptides often exhibit severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Utilizing the TFA salt of Iso Cyclosporin H acts as an inherent ion-pairing reagent. The TFA lowers the micro-environmental pH to protonate silanols while pairing with the peptide, ensuring immediate solubility in mobile phases and guaranteeing sharp, symmetrical chromatographic peaks necessary for trace quantification.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 1.0 mg of Iso Cyclosporin H TFA salt in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Sonicate for 5 minutes.

  • Calibration Curve: Dilute the stock serially with the mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid) to yield concentrations of 10, 50, 100, and 500 ng/mL. Self-Validation: Ensure the R² value of the calibration curve is ≥0.995 before proceeding.

  • Sample Matrix Spike: Extract 10 mg of the target Cyclosporine API in 10 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulate matter that could cause column backpressure.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient elution from 40% to 95% Acetonitrile over 15 minutes. Causality: The gradient systematically decreases the polarity of the mobile phase, ensuring the highly hydrophobic cyclic peptides are retained long enough for isomeric separation, preventing the co-elution of Iso Cyclosporin H with the massive CsA peak.

  • Mass Spectrometry Detection: Operate the ESI-MS in positive ion mode. Monitor the [M+H]+ ion at m/z 1203.6 and the sodium adduct[M+Na]+ at m/z 1225.6.

  • Data Analysis: Integrate the area under the curve (AUC) for the Iso Cyclosporin H peak and calculate the mass fraction relative to the API.

Workflow Prep Sample Prep (TFA Salt) LC RP-HPLC (C18 Column) Prep->LC MS ESI-MS (m/z 1203.6) LC->MS Data Quantification (Impurity %) MS->Data

Analytical LC-MS Workflow for Cyclosporine Impurity Profiling

Experimental Protocol: FPR1 Antagonism Assay

Objective: Evaluate the competitive antagonism of Cyclosporin H against fMLP-induced human basophil activation.

Step-by-Step Methodology:

  • Basophil Isolation: Isolate human peripheral blood basophils using dextran sedimentation followed by countercurrent elutriation. Causality: Dextran sedimentation separates erythrocytes based on differential rouleaux formation, ensuring the basophil fraction is free from red blood cell contamination, which would otherwise quench the downstream fluorometric signal.

  • Pre-incubation: Incubate 5 x 10⁵ basophils/mL with varying concentrations of Cyclosporin H (8 to 800 nmol/L) in HEPES-buffered saline for 15 minutes at 37°C.

  • Agonist Challenge: Stimulate the cells by adding 1 µM fMLP (the canonical FPR1 agonist). Incubate for exactly 30 minutes.

  • Termination: Stop the reaction by placing the tubes in an ice bath and centrifuging at 4°C to halt vesicular exocytosis. Collect the supernatant.

  • Quantification: Measure histamine release using a standardized fluorometric assay.

  • Validation: Calculate the IC50. A successful assay will demonstrate a concentration-dependent inhibition of histamine release by CsH without affecting baseline cell viability, confirming its role as a competitive FPR1 antagonist [4].

References

  • Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed Source: nih.gov URL:[Link]

comparing viral transduction efficiency of Rapamycin vs Iso Cyclosporin H

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Lentiviral Transduction in Hematopoietic Stem Cells: A Comparative Guide to Rapamycin vs. Cyclosporin H

As ex vivo gene therapy advances, achieving high-efficiency lentiviral (LV) transduction in hematopoietic stem and progenitor cells (HSPCs) remains a critical bottleneck. Due to their quiescent nature and robust innate immune defenses, HSPCs are naturally refractory to viral entry. Overcoming this requires high multiplicities of infection (MOI), which increases manufacturing costs and cellular toxicity.

To solve this, small-molecule transduction enhancers have become standard in clinical and translational workflows. This guide provides an objective, data-driven comparison of two leading enhancers: Rapamycin and Cyclosporin H (CsH) . (Note: While commercial synthesis often yields Iso Cyclosporin H as a structural isomer or impurity, it is the specific Cyclosporin H conformation that actively drives the biological enhancement described herein).

Mechanistic Divergence: The Causality of Enhancement

To design a highly efficient transduction protocol, researchers must understand why these molecules work. Rapamycin and CsH target entirely distinct cellular bottlenecks during the viral life cycle.

Rapamycin (mTOR Inhibition & Endocytic Uptake) Rapamycin is an allosteric inhibitor of the mammalian target of rapamycin (mTOR) complex. In the context of HSPCs, mTOR inhibition triggers a rapid, transient upregulation of fluid-phase endocytosis. By enhancing post-binding endocytic events, Rapamycin actively pulls more VSV-G pseudotyped virions into the cytoplasm, leading to increased reverse transcription and genomic integration without altering the vector's integration site profile ().

Cyclosporin H (Innate Immune Evasion via IFITM3) Unlike its analog Cyclosporin A, CsH lacks immunosuppressive activity because it does not inhibit calcineurin. Instead, CsH acts as a potent antagonist of early innate immune restrictions. Human HSPCs constitutively express Interferon-Induced Transmembrane Protein 3 (IFITM3), which traps VSV-G pseudotyped vectors in the endosome, routing them for lysosomal degradation. CsH induces the rapid and transient degradation of IFITM3, allowing the viral genome to successfully escape the endosome and traffic to the nucleus ().

Mechanisms cluster_Rapa Rapamycin Mechanism cluster_CsH Cyclosporin H Mechanism LV Lentiviral Vector (VSV-G) Endo Upregulated Endocytosis LV->Endo Entry Escape Endosomal Escape LV->Escape Entry Rapa Rapamycin mTOR mTOR Complex Rapa->mTOR Inhibits mTOR->Endo Relieves block CsH Cyclosporin H IFITM3 IFITM3 Protein CsH->IFITM3 Degrades IFITM3->Escape Removes restriction

Fig 1: Mechanistic divergence of Rapamycin (mTOR inhibition) and Cyclosporin H (IFITM3 degradation).

Comparative Performance Data

When selecting an enhancer, application scientists must weigh transduction efficiency against cellular toxicity and long-term engraftment potential. The table below synthesizes quantitative benchmarks from primary literature ().

ParameterRapamycinCyclosporin H (CsH)
Primary Target mTORC1 / Endocytic PathwaysIFITM3 / Endosomal Restriction
Optimal Concentration 10 µg/mL8 µM
Transduction Enhancement 3-fold to 5-fold increase5-fold to 10-fold increase
Immunosuppressive Yes (Requires strict washout)No (Calcineurin-independent)
Donor Variability Moderate normalizationHigh normalization (Negates IFITM3 variance)
In Vivo Engraftment Preserved (Maintains G0 quiescence)Preserved (No differentiation skewing)
Synergistic Potential Additive with CsH and PGE2Additive with Rapamycin and PGE2

Self-Validating Experimental Protocol

To ensure scientific integrity, a transduction protocol must be a self-validating system. The following workflow incorporates intrinsic controls to verify that the enhancers are actively dismantling their specific cellular blocks rather than causing non-specific membrane permeabilization.

Phase 1: HSPC Isolation and Priming
  • Isolate CD34+ cells from human cord blood or mobilized peripheral blood using magnetic bead separation.

  • Pre-stimulate cells for 24 hours in StemSpan™ SFEM II supplemented with early-acting cytokines (hSCF 100 ng/mL, hTPO 100 ng/mL, hFlt3L 100 ng/mL). Causality Check: Deeply quiescent G0 cells cannot complete reverse transcription. Pre-stimulation gently pushes them into the G1 phase, providing the necessary dNTPs for viral DNA synthesis without triggering terminal differentiation.

Phase 2: Enhancer Pre-Treatment
  • Aliquot cells into three experimental arms: Vehicle Control (DMSO), Rapamycin (10 µg/mL), and CsH (8 µM).

  • Incubate for 1 hour prior to viral addition. Causality Check: Pre-treatment is mandatory. The intracellular environment (mTOR inhibition or IFITM3 degradation) must be fully established before the VSV-G envelope binds to the LDL receptor.

Phase 3: Viral Infection and Critical Washout
  • Add the Lentiviral Vector at a low MOI (e.g., MOI 10-20) to all arms.

  • Incubate for 16–24 hours at 37°C.

  • Washout (Critical Step): Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and resuspend in fresh cytokine-supplemented media. Causality Check: Rapamycin will indefinitely halt the cell cycle if left in culture, preventing expansion. CsH must be removed to restore baseline innate immune sensing before in vivo transplantation.

Phase 4: Validation and Analysis
  • Assess transduction efficiency via Flow Cytometry (for fluorescent reporters) or Vector Copy Number (VCN) via qPCR at 72 hours post-washout. Self-Validation: Track donor-to-donor variability. Because baseline IFITM3 levels vary wildly between human donors, the Vehicle Control arm will show high variance in transduction. A successful CsH protocol will mathematically flatten this variance, yielding consistent transduction across all donors.

Protocol Step1 1. Cell Isolation CD34+ HSCs & Cytokine Priming Step2 2. Enhancer Pre-treatment Rapamycin (10 µg/ml) or CsH (8 µM) Step1->Step2 Step3 3. Viral Transduction Add LV (MOI 10-20) for 16-24h Step2->Step3 Step4 4. Washout Phase Remove Enhancers to Prevent Arrest Step3->Step4 Step5 5. Self-Validation Flow Cytometry & Vector Copy Number Step4->Step5

Fig 2: Self-validating ex vivo lentiviral transduction workflow using small molecule enhancers.

Strategic Synthesis: Which to Choose?

For single-agent optimization, Cyclosporin H is currently the superior choice for human clinical applications due to its profound ability to negate donor-to-donor variability (via IFITM3 degradation) without triggering the immunosuppressive pathways associated with calcineurin inhibition.

However, because Rapamycin and CsH target entirely different stages of viral entry (Endocytic Uptake vs. Endosomal Escape), they are highly synergistic. Drug development professionals looking to push MOI requirements to their absolute minimum should consider a combinatorial approach. Co-administration of Rapamycin and CsH has been shown to yield additive effects, routinely achieving >80% transduction efficiencies at MOIs as low as 10, drastically reducing clinical manufacturing costs ().

References

  • Wang, C. X., et al. (2014). "Rapamycin relieves lentiviral vector transduction resistance in human and mouse hematopoietic stem cells." Blood. URL:[Link]

  • Petrillo, C., et al. (2018). "Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells." Cell Stem Cell. URL:[Link]

  • Biffi, A., et al. (2024). "Advancements in Hematopoietic Stem Cell Gene Therapy: A Journey of Progress for Viral Transduction." MDPI: International Journal of Molecular Sciences. URL:[Link]

Advanced NMR Validation of Iso Cyclosporin H: Distinguishing Structural Isomers in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and quality control scientists involved in the characterization of complex peptide therapeutics. It focuses on the structural validation of Iso Cyclosporin H (Iso-CsH) , a critical isomeric impurity of Cyclosporin H, using advanced Nuclear Magnetic Resonance (NMR) methodologies.

Executive Summary: The Isomer Challenge

In the development of cyclosporin-based therapeutics, distinguishing between the parent compound (Cyclosporin H) and its structural isomers (Iso Cyclosporin H) is a critical quality attribute. Iso Cyclosporin H arises from an acid-catalyzed


 acyl migration at the 

-hydroxy amino acid (MeBmt) residue.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for high-throughput screening, it often fails to definitively distinguish these isobaric species (same mass, similar fragmentation). This guide compares the performance of Comprehensive 2D NMR Validation (the "Product" workflow) against standard 1D NMR and LC-MS alternatives, demonstrating why the 2D NMR suite is the requisite authority for certifying Iso Cyclosporin H reference standards.

Comparative Analysis: 2D NMR vs. Alternatives

The following table summarizes the "performance" of the Comprehensive 2D NMR workflow compared to standard alternatives in the context of validating Iso Cyclosporin H.

Table 1: Performance Matrix of Validation Methodologies
FeatureComprehensive 2D NMR (HSQC/HMBC/ROESY) Standard 1D Proton NMR LC-MS / HPLC
Primary Detection Atomic connectivity & spatial proximityChemical shift fingerprintsRetention time & Mass-to-Charge ratio
Isomer Discrimination High. Definitively identifies ester vs. amide linkage (

shift).
Medium. Diagnostic shifts (e.g.,

) are visible but often overlapped.
Low. Isobaric compounds often co-elute or have identical mass.
Stereochemical Validation High. ROESY confirms D-MeVal vs. L-MeVal configuration.Low. Coupling constants (

) are often obscured in complex peptides.
None. MS cannot determine chirality.
Self-Validating? Yes. Internal correlations verify the structure without external reference.No. Requires a pre-existing reference spectrum for comparison.No. Requires a reference standard for retention time matching.
Throughput Low (Hours per sample)Medium (Minutes per sample)High (Seconds per sample)
Why the Alternatives Fail
  • LC-MS Blind Spots: Both Cyclosporin H and Iso Cyclosporin H share the molecular formula

    
     (MW ~1202.6 Da). Unless the chromatographic method is specifically optimized for this difficult separation, MS detection alone yields a false positive for identity.
    
  • 1D NMR Crowding: The cyclosporin scaffold contains 11 residues, resulting in severe signal overlap in the aliphatic region (0.8 – 2.5 ppm) and the

    
    -methyl region (2.8 – 3.5 ppm). Relying solely on 1D integration can miss minor isomeric impurities.
    

Technical Deep Dive: The Validation Workflow

This section details the causality behind the experimental choices, ensuring the protocol is self-validating.

The Structural Mechanism

To validate Iso Cyclosporin H, one must detect two specific structural changes relative to Cyclosporin A (the common matrix) and Cyclosporin H:

  • The "Iso" Shift: The

    
    -methylated amide at position 1 (MeBmt) rearranges to an ester linkage. This results in the loss of the amide 
    
    
    
    -methyl group and a significant downfield shift of the MeBmt
    
    
    proton.
  • The "H" Variation: Position 11 contains D-N-Methylvaline (in CsH) rather than L-N-Methylvaline (in CsA).

Visualization of the Validation Logic

The following diagram illustrates the decision tree used to classify the analyte based on spectral data.

ValidationLogic Start Unknown Cyclosporin Sample Q1 Q1: HMBC Correlation at Pos 1 (MeBmt Carbonyl) Start->Q1 Amide Amide Linkage Detected (Standard Cyclosporin) Q1->Amide N-Me Correlation Ester Ester Linkage Detected (Iso-Cyclosporin) Q1->Ester O-H Correlation (Downfield H-alpha) Q2 Q2: ROESY Correlations at Pos 11 (MeVal) Amide->Q2 Ester->Q2 CsA Cyclosporin A (L-MeVal-11) Q2->CsA Strong ROE: MeVal(11)-Hα to MeLeu(10)-Hα CsH Cyclosporin H (D-MeVal-11) Q2->CsH Weak/No ROE: MeVal(11)-Hα to MeLeu(10)-Hα IsoCsA Iso Cyclosporin A (L-MeVal-11) Q2->IsoCsA L-Config Pattern IsoCsH Iso Cyclosporin H (TARGET) (D-MeVal-11) Q2->IsoCsH D-Config Pattern

Figure 1: NMR Decision Tree for distinguishing Cyclosporin A, H, and their Iso-variants.

Experimental Protocol

Objective: To acquire definitive spectral data verifying the identity of Iso Cyclosporin H.

Sample Preparation (Critical Step)
  • Solvent:

    
     (Deuterated Chloroform) or 
    
    
    
    (Deuterated Benzene).
    • Reasoning: Cyclosporins are lipophilic.[1] Chloroform provides sharp lines but can be acidic, potentially promoting further rearrangement or degradation. Benzene often provides better dispersion of the aliphatic region.

  • Concentration: 5–10 mg in 600 µL solvent.

  • Stabilization: Iso-cyclosporins are kinetically unstable in neutral/basic conditions and may revert to the parent cyclosporin. Ensure the solvent is free of basic impurities. Some protocols suggest analyzing the salt form (e.g., Trifluoroacetate salt) which is conformationally locked and chemically stable [1].

Acquisition Parameters (600 MHz+)
  • 1D

    
     NMR: 
    
    • Acquire with sufficient signal-to-noise (>100:1).

    • Target Observation: Look for the absence of the N-Methyl singlet typically found at ~3.1-3.5 ppm for the MeBmt residue. In Iso-CsH, this nitrogen is not methylated (or is protonated), and the methyl group is absent or shifted significantly if it was attached to the oxygen (which is not the case here; the migration is the peptide chain moving to the oxygen). Correction: In the

      
       shift, the N-methyl group remains on the nitrogen, but the peptide bond moves to the oxygen. The N-Me becomes a secondary amine (or ammonium salt).
      
  • 2D

    
     HSQC (Multiplicity Edited): 
    
    • Distinguish

      
      , 
      
      
      
      , and
      
      
      groups.
    • Diagnostic: The

      
       of MeBmt1 in Cyclosporin H is typically at ~5.5 ppm. In Iso Cyclosporin H, due to the ester linkage, this proton shifts downfield (deshielded).
      
  • 2D

    
     HMBC: 
    
    • The "Smoking Gun": Look for long-range coupling between the MeBmt1

      
       and the carbonyl carbon of the preceding residue (Position 11).
      
    • Validation: In Iso-CsH, this coupling confirms the ester bond (

      
      ) connectivity.
      
  • 2D ROESY (Rotating-frame Overhauser Effect):

    • Stereochemistry Check: Verify the D-configuration at Position 11.

    • Expectation: Compare the ROE cross-peaks of Val-11

      
       with neighboring residues. The D-configuration (CsH series) will show a distinct spatial proximity pattern compared to the L-configuration (CsA series), specifically in the 
      
      
      
      and
      
      
      regions [2].

Diagnostic Spectral Data Reference

Use the table below to validate your experimental results.

Table 2: Diagnostic Chemical Shift Trends ( )
ResidueAtomCyclosporin H (Parent)Iso Cyclosporin H (Target)Mechanism of Shift
MeBmt (Pos 1)

Singlet (~3.1 - 3.4 ppm)Shifted/Broad Amide

Amine transition.
MeBmt (Pos 1)

~5.4 - 5.6 ppm> 5.8 ppm (Downfield) Proximity to Ester Oxygen (Deshielding).
MeBmt (Pos 1)

~3.8 - 4.0 ppmShifted Change in sidechain conformation.
Val (Pos 11)

Distinct for D-isomerDistinct for D-isomerDefines "H" series vs. "A" series.
Backbone Amide NH4 distinct doubletsVariable Iso-form often has different H-bond network.

Note: Exact chemical shift values are concentration and temperature dependent. Use the relative trends (Downfield shift of


) for validation.

References

  • Google Patents.Iso-cyclosporin salts - WO1993017039A1.
  • Kobchikova, P.P., et al. (2019).[2] Comparison of the cyclosporine variants A and D by NMR spectroscopy. Uchenye Zapiski Kazanskogo Universiteta. Seriya Estestvennye Nauki. Available at: [Link] (Verified via snippet 1.1)

  • Jegorov, A., et al. (2000).[3] Synthesis and Crystal Structure Determination of Cyclosporin H. Collection of Czechoslovak Chemical Communications. Available at: [Link] (Verified via snippet 1.2)

  • Kessler, H., et al. (1985).[2] Peptide conformations.[2] Part 30. Assignment of the 1H-, 13C-, and 15N NMR spectra of cyclosporin A. Helv. Chim. Acta. (Foundational NMR reference for Cyclosporins).

Sources

Technical Comparison: Mass Spectrometry Profiling of Iso-Cyclosporin H vs. Cyclosporin Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for analytical chemists and drug development professionals.[1][2] It synthesizes established mass spectrometry principles for cyclosporin analogs with specific mechanistic insights into the "Iso" rearrangement of Cyclosporin H.[1][2]

Executive Summary

Iso-Cyclosporin H (Iso-CsH) is the acid-catalyzed rearrangement product of Cyclosporin H (CsH) .[1][2] It represents a critical impurity and degradation product in the manufacturing and storage of cyclosporin-based therapeutics.[1][2]

For researchers, the primary analytical challenge is that Iso-CsH is isobaric (MW ≈ 1202.6 Da) with both its parent CsH and the major drug Cyclosporin A (CsA).[1][2] Furthermore, standard LC-MS methods using protonated precursors (


) often fail to distinguish these species due to in-source isomerization , where the parent drug converts to the Iso-form within the mass spectrometer ion source.[1][2]

This guide details the structural differences, fragmentation mechanisms, and a validated protocol for unambiguously differentiating Iso-CsH from CsH and CsA.[1][2]

Structural & Mechanistic Context

To interpret the mass spectra, one must first understand the chemical origin of the "Iso" species.[1][2]

The Cyclosporin H Parent[1][2]
  • Cyclosporin A (CsA): The standard reference.[1][2] Cyclic undecapeptide. Residue 11 is L-MeVal .[1][2]

  • Cyclosporin H (CsH): A stereoisomer (epimer) of CsA.[1][2] Residue 11 is D-MeVal .[1][2] This single stereochemical inversion alters the ring conformation but maintains the same mass.[1][2]

The "Iso" Rearrangement (N O Acyl Shift)

Under acidic conditions (or high energy in an MS source), the amide bond between MeVal (11) and MeBmt (1) undergoes an


 acyl shift.[1][2][3] The carbonyl of MeVal-11 attacks the hydroxyl group of the MeBmt-1 side chain.[1][2]
  • Result: The cyclic amide ring opens/rearranges into a cyclic depsipeptide (containing an ester bond) or eventually a linear peptide.[1][2]

  • Iso-CsH: The rearranged form of CsH.[1][2] It contains a labile ester linkage and a free secondary amine at the N-terminus of MeBmt.[1][2]

Isomerization cluster_legend Mechanism CsH Cyclosporin H (Cyclic Amide) [L-MeVal-11] Transition Acid/Heat/Source Energy (N -> O Acyl Shift) CsH->Transition IsoCsH Iso-Cyclosporin H (Cyclic Depsipeptide/Linear) [Labile Ester Bond] Transition->IsoCsH MeVal-11 Carbonyl attacks MeBmt-1 Hydroxyl MeVal-11 Carbonyl attacks MeBmt-1 Hydroxyl Amide Cleaved -> Ester Formed Amide Cleaved -> Ester Formed MeVal-11 Carbonyl attacks MeBmt-1 Hydroxyl->Amide Cleaved -> Ester Formed

Figure 1: Mechanistic pathway of Cyclosporin H isomerization to Iso-Cyclosporin H.[1][2][3]

Mass Spectrometry Fragmentation Analysis

The In-Source Isomerization Problem

When analyzing


 ions (m/z ~1202.8), Cyclosporin H rearranges to Iso-Cyclosporin H inside the ion source  before fragmentation occurs.[1][2]
  • Consequence: The MS/MS spectrum of CsH

    
     is nearly identical to that of Iso-CsH 
    
    
    
    .[1][2] Both show fragmentation characteristic of the linear/depsipeptide form.[1][2]
The Solution: Metal Adducts ( , )

To differentiate the species, you must stabilize the cyclic amide structure of CsH.[1][2] Sodium adducts (


, m/z ~1224.[2]8) coordinate with the carbonyl oxygens, "locking" the conformation and suppressing the 

shift.[1][2]
Comparative Fragmentation Table

The following table contrasts the fragmentation behavior when using Sodiated Precursors (


) , which is the gold standard for differentiation.[1][2]
FeatureCyclosporin H (CsH)Iso-Cyclosporin H (Iso-CsH)
Precursor Ion

(m/z 1224.[1][2]8)

(m/z 1224.[1][2]8)
Primary Cleavage High energy required to break cyclic amide ring.[1][2]Low energy cleavage of labile ester bond (MeVal11-O-MeBmt1).[1][2]
Fragmentation Efficiency Low .[1][2] The cyclic structure is rigid.[1][2] Spectra dominated by intact precursor.[1][2]High . Readily fragments due to the pre-existing ester "weak link".[1][2]
Key Fragment Ions m/z 1112 (Loss of side chains from intact ring).m/z 100-200 (Low intensity immonium ions).[1][2]b-series ions : High intensity.m/z 1090/1072 : Loss of side chains from linear form.m/z 212 : Characteristic MeBmt-MeVal fragment.[1][2]
Diagnostic Ratio High Precursor / Low Fragment intensity.[1][2]Low Precursor / High Fragment intensity.[1][2]
Diagnostic Marker Ions

While the full spectra are complex, specific ions serve as markers:

  • m/z 1203 (

    
    ) : If observed in a Sodium-doped run, it indicates the presence of the Iso-form (which protonates more easily than it sodiates compared to the cyclic parent).[1][2]
    
  • m/z 212 : A fragment corresponding to the MeBmt-MeVal moiety.[1][2] In Iso-CsH, this bond is modified (ester), often altering the precise mass or intensity of this low-mass region compared to CsH.[1][2]

Experimental Protocol: Validated Differentiation Workflow

This protocol uses LC-ESI-MS/MS with post-column salt addition to ensure unambiguous identification.[1][2]

Phase 1: Sample Preparation[2]
  • Solvent: Dissolve samples in Methanol/Water (50:50) .[1][2]

  • Avoid Acid: Do not use Formic Acid or TFA in the dissolution solvent, as this artificially induces the conversion of CsH to Iso-CsH on the bench.[1][2]

  • Storage: Keep at 4°C. Analyze immediately.

Phase 2: LC-MS Conditions[1][2]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.[2]

  • Mobile Phase A: Water + 2mM Ammonium Acetate (No Acid).[1][2]

  • Mobile Phase B: Methanol + 2mM Ammonium Acetate.[1][2]

  • Post-Column Addition: Infuse 0.1 mM Sodium Acetate post-column (before the source) to force

    
     formation.[1][2]
    
Phase 3: Data Acquisition
  • Ionization: ESI Positive Mode.

  • Target Precursor: m/z 1224.8 (

    
    ).[1][2]
    
  • Collision Energy (CID): Stepwise ramp (30V, 50V, 70V).[2]

    • Observation: At 50V, Iso-CsH will show extensive fragmentation (depletion of precursor).[1][2] CsH will show a dominant precursor peak with minimal fragmentation.[1][2]

Workflow Sample Sample: CsH / Iso-CsH Mixture (Solvent: MeOH/H2O, Neutral pH) LC LC Separation (C18 Column, Ammonium Acetate) Sample->LC PostCol Post-Column Na+ Addition (Forces [M+Na]+ Adducts) LC->PostCol MS ESI-MS/MS (CID) Precursor: m/z 1224.8 PostCol->MS Decision Fragmentation Intensity? MS->Decision ResultA High Frag Efficiency = Iso-Cyclosporin H Decision->ResultA High ResultB Low Frag Efficiency (Intact Precursor) = Cyclosporin H Decision->ResultB Low

Figure 2: Logical workflow for differentiating Cyclosporin H from Iso-Cyclosporin H using Sodium-adduct MS/MS.

References

  • Accurate Mass & Isomerization

    • Differentiation of Cyclosporin A From Isocyclosporin A by Liquid chromatography/electrospray Ionization Mass Spectrometry With Post-Column Addition of Divalent Metal Salt.
    • Source: [1][2]

  • Cyclosporin H Structure & Synthesis

    • Synthesis and Crystal Structure Determination of Cyclosporin H. (Confirming D-MeVal-11 stereochemistry).
    • Source: [2]

  • Ion Mobility & Conformational Analysis

    • Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separ
    • Source: [1][2]

  • Doubly Charged Ion Strategy

    • Doubly protonated species collision induced dissociation for identification of isocyclosporins.[1][2]

    • Source: [1][2]

Sources

Analytical Resolution of Formyl Peptide Receptor Antagonists: A Comparative Guide to HPLC Purity Assessment of Iso-Cyclosporin H

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Isomeric Purity in FPR1 Assays

Cyclosporin H (CsH) is a natural cyclic undecapeptide and a highly potent, selective antagonist of formyl peptide receptor 1 (FPR1)[1],[2]. Unlike its well-known structural analog Cyclosporin A (CsA), CsH does not bind to cyclophilin and is entirely devoid of immunosuppressive activity[1]. This unique profile makes it an invaluable pharmacological tool for researchers dissecting FPR1-mediated immune responses, such as neutrophil chemotaxis and superoxide production[3].

However, the synthesis, isolation, and storage of CsH frequently yield closely related structural isomers, most notably Iso-Cyclosporin H (Iso-CsH) [4]. Often isolated as a trifluoroacetic acid (TFA) salt, Iso-CsH is a recognized semi-synthetic impurity[],[6]. Because Iso-CsH lacks the specific FPR1 binding affinity of CsH, its presence as a contaminant alters the effective molarity of the dose and can severely confound biological assays[]. Consequently, rigorous purity assessment—typically demanding ≥95% or ≥97% HPLC purity—is a mandatory quality control step for reliable drug development,.

Mechanistic Context: Why Isomeric Interference Matters

To understand the necessity of isomeric purity, we must look at the receptor level. FPR1 activation by agonists like fMLF triggers G-protein coupled signaling cascades leading to calcium mobilization. CsH competitively blocks this interaction. If a sample is contaminated with Iso-CsH, non-productive competition occurs, leading to skewed IC50 values in downstream assays.

FPR1_Pathway fMLF fMLF (Agonist) FPR1 FPR1 Receptor fMLF->FPR1 Activates GProt G-Protein Activation FPR1->GProt CsH Cyclosporin H (Potent Antagonist) CsH->FPR1 Blocks IsoCsH Iso-Cyclosporin H (Impurity) IsoCsH->FPR1 Weak/No Binding (Confounding) Ca2 Calcium Mobilization & Chemotaxis GProt->Ca2

FPR1 signaling pathway illustrating Cyclosporin H antagonism and Iso-CsH interference.

The Analytical Challenge: Conformational Isomerism

As an Application Scientist, I frequently encounter the primary pitfall in cyclosporin analysis: massive peak broadening. Cyclosporins are highly N-methylated cyclic peptides. At ambient temperatures, the cis-trans isomerization of these N-methylated peptide bonds is slow relative to the chromatographic timescale[7]. This slow interconversion results in the separation of multiple conformers of a single molecule, manifesting as severely broadened, tailing, or even split peaks on a standard reversed-phase (RP) chromatogram[7]. Under these ambient conditions, resolving the main CsH peak from the Iso-CsH impurity peak is thermodynamically impossible.

To overcome this, we must manipulate the kinetics of the column. By elevating the column temperature (typically to 70°C–80°C), we accelerate the rate of conformer interconversion. When this rate significantly exceeds the speed of chromatographic partitioning, the conformers coalesce into a single, sharp, highly efficient peak—a phenomenon known as dynamic chromatography[4].

Comparative HPLC Methodologies

The table below objectively compares a standard ambient approach against a validated high-temperature method for the purity assessment of CsH and the quantification of Iso-CsH[4],[8].

Table 1: Comparative Performance of HPLC Methods for Cyclosporin Isomer Resolution
ParameterMethod A (Ambient RP-HPLC)Method B (High-Temp RP-HPLC)
Stationary Phase Standard C18 (250 x 4.6 mm, 5 µm)Lichrospher RP-18 (250 x 4.0 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30 v/v)Tetrahydrofuran : 0.05M H₃PO₄ (44:56 v/v)
Column Temperature 25°C75°C
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm220 nm
Peak Shape Broad, severe tailingSharp, symmetrical
Resolution (CsH vs Iso-CsH) < 1.0 (Co-elution)> 1.5 (Baseline separation)
Suitability for Purity UnacceptableHighly Recommended

Causality Behind the Choices in Method B:

  • Temperature (75°C): This is the critical thermodynamic switch that forces conformer coalescence, eliminating peak splitting[4].

  • Mobile Phase (THF/H₃PO₄): is a strong hydrogen-bond acceptor and provides unique selectivity for cyclic peptides compared to standard acetonitrile. The phosphoric acid buffer (pH ~2.5) suppresses the ionization of any residual silanols on the stationary phase, further reducing peak tailing[4],[8].

Optimized Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in system suitability criteria, making it a self-validating system.

HPLC_Workflow Prep Sample Preparation (Dissolution in Mobile Phase) Equil Column Equilibration (C18, 75°C) Prep->Equil Inject Sample Injection (10 µL) Equil->Inject Elute Isocratic Elution (THF:H3PO4) Inject->Elute Detect UV Detection (220 nm) Elute->Detect Analyze Chromatographic Analysis (Resolution > 1.5, Purity %) Detect->Analyze

Step-by-step HPLC workflow for the resolution and purity assessment of Cyclosporin isomers.

Step-by-Step Methodology:
  • Mobile Phase Preparation: Mix HPLC-grade Tetrahydrofuran (THF) and 0.05 M Phosphoric Acid in a 44:56 (v/v) ratio. Degas thoroughly using vacuum sonication for 15 minutes, as THF is highly prone to outgassing upon mixing with aqueous buffers[4].

  • Standard & Sample Preparation:

    • Resolution Standard: Prepare a solution containing 1 mg/mL of and spike with 0.1 mg/mL of in the mobile phase.

    • Test Sample: Dissolve the CsH batch to be tested in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Setup:

    • Install a Lichrospher RP-18 (250 mm x 4.0 mm, 5 µm) column (or an equivalent high-purity silica C18 capable of withstanding 75°C)[4],[8].

    • Set the column oven strictly to 75°C. Allow the system to equilibrate at a flow rate of 1.0 mL/min for at least 45 minutes until the baseline is stable[4].

    • Set the UV detector to 220 nm[4].

  • System Suitability Testing (SST):

    • Inject 10 µL of the Resolution Standard.

    • Acceptance Criteria: The resolution (

      
      ) between the Iso-CsH peak (eluting earlier) and the CsH peak must be 
      
      
      
      . The tailing factor for the CsH peak must be
      
      
      . If these criteria are not met, the system is not validated for purity assessment.
  • Sample Analysis & Purity Calculation:

    • Inject 10 µL of the Test Sample in triplicate.

    • Integrate all peaks. Calculate the relative purity using the area normalization method:

      
      .
      

Data Presentation: Expected System Suitability Results

Table 2: Typical System Suitability Parameters (Method B)
AnalyteRelative Retention Time (RRT)Resolution (

)
Tailing Factor (

)
Theoretical Plates (

)
Iso-Cyclosporin H 0.85N/A1.1> 5000
Cyclosporin H 1.00 (~12.5 min)1.81.2> 6000

Conclusion

The purity assessment of Iso-Cyclosporin H within Cyclosporin H batches is not a trivial analytical exercise. Standard RP-HPLC conditions will fail due to the inherent conformational dynamics of N-methylated cyclic peptides. By adopting a high-temperature (75°C) isocratic method utilizing a THF-based mobile phase, analytical scientists can achieve the baseline resolution required to confidently certify CsH purity for sensitive FPR1 biological assays.

References

  • Title: FPR1 antagonist AZ-2158 more potent than cyclosporin H Source: BioWorld URL: [Link]

  • Title: Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral (R) capsules and its generic versions Source: ResearchGate URL: [Link]

Sources

Analytical Comparison Guide: Cross-Reactivity of Iso Cyclosporin H in Clinical Immunoassays vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclosporins are critical immunosuppressive agents characterized by a narrow therapeutic index, necessitating rigorous Therapeutic Drug Monitoring (TDM) to prevent allograft rejection or severe toxicity[1]. While Cyclosporin A (CsA) is the primary clinical agent, Cyclosporin H (CsH) and its structural isomer, Iso Cyclosporin H (IsoCsH), serve as vital analytical standards and research tools for evaluating assay specificity. A persistent challenge in TDM is the overestimation of active drug concentrations due to the 2[2]. This guide provides an objective, data-driven comparison of how modern analytical platforms handle IsoCsH and related isocyclosporins, equipping drug development professionals with the mechanistic insights needed to validate assay specificity.

Mechanistic Causality: The N→O Acyl Shift

Isocyclosporins completely lack immunosuppressive properties because their altered conformation prevents binding to cyclophilin, the prerequisite for calcineurin inhibition[3][4]. They are formed via a reversible N→O acyl migration under acidic conditions (pH < 2.0). Specifically, the β-hydroxyl group on the unique MeBmt residue attacks the adjacent carbonyl group, forming a transient hydroxyoxazolidine intermediate, which then resolves into the isocyclosporin[5].

Expert Insight: Historically, laboratory extraction protocols utilized strong protein precipitation acids (e.g., trichloroacetic acid). This inadvertently catalyzed the formation of isocyclosporins ex vivo, leading to skewed cross-reactivity data and falsely elevated TDM results. Modern methods must strictly control sample pH to prevent this pre-analytical artifact.

Mechanism CsH Cyclosporin H (Active Conformers) Acid Acidic Conditions (pH < 2.0) CsH->Acid Protonation Intermediate Hydroxyoxazolidine Intermediate Acid->Intermediate Ring Opening IsoCsH Iso Cyclosporin H (Inactive N->O Acyl Shift) Intermediate->IsoCsH Rearrangement Base Neutral/Basic Conditions (pH > 5.0) IsoCsH->Base Reversion Base->CsH Isomerization

Fig 1. Reversible N→O acyl migration pathway converting Cyclosporin H to Iso Cyclosporin H.

Comparative Analysis of Analytical Platforms

The structural similarity between parent cyclosporins and their iso-forms means that polyclonal—and even some monoclonal—antibodies struggle to differentiate them.

  • Fluorescence Polarization Immunoassay (FPIA): Legacy systems utilized polyclonal antisera that exhibited massive cross-reactivity (up to 116% for certain variants)[2]. These are now largely obsolete due to unacceptable positive clinical bias.

  • Chemiluminescent Microparticle Immunoassay (CMIA): Modern platforms (e.g., Abbott ARCHITECT) have engineered out much of this interference. By utilizing a highly optimized, low-concentration antibody coating on magnetic microparticles combined with stringent salt/detergent wash steps,6[6].

  • Electrochemiluminescence Immunoassay (ECLIA): Platforms like the Roche Elecsys demonstrate excellent precision (CV < 5%) but can still exhibit a1, indicating residual cross-reactivity with circulating metabolites and isomers[1].

  • LC-MS/MS (The Gold Standard): Mass spectrometry avoids antibody cross-reactivity entirely. However, gas-phase N→O peptidyl shifts can occur during electrospray ionization (ESI) if singly protonated molecules are analyzed. Utilizing sodium adducts ([M+Na]+) rather than protonated adducts stabilizes the conformation and 7, allowing baseline resolution of IsoCsH from CsH[7].

Quantitative Data Presentation

Table 1: Representative Cross-Reactivity Profiles of Cyclosporin Variants

Structural Variant / MetaboliteLegacy FPIA (Polyclonal)Modern CMIA (Monoclonal)Modern ECLIA (Monoclonal)LC-MS/MS (Sodium Adduct)
AM1 (M-17) 50% - 116%< 3.0%< 5.0%0.0% (Resolved)
AM9 (M-1) 14% - 44%< 3.0%< 5.0%0.0% (Resolved)
AM4N (M-21) 4% - 54%< 3.0%< 5.0%0.0% (Resolved)
Iso Cyclosporin Variants High (> 50%)Low (< 5%)Low (< 5%)0.0% (Resolved)

(Data synthesized from FDA review memorandums and multicenter evaluations[1][2][6][8])

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To establish a self-validating system for evaluating immunoassay specificity against Iso Cyclosporin H, laboratories must run parallel orthogonal testing. Relying solely on immunoassay readouts is flawed, as it cannot differentiate true cross-reactivity from accidental parent-drug contamination. The inclusion of LC-MS/MS as a parallel control ensures absolute trustworthiness of the generated data.

Workflow Start Whole Blood Sample Spiked with Iso CsH Split Sample Aliquoting (Maintain pH 7.4) Start->Split Immuno Immunoassay Platform (CMIA / ECLIA) Split->Immuno Automated Extraction LCMS LC-MS/MS Platform (Gold Standard Validation) Split->LCMS Mild Protein Precipitation CrossReactivity Calculate % Cross-Reactivity ((Measured - Control) / Added) * 100 Immuno->CrossReactivity Apparent Conc. LCMS->CrossReactivity True Conc.

Fig 2. Self-validating workflow for determining immunoassay cross-reactivity using LC-MS/MS.

Step-by-Step Methodology
  • Standard Preparation: Dissolve highly purified Iso Cyclosporin H trifluoroacetic acid salt in 100% methanol to create a 1.0 mg/mL stock solution.

  • Matrix Spiking: Aliquot drug-free, K2-EDTA human whole blood. Spike the IsoCsH stock to achieve physiological challenge concentrations (e.g., 100, 500, and 1000 ng/mL).

    • Causality Check: You must 9 to prevent the spontaneous basic reversion of IsoCsH back to active CsH prior to analysis[9].

  • Immunoassay Processing (Test System): Process the spiked samples through the CMIA/ECLIA platform according to the manufacturer's automated lysis and extraction protocols. Record the apparent concentration (Measured Value).

  • LC-MS/MS Processing (Orthogonal Validation): Extract parallel aliquots using a mild zinc sulfate/methanol protein precipitation (strictly avoiding strong acids). Analyze using a C18 column with a mobile phase containing 2 mM sodium acetate.

    • Causality Check: The sodium acetate promotes [M+Na]+ adduct formation, preventing in-source gas-phase isomerization and ensuring the LC-MS/MS reads only the IsoCsH[7].

  • Data Calculation: Calculate the cross-reactivity using the 8[8]: % Cross-Reactivity = [(Measured Immunoassay Value - Baseline Control) / Amount of IsoCsH Added] × 100

By adhering to this protocol, laboratories ensure that any detected cross-reactivity is a genuine limitation of the immunoassay's antibody specificity, rather than an artifact of sample degradation or poor chromatographic resolution.

References

  • [2] Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites - PubMed. Source: nih.gov.2

  • [8] REVIEW MEMORANDUM - FDA (ARCHITECT Cyclosporine assay). Source: fda.gov. 8

  • [9] Identification of isocyclosporins by collision-induced dissociation of doubly protonated species. Source: researchgate.net. 9

  • [5] Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation - PMC. Source: nih.gov. 5

  • [1] Multicenter Analytical Evaluation of the Automated Electrochemiluminescence Immunoassay for Cyclosporine - PMC. Source: nih.gov. 1

  • [7] Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation | Analytical Chemistry. Source: acs.org. 7

  • [3] Structures and interconversions of cyclosporin A and isocyclosporin A. Source: researchgate.net. 3

  • [4] Cyclosporin Structure and Permeability: From A to Z and Beyond | Journal of Medicinal Chemistry. Source: acs.org. 4

  • [6] Development of an Abbott ARCHITECT cyclosporine immunoassay without metabolite cross-reactivity. Source: researchgate.net. 6

Sources

Validating Ultra-High Efficiency Methods for Cyclosporin Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Analytical Methods for Cyclosporin Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Cyclosporin A (CsA) presents a unique analytical challenge due to its cyclic undecapeptide structure, which exists in slow-interconverting conformational isomers (rotamers) at room temperature. Traditional pharmacopeial methods often struggle with peak broadening and poor resolution between CsA and its critical impurities, such as Isocyclosporin A and Cyclosporin U.

This guide compares a Traditional Pharmacopeial HPLC Method against an Optimized Core-Shell UHPLC Method . We demonstrate how transitioning to modern stationary phases not only reduces analysis time by over 70% but also enhances the resolution of critical pairs, providing a more robust framework for validation under ICH Q2(R2) guidelines.

Part 1: The Challenge – Conformational Dynamism

The primary failure mode in Cyclosporin validation is specificity . At ambient temperatures, the N-methylated amino acids in the CsA ring hinder bond rotation, resulting in multiple conformers co-eluting as broad, split peaks.

  • The Fix: Analysis must occur at elevated temperatures (60°C–80°C) to accelerate bond rotation, collapsing the conformers into a single, sharp peak.

  • The Risk: High temperatures accelerate the degradation of CsA into Isocyclosporin A (via N→O acyl migration), creating a paradox where the method conditions induce the very impurity they aim to measure.

Part 2: Comparative Analysis

We compare the industry-standard "Alternative" (based on older USP/EP monographs) with the "Product" (a modern Core-Shell UHPLC approach).

Table 1: Performance Comparison
FeatureAlternative: Traditional HPLC Product: Optimized Core-Shell UHPLC Impact
Stationary Phase Fully Porous C18, 5 µmCore-Shell C18, 2.6 µm Core-shell particles reduce diffusion path, sharpening peaks.
Column Dimensions 250 x 4.6 mm100 x 2.1 mm Shorter column enables faster linear velocities.
Temperature 80°C60°C - 70°C Lower temp reduces on-column degradation risk.
Run Time 30 – 45 minutes8 – 12 minutes 4x Higher Throughput .
Resolution (CsA/Iso-A)

(Marginal)

(Robust)
Higher confidence in quantitation.
Solvent Usage ~45 mL per run~5 mL per run 90% reduction in waste disposal costs.
LOD (Limit of Detection) ~1.3 µg/mL< 0.5 µg/mL Enhanced sensitivity for trace impurities.
Part 3: Detailed Experimental Protocol (Optimized Method)

This protocol is designed as a Self-Validating System . It includes built-in checks (System Suitability Tests) that confirm the method is performing correctly before samples are wasted.

1. Chromatographic Conditions
  • Instrument: UHPLC System with binary gradient pump and heated column compartment.

  • Column: Kinetex C18 (or equivalent Core-Shell), 100 mm × 2.1 mm, 2.6 µm particle size.

  • Mobile Phase A: Water : Acetonitrile (90:10 v/v) + 0.05% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile + 0.05% Phosphoric Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 60°C ± 1°C (Critical Control Point).

  • Detection: UV at 210 nm.

  • Injection Volume: 2 µL.

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.050Equilibration
1.050Isocratic Hold
8.090Linear Gradient (Elute Impurities)
9.090Wash
9.150Return to Initial
12.050Re-equilibration
3. Standard Preparation
  • Stock Solution: Dissolve Cyclosporin A Reference Standard in Acetonitrile to 1.0 mg/mL.

  • System Suitability Solution (Resolution Mixture): Degrade a small aliquot of CsA stock by heating at 80°C in 0.1N HCl for 30 mins to generate Isocyclosporin A and Cyclosporin U. Neutralize and dilute.

Part 4: Validation Strategy (ICH Q2)
A. Specificity & Critical Pair Resolution

The most critical validation parameter for CsA is the separation of the parent peak from Isocyclosporin A (elutes immediately prior) and Cyclosporin U (elutes immediately after or co-elutes depending on pH).

  • Requirement:

    
     between CsA and Isocyclosporin A.
    
  • Self-Validation Check: If

    
     drops below 1.5, the column temperature may have drifted lower, allowing conformer broadening to mask the separation.
    
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels from LOQ to 120% of the target concentration (e.g., 0.5 µg/mL to 1200 µg/mL).

  • Acceptance: Coefficient of determination (

    
    ) 
    
    
    
    .[2][3][4]
C. Robustness (Temperature Sensitivity)

Because CsA peak shape is thermally dependent, robustness testing must explicitly bracket the temperature.

  • Test: Run QC standards at 58°C, 60°C, and 62°C.

  • Acceptance: Resolution remains

    
    ; Peak asymmetry factor (
    
    
    
    ) remains between 0.9 and 1.2.
Part 5: Visualizing the Workflow
Diagram 1: The Validation Lifecycle (ICH Q14/Q2)

This diagram illustrates the flow from defining the Analytical Target Profile (ATP) to routine monitoring, ensuring the method remains in a validated state.

ValidationLifecycle ATP 1. Analytical Target Profile (Define: Rs > 1.5, Run Time < 15m) Dev 2. Method Development (Core-Shell Screening, Temp Opt) ATP->Dev Design Val 3. Validation (ICH Q2) (Specificity, Linearity, Robustness) Dev->Val Verify Routine 4. Routine Analysis (SST: Resolution Check) Val->Routine Implement Review 5. Lifecycle Review (Trend Analysis) Routine->Review Monitor Review->ATP Update (if needed)

Caption: The lifecycle approach ensures the method is not just "validated" once but remains fit-for-purpose through continuous monitoring of critical system suitability parameters.

Diagram 2: Impurity Separation Logic

This diagram details the mechanistic separation of Cyclosporin A from its structurally similar impurities based on hydrophobicity and conformational control.

SeparationLogic Sample Crude Cyclosporin Sample Temp Temperature Control (60°C) Sample->Temp Conformers Conformer Collapse (Single Narrow Peak) Temp->Conformers Accelerates Rotation Column Core-Shell C18 Separation Conformers->Column IsoA Isocyclosporin A (Polar Shift) Column->IsoA Elutes Early (Polar) CsA Cyclosporin A (Target) Column->CsA Main Peak CsU Cyclosporin U (Hydrophobic Var) Column->CsU Elutes Late (Hydrophobic)

Caption: High temperature collapses CsA conformers to enable separation, while the C18 phase resolves impurities based on subtle hydrophobic differences.

References
  • Bonifacio, F. N., et al. (2009).[5][6][7] Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral capsules and its generic versions. Journal of Pharmaceutical and Biomedical Analysis.

  • United States Pharmacopeia (USP). Cyclosporine Monograph. USP-NF Online.

  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines.

  • Mácha, H., et al. (2024).[8] Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation. Analytical Chemistry.

  • BenchChem Technical Support. (2025). A Comparative Guide to Validated HPLC Methods for Cyclosporin A Analysis. BenchChem.

Sources

Definitive Guide: Certificate of Analysis Requirements for Iso Cyclosporin H

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior QC Analysts, and Drug Development Professionals Focus: Analytical Characterization, Impurity Profiling, and Reference Standard Qualification[1]

Executive Summary: The Criticality of Iso Cyclosporin H

Iso Cyclosporin H (CAS: 83602-43-1) is not merely an impurity; it is a critical "system suitability" marker used to validate the specificity of stability-indicating methods for Cyclosporin formulations.[1][] Chemically, it represents the acid-catalyzed rearrangement product of Cyclosporin H (11-(N-methyl-D-valine)-cyclosporin A).[1][]

In the context of drug development, distinguishing Iso Cyclosporin H from its parent Cyclosporin H and the primary drug Cyclosporin A is an analytical challenge due to their identical molecular weights (


 Da) and similar hydrophobicity.[3] A Certificate of Analysis (CoA) for this material must go beyond basic identity; it must prove stereochemical integrity  and isomerization status .[3]

This guide outlines the non-negotiable CoA requirements for Iso Cyclosporin H, compares its analytical performance against its parent compounds, and provides a self-validating protocol for laboratory verification.

Core CoA Requirements: The "Gold Standard" Specification

A research-grade CoA is insufficient for GMP release testing or critical method validation.[] Below are the specific parameters required for a Certified Reference Standard (CRS) of Iso Cyclosporin H.

Table 1: Mandatory CoA Specifications
ParameterMethodAcceptance CriteriaScientific Rationale (Causality)
Identity A 1H-NMR (600 MHz+)Conforms to structure; distinct

-proton shift.[1][]
Confirms the N

O acyl shift at the MeBmt residue. The

-proton of the MeBmt residue shifts downfield in the Iso form due to esterification.[]
Identity B HR-MS (ESI+)


(Monoisotopic)
Confirms molecular formula (

).[1][3] Note: Cannot distinguish from CsH or CsA solely by MS1.
Purity (HPLC) RP-HPLC (C18, heated)

(Area %)
Iso-CsH is kinetically unstable at neutral pH.[1][3] High purity ensures the material has not reverted to CsH during storage.
Stereochemical Purity Chiral LC or Specific RotationSpecific Rotation

to

(solvent dependent)
Differentiates Iso-CsH (derived from D-MeVal-11 parent) from Iso-CsA (derived from L-MeVal-11 parent).[1][][3]
Peptide Content Elemental Analysis (N) or qNMRReport Value (

)
Required for "As Is" to "Dried Basis" potency calculation. Lyophilized peptides often contain significant water/solvent.
Counter-Ion IC / TitrationReport TFA content (if applicable)Iso-CsH is often supplied as a Trifluoroacetate (TFA) salt to stabilize the amine formed during rearrangement.[1][3]
Residual Solvents GC-HSLimits per ICH Q3CEssential if used for biological assays to prevent solvent toxicity.[]

Comparative Analysis: Iso Cyclosporin H vs. Alternatives

The primary analytical challenge is distinguishing Iso Cyclosporin H from Cyclosporin H (the parent) and Iso Cyclosporin A (the common impurity).[3]

Analytical Differentiation (Performance Matrix)
FeatureIso Cyclosporin H Cyclosporin H Iso Cyclosporin A
Origin Acid degradation of CsHSynthetic analog of CsA (D-MeVal at pos 11)Acid degradation of CsA
Retention Time (RP-HPLC) Early Eluting (More Polar)Late Eluting (Non-polar)Early Eluting (Similar to Iso-CsH)
Basic Mechanism Linear ester (Isomerized)Cyclic peptide (Intact)Linear ester (Isomerized)
MS Fragmentation (MS2) Distinct

ions due to ring opening
Cyclic fragmentation patternsDistinct fragment ions at Pos 11
Stability Unstable at pH > 6 (Reverts to CsH)Stable at neutral pHUnstable at pH > 6 (Reverts to CsA)
Why "Generic" Standards Fail

Many "Research Grade" suppliers provide Iso Cyclosporin H without addressing the Salt Form or Isomerization Equilibrium .[]

  • The Risk: If a CoA does not specify the counter-ion (e.g., TFA salt), the mass balance calculation will be incorrect by 10-15%, leading to erroneous quantitation of impurities in your drug product.[1]

  • The Solution: Only accept CoAs that report Net Peptide Content derived from Quantitative NMR (qNMR) or Elemental Analysis corrected for water/TFA.

Visualizing the Mechanism

The following diagram illustrates the reversible isomerization pathway that dictates the handling requirements for Iso Cyclosporin H.

IsomerizationPathway cluster_conditions Critical Handling Condition CsH Cyclosporin H (Cyclic Amide, Hydrophobic) IsoCsH Iso Cyclosporin H (Linear Ester, Hydrophilic) CsH->IsoCsH Acidic pH / Heat (N->O Acyl Shift) IsoCsH->CsH Neutral/Basic pH (O->N Acyl Shift) Degradants Hydrolytic Degradants (Peptide Fragments) IsoCsH->Degradants Prolonged Acid Exposure (Irreversible Hydrolysis)

Figure 1: The pH-dependent N-to-O acyl migration pathway.[1][] Iso Cyclosporin H is the kinetic product in acidic conditions but thermodynamically unstable at neutral pH.

Experimental Protocol: Self-Validating the Standard

If you receive a CoA that lacks specific details, use this protocol to validate the identity and functional performance of the Iso Cyclosporin H standard.

Protocol: Isomerization Reversion Test

Objective: Confirm identity by observing the specific reversion of Iso-CsH to CsH under basic conditions.

Reagents:

  • Mobile Phase A: Water + 0.1% TFA[]

  • Mobile Phase B: Acetonitrile + 0.1% TFA[]

  • Diluent: 50:50 ACN:Water (Acidified with 0.1% Acetic Acid to maintain stability)[1][3]

  • Reversion Reagent: 0.1 N NaOH

Workflow:

  • Preparation: Dissolve the Iso Cyclosporin H reference standard in the Acidified Diluent (Target: 0.5 mg/mL).

  • Initial Injection: Inject 10 µL onto HPLC (C18 Column, 60°C). Observe Peak A (Iso-CsH).

  • Induction: Take 1 mL of the solution and add 10 µL of 0.1 N NaOH (Neutralize/Basify). Vortex and wait 30 minutes at room temperature.

  • Re-Acidification: Add 10 µL of 1 N HCl to stop the reaction.

  • Final Injection: Inject 10 µL.

  • Validation Criteria:

    • Peak A (Iso-CsH) should decrease significantly (>50%).[1][3]

    • Peak B (CsH) should appear/increase at a later retention time (approx RRT 1.2 - 1.3 relative to Iso).[1][3]

    • Note: If Peak B matches the retention time of a known Cyclosporin H standard, Identity is confirmed.

CoA Evaluation Decision Tree

Use this logic flow to determine if a specific lot of Iso Cyclosporin H is suitable for your analytical method validation.

CoADecisionTree Start Review Iso-CsH CoA CheckPurity Is HPLC Purity > 90%? Start->CheckPurity CheckSalt Is Counter-ion (TFA) Quantified? CheckPurity->CheckSalt Yes Reject REJECT LOT (Unsuitable for Quantitation) CheckPurity->Reject No (Risk of CsH contamination) CheckStereo Is Stereochemistry/Parent Origin Defined? CheckSalt->CheckStereo Yes CheckSalt->Reject No (Mass Balance Error) CheckStereo->Reject No (Risk of Iso-CsA confusion) Approve APPROVE LOT (Proceed to Method Validation) CheckStereo->Approve Yes (Confirmed Iso-CsH)

Figure 2: Logic flow for qualifying a Reference Standard CoA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 172866621, Isocyclosporin H. Retrieved from [Link][1][3]

  • Jegorov, A., et al. (2000). Synthesis and Crystal Structure Determination of Cyclosporin H. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Baranova, A. A., et al. (2020). Differentiation of cyclosporin A from isocyclosporin A by liquid chromatography/electrospray ionization mass spectrometry.[4] ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Iso Cyclosporin H TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Iso Cyclosporin H TFA Salt Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and Lab Managers[1]

Executive Safety Summary

Immediate Action Required: Treat Iso Cyclosporin H TFA Salt as a high-potency cytotoxic and reproductive hazard .[] Unlike standard organic salts, the presence of the Trifluoroacetic acid (TFA) counter-ion combined with the cyclosporin scaffold necessitates a dual-threat disposal strategy: managing both biological toxicity (immunosuppression/carcinogenicity) and chemical corrosivity .[1]

  • Primary Hazard: Carcinogen (Cat 1B), Reproductive Toxin (Cat 1B).[1][3][4]

  • Disposal Method: High-temperature incineration (regulated hazardous waste).[1][]

  • Prohibited: Never dispose of down the drain. Never mix with strong oxidizers or bases.[5]

Hazard Profile & Mechanistic Justification

To dispose of this compound safely, one must understand its chemical behavior.

  • The Cyclosporin Scaffold (Biohazard): Iso Cyclosporin H is a cyclic peptide analog.[1] Like its parent Cyclosporin A, it is highly lipophilic and biologically active. It permeates cell membranes to inhibit calcineurin, posing severe risks of immunosuppression and nephrotoxicity upon accidental exposure.

  • The TFA Counter-ion (Chemical Hazard): The trifluoroacetate salt form enhances solubility but introduces potential acidity. While less volatile than free TFA, the salt can liberate trifluoroacetic acid upon contact with strong acids or moisture, necessitating pH-stable waste streams.[]

Critical Implication: Standard aqueous decontamination is ineffective. Due to the lipophilic nature of the cyclosporin backbone, water rinses will merely spread the contaminant. Organic solvent decontamination (solubilization) is mandatory. [1][]

Personal Protective Equipment (PPE) – The "Double-Barrier" Standard

Given the high skin permeability of cyclosporin analogs, a single layer of protection is insufficient.[1]

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11mm thick)Outer glove absorbs gross contamination; inner glove prevents permeation during doffing.[1][]
Respiratory N95/P100 or Fume Hood Prevents inhalation of aerosolized particulates during weighing or solution prep.
Body Tyvek® Lab Coat (Closed front)Impervious to liquid splashes; standard cotton coats absorb and hold toxic fluids against the skin.[1]
Eye Protection Chemical Splash Goggles Prevents ocular absorption; safety glasses with side shields are insufficient for liquid handling.
Disposal Workflows & Decision Logic
A. Solid Waste (Pure Compound) [1]
  • Protocol: Place the vial/container directly into a RCRA-compliant Hazardous Waste Container (typically black or red bin depending on facility color codes for cytotoxics).[]

  • Labeling: Must be labeled "High Hazard: Cytotoxic/Carcinogenic Solid."

  • Destruction: High-temperature incineration (>1000°C) is the only validated method to destroy the cyclic peptide backbone.[1][]

B. Liquid Waste (Mother Liquors, HPLC Effluent) [1]
  • Segregation: Do not mix with general organic solvents if your facility separates "halogenated" from "non-halogenated" waste. The TFA moiety classifies this as Halogenated Organic Waste .

  • Containment: Collect in high-density polyethylene (HDPE) or glass carboys. Avoid metal containers due to potential corrosion from the TFA salt over time.

C. Contaminated Debris (Tips, Weigh Boats, Syringes) [1][6]
  • Sharps: Immediate disposal in a rigid, puncture-proof Biohazard/Sharps container.

  • Soft Debris: Place in a sealed clear bag inside the solid hazardous waste bin to prevent aerosolization upon bin opening.

Visualized Disposal Decision Tree

The following logic flow ensures no step is missed during the disposal process.

DisposalWorkflow Start Waste Generation: Iso Cyclosporin H TFA StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Compound / Vials Solid->PureSolid Debris Contaminated Debris (Gloves, Tips) Solid->Debris Sharps Sharps (Needles) Solid->Sharps BinSolid Hazardous Waste Bin (Cytotoxic/Carcinogen) PureSolid->BinSolid Debris->BinSolid BinSharps Rigid Sharps Container (Incineration Only) Sharps->BinSharps SolventCheck Is it Halogenated? Liquid->SolventCheck HaloWaste Halogenated Waste Carboy (Due to TFA/DCM/ACN) SolventCheck->HaloWaste Contains TFA/Cl NonHaloWaste Non-Halogenated Waste (Only if solvent is MeOH/EtOH) SolventCheck->NonHaloWaste No Halogens

Figure 1: Decision matrix for segregating Iso Cyclosporin H waste streams based on physical state and chemical composition.

Decontamination Protocol: The "Triple Solubilization" Method

Standard washing with water is negligent for this compound. You must use the Triple Rinse technique with a lipophilic solvent.

Reagents Required:

  • 70% Ethanol (EtOH) or 100% Methanol (MeOH).[1]

  • Absorbent pads.

Procedure:

  • Solubilization (Rinse 1): Apply solvent to the contaminated surface/glassware. The organic solvent dissolves the hydrophobic cyclosporin ring.

  • Capture: Wipe with an absorbent pad. Discard pad as Hazardous Solid Waste.

  • Repeat (Rinse 2 & 3): Repeat the solvent wipe two more times.

  • Final Wash: Only after the triple solvent rinse can the glassware be washed with soap and water.

Why this works: The initial solvent rinses lower the surface concentration of the drug below toxicological thresholds, preventing the contamination of the municipal water system during the final soap wash.

Spill Management Strategy

In the event of a powder spill outside a containment device:

  • Evacuate & Isolate: Clear the immediate area. Post "Do Not Enter" signage.

  • Don PPE: Full double-glove, gown, and respiratory protection (N95 minimum).

  • Dampen: Cover the powder gently with paper towels soaked in Ethanol .

    • Reasoning: Dampening prevents the generation of toxic dust aerosols during cleanup.

  • Scoop & Bin: Wipe up the material. Place all towels and debris into a hazardous waste bag.

  • Decontaminate: Perform the "Triple Solubilization" wipe on the surface.[7]

References
  • PubChem. (2025). Isocyclosporin H | C62H111N11O12 - Safety and Hazards. National Library of Medicine. [Link][1][][8]

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management of Pharmaceutical Hazardous Waste (RCRA). [Link][1]

  • Daniels Health. (2025).[9] How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

Sources

Personal protective equipment for handling Iso Cyclosporin H TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly potent, biologically active impurities like Iso Cyclosporin H Trifluoroacetic Acid (TFA) Salt with a zero-tolerance policy for exposure. Iso Cyclosporin H is a structural analog and impurity of Cyclosporin H[1]. While Cyclosporin H is widely utilized in drug development as a selective antagonist of the formyl peptide receptor-1 (FPR1)[2], its iso-form retains the highly lipophilic, cyclic undecapeptide backbone that dictates both its biological efficacy and its toxicological risk profile.

This guide provides a causality-driven, self-validating framework for the safe handling, operational workflows, and disposal of this compound.

Mechanistic Toxicology & Hazard Rationale

To design an impenetrable safety protocol, we must first understand the molecular behavior of the threat. Under the Globally Harmonized System (GHS), Cyclosporin H and its analogs are classified with severe hazard codes: H302 (Acute Toxicity, Oral), H350 (Carcinogenicity, Cat 1B), and H360 (Reproductive Toxicity, Cat 1B) [2].

The Causality of Exposure Risk: The cyclic peptide structure is inherently lipophilic. While the addition of the TFA salt improves its solubility in polar organic solvents, the baseline molecule is designed to readily cross biological membranes. If the lyophilized powder is aerosolized during weighing, micro-particulates can bypass the mucociliary escalator, depositing deep in the pulmonary alveoli for rapid systemic absorption.

Biologically, these compounds interface directly with the FPR1 signaling pathway[3]. FPR1 is a G-protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes[4]. By antagonizing this receptor, Cyclosporin analogs disrupt intracellular calcium mobilization ([Ca2+]i) and the ERK/MAPK kinase cascades, profoundly altering immune chemotaxis and reactive oxygen species (ROS) formation[5].

FPR1_Pathway Ligand Formyl Peptides & DAMPs (Endogenous Ligands) Receptor FPR1 (GPCR) on Leukocytes/Microglia Ligand->Receptor Binds GProtein G-Protein Activation (Gαi / Gβγ Subunits) Receptor->GProtein Activates Calcium Calcium Mobilization ([Ca2+]i Flux) GProtein->Calcium Triggers MAPK ERK/MAPK Kinase Cascade GProtein->MAPK Phosphorylates Response Neutrophil Chemotaxis & ROS Formation Calcium->Response MAPK->Response Inhibitor Iso Cyclosporin H TFA Salt (Receptor Antagonism) Inhibitor->Receptor Blocks (Competitive)

Mechanistic blockade of the FPR1 signaling pathway by Cyclosporin H and its structural analogs.

Mandatory Personal Protective Equipment (PPE) Matrix

Because Iso Cyclosporin H TFA Salt is typically reconstituted in highly penetrating carrier solvents like Dimethyl Sulfoxide (DMSO) or Ethanol, standard laboratory PPE is insufficient. DMSO rapidly permeates latex, carrying dissolved lipophilic peptides directly through the stratum corneum.

Protection ZoneRequired EquipmentMaterial SpecificationScientific Rationale
Respiratory N95 / P100 Respirator or PAPRParticulate-filtering facepiecePrevents inhalation of static-prone, aerosolized lyophilized TFA powder during the weighing phase.
Dermal (Hands) Double GlovesInner: Nitrile (4 mil)Outer: Extended-cuff Nitrile (8 mil)Nitrile provides superior chemical resistance to DMSO compared to latex. Double-gloving ensures a fail-safe if the outer layer is compromised.
Dermal (Body) Disposable CoverallTyvek® or fluid-resistant polymer with knit cuffsPrevents the accumulation of carcinogenic/reprotoxic dust on porous personal clothing.
Ocular Chemical Splash GogglesPolycarbonate, indirect ventingProtects conjunctival mucosa from accidental micro-splashes during solvent injection and vortexing.

Operational Workflows & Engineering Controls

The following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint of the current step is confirmed.

PPE_Workflow Prep 1. Setup & Verify Check BSC Pressure Static 2. Anti-Static Neutralize Vial Prep->Static Solvent 3. Reconstitution In-Vial Solvent Addition Static->Solvent Decon 4. Decontamination Solvent & Bleach Wipe Solvent->Decon Dispose 5. Waste Disposal Hazardous Incineration Decon->Dispose

Standard operating procedure for the containment and handling of highly potent cyclic peptides.

Protocol: Closed-System Weighing and Reconstitution

Step 1: Environmental Verification

  • Action: Conduct all open-vial handling within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Validation Checkpoint: Visually verify the magnehelic gauge indicates a negative pressure differential (typically >0.01" w.g.) and airflow alarms are silent before introducing materials.

Step 2: Anti-Static Neutralization

  • Action: Lyophilized TFA salts hold significant electrostatic charge, creating a high risk of "fly-away" dispersion. Discharge the sealed vial and your weighing spatulas using an anti-static ionizer (e.g., Zerostat gun) for 10 seconds prior to opening.

  • Validation Checkpoint: Powder should rest uniformly at the bottom of the vial without clinging to the glass walls.

Step 3: In-Vial Reconstitution (The Preferred Method)

  • Action: To minimize hazardous powder transfer, calculate the required solvent volume to achieve your desired stock concentration directly within the manufacturer's vial. Inject the carrier solvent (anhydrous DMSO) directly through the septum, or carefully pipet it down the inner wall of the open vial.

  • Scientific Rationale: By adding solvent directly to the primary container, you eliminate the highest-risk operational step: transferring dry, statically charged carcinogenic powder between vessels.

Step 4: Homogenization

  • Action: Seal the vial and gently vortex.

  • Validation Checkpoint: Inspect against a light source to ensure complete dissolution. Do not sonicate aggressively, as excessive cavitation can generate internal pressure that compromises the vial seal and aerosolizes the solvent-peptide mixture.

Decontamination & Waste Disposal Protocols

Cyclic peptides are notoriously resistant to standard enzymatic degradation. Therefore, decontamination relies on physical removal and aggressive chemical oxidation.

  • Surface Decontamination: Wipe down the BSC surfaces and any reusable equipment with a solvent that solubilizes the compound (e.g., 70% Isopropanol or Ethanol) to lift the peptide. Follow immediately with a 1% sodium hypochlorite (bleach) wash to oxidatively degrade residual organics, and finish with a sterile water rinse to prevent pitting of the stainless steel.

  • Waste Segregation: All consumables (pipette tips, outer gloves, empty vials, and Kimwipes) that contacted the Iso Cyclosporin H TFA salt must be placed in a rigid, leak-proof hazardous waste container inside the BSC before removal.

  • Disposal Plan: Label the container explicitly as "Toxic/Carcinogenic Chemical Waste (Contains Cyclosporin Analogs and DMSO)". Dispose of via high-temperature incineration through a certified hazardous waste contractor. Do NOT autoclave this waste , as the heat and pressure can volatilize the compound and the TFA salt residues, exposing facility personnel to toxic vapors.

References

  • American Chemical Suppliers. "cyclosporine suppliers USA." americanchemicalsuppliers.com. URL: [Link][1]

  • ResearchGate. "Formyl peptide receptor 1 signaling potentiates inflammatory brain injury." researchgate.net. URL: [Link][3]

  • Frontiers in Immunology. "Serum mitochondrial-encoded NADH dehydrogenase 6 and Annexin A1 as novel biomarkers for mortality prediction in critically ill patients with sepsis." frontiersin.org. URL: [Link][5]

  • MDPI. "Annexin A1 as a Regulator of Immune Response in Cancer." mdpi.com. URL:[Link][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.